molecular formula C10H12O4 B1588109 3-(3-Methoxyphenoxy)propionic Acid CAS No. 49855-03-0

3-(3-Methoxyphenoxy)propionic Acid

Cat. No.: B1588109
CAS No.: 49855-03-0
M. Wt: 196.2 g/mol
InChI Key: JKTUZDBNDYMNLO-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)propionic Acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-Methoxyphenoxy)propionic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Methoxyphenoxy)propionic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)propionic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTUZDBNDYMNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60409550
Record name 3-(3-Methoxyphenoxy)propionic Acid
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49855-03-0
Record name 3-(3-Methoxyphenoxy)propionic Acid
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Record name 3-(3-METHOXYPHENOXY)PROPIONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Methoxyphenoxy)propionic acid, a molecule of interest for researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

3-(3-Methoxyphenoxy)propionic acid is an aromatic carboxylic acid derivative. Its structure, featuring a methoxyphenoxy group linked to a propionic acid moiety, provides a scaffold with potential for diverse chemical modifications and biological interactions.

Table 1: Core Identifiers and Physicochemical Properties of 3-(3-Methoxyphenoxy)propionic Acid

PropertyValueSource(s)
CAS Number 49855-03-0[1][2]
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1][2]
IUPAC Name 3-(3-methoxyphenoxy)propanoic acid[2]
Melting Point 81-85 °C
Appearance White to light yellow or light orange powder/crystal
Solubility Soluble in Methanol
Predicted Mass Spec [M+H]⁺: 197.08084, [M+Na]⁺: 219.06278, [M-H]⁻: 195.06628[3]

Synthesis and Purification: A Practical Approach

Proposed Synthesis Workflow

The synthesis of 3-(3-Methoxyphenoxy)propionic acid can be logically approached by the reaction of 3-methoxyphenol with a 3-halopropionic acid ester, followed by hydrolysis of the resulting ester. The choice of a 3-halopropionic acid ester over the free acid is strategic to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the Williamson ether synthesis.

G cluster_reactants Reactants cluster_reaction1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Ester Hydrolysis cluster_product Final Product 3-Methoxyphenol 3-Methoxyphenol SN2 SN2 Reaction (Base, e.g., NaH or K₂CO₃ in Acetone or DMF) 3-Methoxyphenol->SN2 3-Bromopropionic acid ethyl ester 3-Bromopropionic acid ethyl ester 3-Bromopropionic acid ethyl ester->SN2 Ethyl 3-(3-methoxyphenoxy)propanoate Ethyl 3-(3-methoxyphenoxy)propanoate SN2->Ethyl 3-(3-methoxyphenoxy)propanoate Hydrolysis Acid or Base Catalyzed Hydrolysis (e.g., NaOH(aq) then H₃O⁺) Ethyl 3-(3-methoxyphenoxy)propanoate->Hydrolysis 3-(3-Methoxyphenoxy)propionic acid 3-(3-Methoxyphenoxy)propionic acid Hydrolysis->3-(3-Methoxyphenoxy)propionic acid

Caption: Proposed two-step synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate

  • To a stirred solution of 3-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl 3-bromopropionate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(3-Methoxyphenoxy)propionic acid

  • Dissolve the purified ethyl 3-(3-methoxyphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

  • The precipitated product, 3-(3-Methoxyphenoxy)propionic acid, can be collected by filtration.

Purification

The crude product can be purified by recrystallization. Based on its solubility, a solvent system such as ethanol/water or methanol/water is likely to be effective. The process involves dissolving the crude solid in a minimum amount of the hot solvent mixture and allowing it to cool slowly to form pure crystals.

Structural Characterization

Accurate characterization of the final product is crucial for its use in research and development. Standard analytical techniques should be employed to confirm the structure and purity. While specific spectral data for this compound is not widely published, the expected spectral features can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons (a singlet around 3.8 ppm), and the two methylene groups of the propionic acid chain (two triplets).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carboxylic acid, and the two methylene carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, C-H stretching bands for the aromatic and aliphatic protons, a strong C=O stretching band for the carbonyl group, and C-O stretching bands for the ether and methoxy groups.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular weight and elemental composition of the compound.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 3-(3-Methoxyphenoxy)propionic acid offers several avenues for further chemical modification. The carboxylic acid group can be readily converted to esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships. The aromatic ring can also be a site for further functionalization, such as nitration or halogenation, to modulate the electronic and steric properties of the molecule.

While there is a lack of direct biological data for 3-(3-Methoxyphenoxy)propionic acid, its structural isomers, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have been shown to possess interesting biological activities. HMPA, a metabolite of dietary polyphenols, has demonstrated antioxidant properties and has been studied for its effects on muscle function and oxidative stress[4][5][6]. The structural similarity suggests that 3-(3-Methoxyphenoxy)propionic acid could be a valuable tool for probing the biological effects of this class of compounds and may serve as a starting point for the design of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex molecules, including anti-inflammatory and analgesic agents, is also noteworthy[7].

Safety and Handling

3-(3-Methoxyphenoxy)propionic acid is classified as a skin and eye irritant[1]. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

3-(3-Methoxyphenoxy)propionic acid is a versatile building block with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and insights into its potential for further research. As with any chemical compound, researchers should verify its properties and purity using appropriate analytical techniques before use in their experiments.

References

  • Angene International Limited. (n.d.). 3-(3-Methoxyphenoxy)propanoic acid. Retrieved January 30, 2026, from [Link]

  • Chang, C.-S., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(2), 193. [Link]

  • PubChem. (n.d.). 3-(3-methoxyphenoxy)propionic acid. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2008). 3-(4-Methoxybenzoyl)propionic acid. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-(m-Methoxyphenyl)propionic acid. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved January 30, 2026, from [Link]

  • 3ASenrise. (n.d.). 3-(3-methoxyphenoxy)propanoic acid, 97+%. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-Phenoxyphenyl)propionic acid. Retrieved January 30, 2026, from [Link]

  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Crystals of 3-hydroxypropionate and process of recovering 3-hydroxypropionic acid.
  • Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • PubMed Central. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-phenylpropionic acid.
  • ResearchGate. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxypropionic acid. Retrieved January 30, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved January 30, 2026, from [Link]

Sources

3-(3-Methoxyphenoxy)propionic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

3-(3-Methoxyphenoxy)propionic acid is a valuable carboxylic acid derivative featuring an ether linkage. Its structure makes it a significant building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization. We will explore two robust and widely applicable methods: the Williamson ether synthesis and the Michael addition. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule's synthesis.

Retrosynthetic Analysis and Strategic Planning

Before delving into specific protocols, a retrosynthetic analysis allows us to identify the most logical bond disconnections and, consequently, the most practical starting materials. For 3-(3-methoxyphenoxy)propionic acid, two primary disconnections are evident at the ether linkage, suggesting two distinct synthetic strategies.

G cluster_0 Strategy 1: Williamson Ether Synthesis (SN2) cluster_1 Strategy 2: Michael Addition (Conjugate Addition) product 3-(3-Methoxyphenoxy)propionic acid sm1a 3-Methoxyphenol product->sm1a C-O disconnection sm1b 3-Halopropionic Acid (e.g., 3-Bromopropionic acid) product->sm1b C-O disconnection sm2a 3-Methoxyphenol product->sm2a C-O disconnection sm2b Acrylic Acid or Ester product->sm2b C-O disconnection

Caption: Retrosynthetic analysis of 3-(3-methoxyphenoxy)propionic acid.

This analysis reveals that both pathways utilize 3-methoxyphenol as a key starting material, differing in the choice of the three-carbon chain precursor.

Pathway I: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. It proceeds via an SN2 mechanism, where an alkoxide (in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[2][3]

Mechanism and Rationale

The reaction is initiated by deprotonating the phenolic hydroxyl group of 3-methoxyphenol with a suitable base to form the more nucleophilic 3-methoxyphenoxide anion. This anion then attacks the electrophilic carbon atom bearing the halogen in 3-bromopropionic acid. To facilitate the reaction and ensure the carboxylate group does not interfere, the reaction is typically performed under basic conditions which keep the carboxylic acid deprotonated as a carboxylate salt.

Key Experimental Choices:

  • Base: A strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is required to quantitatively deprotonate the phenol (pKa ~10). The base also ensures the propionic acid starting material (pKa ~4-5) is converted to its carboxylate salt, preventing it from protonating the phenoxide.[4]

  • Substrate: A primary alkyl halide, such as 3-bromopropionic acid, is ideal for this SN2 reaction. Secondary or tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[2][5]

  • Solvent: A polar solvent is generally used to dissolve the ionic intermediates. Water can be used, as demonstrated in similar preparations.[4] The use of a phase-transfer catalyst can be employed to facilitate the reaction between an aqueous phase containing the phenoxide and an organic phase.[6]

Detailed Experimental Protocol

Materials:

  • 3-Methoxyphenol

  • 3-Bromopropionic acid[7]

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4.0 g of KOH in 8 mL of water.[4] To this solution, add 2.0 g of 3-methoxyphenol. Swirl the mixture until a clear, homogeneous solution of potassium 3-methoxyphenoxide is formed.

  • Carboxylate Formation: In a separate beaker, prepare a solution of 3-bromopropionic acid (2.48 g) and potassium hydroxide (1.8 g) in 10 mL of water. This converts the acid to its potassium salt.

  • Reaction: Add the potassium 3-bromopropionate solution to the flask containing the phenoxide. Add a few boiling chips and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Acidification: After cooling to room temperature, transfer the reaction mixture to a beaker and carefully acidify with concentrated HCl until the pH is approximately 1-2. This step protonates the carboxylate to form the final carboxylic acid product, which will likely precipitate as a solid or oil.[6]

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product three times with diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product is obtained as a solid or viscous oil.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/hexane mixture) to yield pure 3-(3-methoxyphenoxy)propionic acid.

Workflow Diagram

G start Dissolve KOH in H2O add_phenol Add 3-Methoxyphenol (Forms Phenoxide) start->add_phenol react Combine and Reflux (2-3h) add_phenol->react prepare_bromo Prepare aq. solution of 3-Bromopropionic Acid + KOH prepare_bromo->react cool Cool to Room Temp. react->cool acidify Acidify with conc. HCl to pH 1-2 cool->acidify extract Extract with Diethyl Ether (3x) acidify->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry evaporate Filter and Evaporate Solvent wash_dry->evaporate purify Recrystallize Product evaporate->purify end Pure 3-(3-Methoxyphenoxy)propionic Acid purify->end

Caption: Workflow for Williamson ether synthesis.

Pathway II: The Michael Addition

The Michael addition (or Michael reaction) is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] In this context, 3-methoxyphenol serves as the nucleophile and acrylic acid is the Michael acceptor.

Mechanism and Rationale

Under basic conditions, 3-methoxyphenol is deprotonated to the phenoxide. This soft nucleophile then adds to the β-carbon of the electron-deficient alkene in acrylic acid. The resulting enolate intermediate is then protonated during workup to yield the final product.

Key Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a base to generate the phenoxide nucleophile.[9]

  • Michael Acceptor: Acrylic acid or its esters (e.g., methyl acrylate) can be used. If an ester is used, a final hydrolysis step is required to obtain the carboxylic acid.

  • Polymerization Inhibition: Acrylic acid and its derivatives are prone to polymerization. It is crucial to include a radical inhibitor, such as 4-methoxyphenol (MeHQ), in the reaction mixture to prevent this unwanted side reaction.[10]

  • Temperature: The reaction is often heated to increase the rate, but excessive heat can promote polymerization. The temperature must be carefully controlled.

Detailed Experimental Protocol

Materials:

  • 3-Methoxyphenol

  • Acrylic Acid

  • Sodium Hydroxide (NaOH)

  • 4-Methoxyphenol (MeHQ, as inhibitor)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • Setup: In a round-bottom flask, combine 3-methoxyphenol (2.0 g), acrylic acid (1.2 g), a catalytic amount of NaOH (0.1 g), and a small amount of MeHQ inhibitor (20 mg).

  • Reaction: Heat the mixture with stirring to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.

  • Workup - Dilution and Basification: Cool the reaction mixture. Dilute with water (20 mL) and add a 10% NaOH solution until the pH is ~10-11. This ensures both the product and any unreacted starting materials are dissolved as their sodium salts.

  • Wash: Wash the basic aqueous solution with a nonpolar solvent like hexanes to remove the MeHQ inhibitor.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to pH 1-2. The product should precipitate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization as described in the Williamson synthesis protocol.

Workflow Diagram

G start Combine 3-Methoxyphenol, Acrylic Acid, NaOH, and Inhibitor react Heat to 80-90°C (4-6h) start->react cool Cool to Room Temp. react->cool basify Dilute with H2O, add NaOH to pH >10 cool->basify wash Wash with Hexanes basify->wash acidify Acidify with conc. HCl to pH 1-2 wash->acidify extract Extract with Ethyl Acetate (3x) acidify->extract dry_evap Dry (MgSO4), Filter, Evaporate extract->dry_evap purify Recrystallize Product dry_evap->purify end Pure 3-(3-Methoxyphenoxy)propionic Acid purify->end

Caption: Workflow for Michael addition synthesis.

Purification and Characterization

Independent of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification

Recrystallization is the most common method for purifying the solid product. The acid-base extraction performed during the workup is a highly effective initial purification step, removing non-acidic impurities.[6]

Characterization Data

The following table summarizes the expected data from standard analytical techniques for the final product, 3-(3-methoxyphenoxy)propionic acid (C₁₀H₁₂O₄, Molecular Weight: 196.20 g/mol ).[11]

Technique Expected Observations
¹H NMR δ (ppm): ~10-12 (s, 1H, -COOH), ~6.7-7.2 (m, 4H, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~3.8 (s, 3H, -OCH₃), ~2.8 (t, 2H, -CH₂-COOH). Chemical shifts are approximate and depend on the solvent.[12][13]
¹³C NMR δ (ppm): ~175 (-COOH), ~160 (Ar C-O), ~158 (Ar C-OCH₃), ~130 (Ar C-H), ~108 (Ar C-H), ~102 (Ar C-H), ~65 (-O-CH₂-), ~55 (-OCH₃), ~34 (-CH₂-COOH).
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (strong, C=O stretch), ~1250 & ~1050 (C-O ether stretch).
Mass Spec (MS) [M]+: m/z = 196.07.

Conclusion

Both the Williamson ether synthesis and the Michael addition represent viable and robust pathways for the synthesis of 3-(3-methoxyphenoxy)propionic acid. The Williamson method is often favored for its reliability and high yields when using a primary alkyl halide. The Michael addition provides an alternative route, though careful control is needed to prevent the polymerization of the acrylic acid starting material. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. In both cases, a standard acid-base workup followed by recrystallization provides a straightforward procedure for isolating a high-purity final product.

References

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Sources

3-(3-Methoxyphenoxy)propionic acid CAS number 49855-03-0

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 49855-03-0 Chemical Formula: C₁₀H₁₂O₄ Molecular Weight: 196.20 g/mol [1]

Executive Summary

3-(3-Methoxyphenoxy)propionic acid is a specialized phenoxyalkanoic acid derivative serving as a critical building block in medicinal chemistry and agrochemical synthesis. Structurally characterized by a meta-substituted methoxy group on a phenolic ring linked to a propionic acid tail, this compound represents a strategic scaffold for Structure-Activity Relationship (SAR) studies involving metabolic modulators (PPAR agonists) and taste receptor ligands (TAS1R2/TAS1R3 inhibitors).

Unlike its para-substituted isomer (the active moiety of Lactisole), the meta-substitution pattern of CAS 49855-03-0 alters its electronic and steric interaction with biological targets, making it an invaluable tool for probing receptor binding pockets and optimizing pharmacokinetic profiles.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

PropertySpecification
IUPAC Name 3-(3-methoxyphenoxy)propanoic acid
Appearance White to light yellow crystalline powder
Melting Point 81–83 °C
pKa (Predicted) ~4.21 (Carboxylic acid moiety)
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water (acid form)
InChI Key JKTUZDBNDYMNLO-UHFFFAOYSA-N

Synthetic Methodology: The Michael Addition Route

While Williamson ether synthesis (using 3-bromopropionic acid) is possible, it often suffers from elimination side-reactions yielding acrylic acid. The industry-preferred route for high-purity 3-phenoxypropionic acids is the base-catalyzed Michael addition of the phenol to an acrylate ester, followed by hydrolysis. This method ensures regiospecificity and higher yields.

Protocol: Synthesis from 3-Methoxyphenol
Phase A: Michael Addition (Ester Formation)
  • Reagents: 3-Methoxyphenol (1.0 eq), Methyl Acrylate (1.2 eq), Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 0.05 eq) or Sodium Methoxide (cat.).

  • Solvent: Anhydrous Acetonitrile or neat (solvent-free conditions are possible).

  • Procedure:

    • Charge reaction vessel with 3-Methoxyphenol under inert atmosphere (

      
      ).
      
    • Add catalytic base (Triton B).

    • Add Methyl Acrylate dropwise at 60–70 °C to control exotherm.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of phenol.

    • Workup: Evaporate excess acrylate. Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol), water, and brine. Dry over

      
       and concentrate to yield Methyl 3-(3-methoxyphenoxy)propionate.
      
Phase B: Hydrolysis (Acid Generation)
  • Reagents: Methyl ester intermediate, NaOH (2.0 eq, 10% aq solution), Methanol.

  • Procedure:

    • Dissolve the ester in MeOH. Add aqueous NaOH.[2]

    • Stir at ambient temperature for 2 hours (or mild heat 40 °C).

    • Acidification: Cool reaction mixture to 0 °C. Acidify to pH 2 with 1N HCl. The product will precipitate or oil out.

    • Isolation: Extract with DCM or EtOAc. Recrystallize from Hexane/EtOAc or Toluene to obtain pure acid.

Visualization: Synthetic Pathway

SynthesisPathway Start 3-Methoxyphenol (Resorcinol Monomethyl Ether) Inter Intermediate: Methyl 3-(3-methoxyphenoxy)propionate Start->Inter Triton B (cat.) Reflux, 6h Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Inter Final Target: 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0) Inter->Final 1. NaOH/MeOH 2. HCl (pH 2)

Figure 1: Two-step synthesis via Michael addition to ensure high yield and purity, avoiding elimination byproducts common in alkyl halide routes.

Analytical Quality Control

To validate the identity and purity of CAS 49855-03-0, the following analytical signatures must be confirmed.

TechniqueExpected Signal / Parameter
1H NMR (DMSO-d6) δ 12.1 (s, 1H, -COOH)δ 7.1–6.5 (m, 4H, Aromatic)δ 4.15 (t, 2H, -O-CH₂-)δ 3.73 (s, 3H, -OCH₃)δ 2.68 (t, 2H, -CH₂-COOH)
HPLC Method Column: C18 (4.6 x 150mm, 5µm)Mobile Phase: A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile (Gradient 10-90% B)Detection: UV @ 274 nm (Phenolic absorption)
Mass Spectrometry ESI(-): [M-H]⁻ = 195.1 m/z

Applications & Biological Relevance[2][3][8][9][10][11][12]

Structure-Activity Relationship (SAR) in Taste Modulation

CAS 49855-03-0 is a structural isomer of the commercial sweetness inhibitor Lactisole (Na salt of 2-(4-methoxyphenoxy)propionic acid).

  • Lactisole (Para/Alpha): Acts on the transmembrane domain of the TAS1R3 sweet taste receptor.

  • Target (Meta/Beta): The shift of the methoxy group to the meta position and the propionic acid attachment to the beta carbon (3-position) significantly alters the binding topology. This compound is used in SAR libraries to map the steric tolerance of the TAS1R3 binding pocket, often showing reduced potency but higher selectivity compared to the para isomer.

Metabolic Modulation (PPARs)

Phenoxyalkanoic acids are the pharmacophore scaffold for fibrates (e.g., Fenofibrate, Gemfibrozil), which act as PPARα agonists to lower triglycerides.

  • The 3-phenoxypropionic acid linker provides a more flexible tether compared to the rigid isobutyric acid group found in older fibrates.

  • Researchers utilize CAS 49855-03-0 to synthesize "soft drugs" or metabolic probes that undergo predictable beta-oxidation in vivo.

Visualization: Functional Scaffold Analysis

SAR_Logic Compound 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0) Target1 Taste Receptor Research (TAS1R3 Antagonism) Compound->Target1 Target2 Metabolic Drug Discovery (PPAR Agonist Scaffold) Compound->Target2 Mechanism1 Meta-substitution tests steric limits of receptor pocket Target1->Mechanism1 Mechanism2 Propionic linker allows beta-oxidation resistance studies Target2->Mechanism2

Figure 2: The compound serves as a divergent probe for both sensory biology and metabolic pharmacology.

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][4][5][6]

Protocol:

  • PPE: Wear nitrile gloves and safety goggles. Use a dust mask if handling powder form outside a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can induce caking.

  • Spill: Sweep up and dispose of as hazardous organic waste. Do not flush down drains.[7]

References

  • ChemicalBook. (n.d.). 3-(3-Methoxyphenoxy)propionic acid Properties and Safety. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: Phenoxypropionic acid derivatives. National Library of Medicine. Retrieved from

  • Schiffman, S. S., et al. (1999).[8] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. (Contextual reference for phenoxy acid taste activity). Retrieved from

  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-(3-Methoxyphenoxy)propionic Acid. Retrieved from

  • BLD Pharm. (n.d.). Product Specifications: CAS 49855-03-0.[1][9][10][11][12][13] Retrieved from

Sources

An In-Depth Technical Guide to 3-(3-Methoxyphenoxy)propionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 3-(3-Methoxyphenoxy)propionic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into its structural characteristics, physicochemical parameters, spectral data, synthesis, and reactivity, alongside essential safety and handling protocols.

Introduction and Significance

3-(3-Methoxyphenoxy)propionic acid, with the CAS number 49855-03-0, is a carboxylic acid derivative featuring a methoxyphenoxy moiety. Its unique structural combination of an ether linkage and a carboxylic acid functional group makes it a versatile building block in organic synthesis. This compound and its analogues are of interest in medicinal chemistry and materials science due to the potential for a variety of chemical modifications at the carboxylic acid group and the aromatic ring. Understanding its fundamental properties is crucial for its effective application in the synthesis of novel molecules with potential therapeutic or industrial value.

Molecular Structure and Identification

The molecular structure of 3-(3-Methoxyphenoxy)propionic acid is characterized by a propionic acid chain linked to a 3-methoxyphenol group via an ether bond.

Caption: Molecular Structure of 3-(3-Methoxyphenoxy)propionic acid.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-(3-Methoxyphenoxy)propionic acid is presented in the table below. These parameters are essential for designing experimental conditions, predicting its behavior in different environments, and for quality control purposes.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[1][2]
Molecular Weight 196.20 g/mol [1]
CAS Number 49855-03-0[1][3]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 81.0 to 85.0 °C[1]
Boiling Point 319.8 ± 17.0 °C (Predicted)[3]
Density 1.188 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in Methanol[3]
pKa 4.21 ± 0.10 (Predicted)N/A

Spectroscopic Data

Spectroscopic data is fundamental for the unambiguous identification and characterization of 3-(3-Methoxyphenoxy)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • A broad peak in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

  • A strong absorption around 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretch of the carboxylic acid.

  • Peaks in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ether and carboxylic acid groups.

  • Absorptions in the 1450-1600 cm⁻¹ range due to the C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The predicted monoisotopic mass is 196.07356 Da.[4]

Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

A common and effective method for the synthesis of 3-(3-Methoxyphenoxy)propionic acid is through the catalytic hydrogenation of its unsaturated precursor, 3-methoxycinnamic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product 3-Methoxycinnamic_acid 3-Methoxycinnamic acid H2 H₂ (Hydrogen Gas) Reaction Stir at RT for 12h H2->Reaction Pd_C 10% Pd/C Catalyst Pd_C->Reaction Methanol Methanol (Solvent) Methanol->Reaction Filtration Filter through Celite Reaction->Filtration Washing Wash with Ethyl Acetate Filtration->Washing Evaporation Evaporate Solvents Washing->Evaporation Product 3-(3-Methoxyphenoxy)propionic acid Evaporation->Product

Caption: General workflow for the synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Experimental Protocol: Hydrogenation of 3-Methoxycinnamic Acid

This protocol is a self-validating system where the progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Materials:

  • 3-Methoxycinnamic acid

  • 10% Palladium on charcoal (Pd/C) catalyst

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Celite (diatomaceous earth)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxycinnamic acid in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be catalytic, typically 5-10% by weight of the starting material.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible. This typically takes several hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate to ensure all the product is collected.

  • Isolation: Combine the filtrates and remove the solvents (methanol and ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required to achieve high purity.

Chemical Reactivity

The chemical reactivity of 3-(3-Methoxyphenoxy)propionic acid is dictated by its two primary functional groups: the carboxylic acid and the methoxy-substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding esters. This is a standard Fischer esterification reaction.

  • Amide Formation: Can be converted to amides by reaction with amines, typically requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling agents like EDC or HATU).

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Decarboxylation: While generally requiring harsh conditions, decarboxylation can be achieved under specific circumstances to remove the carboxyl group.

Reactions of the Aromatic Ring

The methoxy group is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Therefore, the aromatic ring can undergo reactions such as:

  • Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring, primarily at the ortho and para positions relative to the methoxy group.

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

  • Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the aromatic ring, although the presence of the deactivating carboxylic acid group can make these reactions challenging.

Safety, Handling, and Disposal

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical.

Hazard Identification

3-(3-Methoxyphenoxy)propionic acid is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat should be worn at all times.

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[5] Do not breathe dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5] Keep in a dry place.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.

Conclusion

3-(3-Methoxyphenoxy)propionic acid is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its functional groups offer multiple avenues for further chemical modification. This guide provides the foundational knowledge necessary for researchers and drug development professionals to confidently and safely utilize this compound in their synthetic endeavors.

References

  • 3-METHOXY PROPIOPHENONE MSDS CAS-No.: 37951-49-8 MSDS - Loba Chemie. (2019-04-01). Available at: [Link]

  • Preparation of 3-(trimethylsilanyl)propynoic acid N- (hydroxyalkyl)amides - ResearchGate. (2025-08-06). Available at: [Link]

  • 3-(3-methoxyphenoxy)propionic acid (C10H12O4) - PubChemLite. Available at: [Link]

  • 3-(4-Methoxybenzoyl)propionic acid - ResearchGate. Available at: [Link]

  • 3-(3-Methoxyphenyl)propanoic acid - NIST WebBook. Available at: [Link]

  • Safety Data Sheet: Propionic acid - Carl ROTH. Available at: [Link]

  • 3-(m-Methoxyphenyl)propionic acid | C10H12O3 | CID 66336 - PubChem. Available at: [Link]

  • Set-up for batch experiments for the esterification reaction (without PV). - ResearchGate. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. Available at: [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available at: [Link]

    • The Fischer Esterification. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05). Available at: [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025-12-25). Available at: [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds - White Rose eTheses Online. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]

Sources

Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Characterization & Solubility Profiling of 3-(3-Methoxyphenoxy)propionic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Formulation Scientists, and Process Chemists.

Executive Summary

This guide provides an in-depth technical analysis of 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0), a structural analog of the sweet-taste inhibitor Lactisole. While often confused with its carbon-linked isomer (3-(3-methoxyphenyl)propionic acid), this ether-linked compound exhibits distinct physicochemical behavior governed by the flexibility of the phenoxy-alkyl chain and the meta-substitution pattern.

This document synthesizes available empirical data with high-fidelity predictive modeling to establish a solubility baseline. It further details a validated experimental protocol for generating precise solubility isotherms, essential for formulation in pharmaceutical and food science applications.

Physicochemical Identity & Structural Analysis[1]

Accurate solubility prediction requires a precise understanding of the molecular architecture. The ether linkage (-O-) in the propionic acid chain introduces rotational freedom distinct from the rigid cinnamic acid derivatives, impacting crystal packing and dissolution entropy.

PropertySpecification
Chemical Name 3-(3-Methoxyphenoxy)propionic acid
CAS Number 49855-03-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to light yellow crystalline powder
Melting Point 81.0 – 85.0 °C [1]
Predicted pKa 4.21 ± 0.10 (Carboxylic acid) [2]
Predicted LogP ~1.9 – 2.1 (Moderate Lipophilicity)
Structural Differentiation (Critical)

Researchers must distinguish this compound from its isomers to avoid data contamination:

  • Target: 3-(3-Methoxyphenoxy)propionic acid (Ether linkage, CAS 49855-03-0).[1][2][3]

  • Isomer 1:3-(3-Methoxyphenyl)propionic acid (Carbon linkage, CAS 10516-71-9).

  • Isomer 2:Lactisole Acid (2-(4-Methoxyphenoxy)propionic acid, para-substituted).

Solubility Data & Solvent Compatibility

Predicted Solubility Profile

Based on the compound's lipophilicity (LogP ~2.0) and carboxylic acid functionality, the solubility profile follows a clear "like-dissolves-like" trend modulated by pH.

Solvent ClassSolubility PredictionMechanism
Aqueous (pH < 4) Low (< 1 mg/mL)Protonated acid form dominates; hydrophobic phenyl ring limits solvation.
Aqueous (pH > 6) High (> 50 mg/mL)Deprotonation to carboxylate anion (

) drastically increases hydration.
Alcohols (MeOH, EtOH) High (Soluble)Favorable H-bonding with ether oxygen and carboxyl group.
Ethers (THF, Diethyl Ether) Moderate to HighCompatible polarity; excellent for extraction.
Chlorinated Solvents ModerateGood solvation of the aromatic core.
Thermodynamic Considerations

The melting point of 81–85 °C indicates a stable but not hyper-rigid crystal lattice. The enthalpy of fusion (


) is estimated to be moderate, suggesting that temperature increases will significantly enhance solubility in organic solvents (following the van 't Hoff equation).

Experimental Protocol: Determination of Solubility Isotherms

Since specific empirical solubility tables for this CAS are not standard in open literature, the following Standard Operating Procedure (SOP) is designed to generate regulatory-grade solubility data.

Workflow Visualization

SolubilityWorkflow Start Solid State Characterization Screen Solvent Screening Start->Screen Confirm Purity (DSC/XRD) Equilib Saturation (Shake-Flask) Screen->Equilib Select Solvents Equilib->Equilib Adjust pH (if aqueous) Filter Filtration (0.45 µm) Equilib->Filter 24-72 hrs @ Temp T Analysis HPLC/UV Quantification Filter->Analysis Dilute Filtrate Data Solubility Isotherm Analysis->Data Calc Conc.

Figure 1: Step-by-step workflow for determining the solubility profile of 3-(3-Methoxyphenoxy)propionic acid.

Detailed Methodology (Shake-Flask Method)

Objective: Determine saturation solubility (


) at 25°C and 37°C.
  • Preparation:

    • Weigh excess solid (~50 mg) into a glass vial.

    • Add 1.0 mL of the target solvent (e.g., Water, pH 7.4 Buffer, Ethanol).

  • Equilibration:

    • Place vials in an orbital shaker incubator set to the target temperature (e.g., 25°C ± 0.1°C).

    • Agitate at 200 RPM for 24–48 hours to ensure equilibrium.

  • Phase Separation:

    • Allow samples to settle for 1 hour.

    • Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270–280 nm (Absorption max of the anisole ring).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Applications & Formulation Implications

pH-Dependent Solubility (The "Lactisole Effect")

Like its structural analog Lactisole, 3-(3-Methoxyphenoxy)propionic acid is a weak acid.

  • Acidic Form (pH < 4): Lipophilic, membrane-permeable, but poorly water-soluble. Suitable for oil-based formulations or soft-gel capsules.

  • Salt Form (pH > 6): Highly water-soluble. For aqueous applications (e.g., taste masking solutions), conversion to the sodium or potassium salt is recommended.

Synthesis & Purity

The compound is typically synthesized via the reaction of 3-methoxyphenol with 3-chloropropionic acid (or beta-propiolactone) under alkaline conditions [3]. Impurities may include unreacted phenol (toxic) or hydrolysis byproducts. Solubility tests should always be preceded by purity verification (HPLC > 98%).

References

  • TCI Chemicals. (2025). Product Specification: 3-(3-Methoxyphenoxy)propionic Acid (CAS 49855-03-0).[1][2][3] Retrieved from

  • ChemicalBook. (n.d.). 3-(3-Methoxyphenoxy)propionic Acid Chemical Properties and pKa Data. Retrieved from

  • Fluorochem. (2025).[4] Safety Data Sheet and Synthesis Info for CAS 49855-03-0. Retrieved from

  • PubChem. (2025).[4][5][6] Compound Summary: 3-(3-Methoxyphenoxy)propanoic acid.[1][3] National Library of Medicine. Retrieved from

Sources

3-(3-Methoxyphenoxy)propionic Acid: Structural Pharmacophore & Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(3-Methoxyphenoxy)propionic acid , a structural probe used in the characterization of G-protein coupled receptors (GPCRs) and nuclear hormone receptors.

Executive Summary

3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a beta-phenoxy carboxylic acid derivative that serves as a critical chemotype in the Structure-Activity Relationship (SAR) exploration of sensory and metabolic signaling pathways. Structurally distinct from its alpha-substituted congeners (e.g., the sweet taste inhibitor Lactisole and the lipid-lowering Fibrates ), this compound provides unique insights into the steric and electronic requirements of the TAS1R2/TAS1R3 sweet taste receptor transmembrane domain and the PPAR (Peroxisome Proliferator-Activated Receptor) ligand-binding pocket.

This guide delineates the compound's physicochemical identity, synthesis via Michael addition, and its application as a negative control or "boundary probe" in defining the pharmacophore models of chemosensory and metabolic drugs.

Chemical Identity & Physicochemical Profile[1][2][3]

The compound is characterized by a propionic acid backbone ether-linked to a meta-substituted anisole ring. Unlike the chiral alpha-phenoxypropionic acids (e.g., 2-phenoxypropionic acid), the 3-phenoxypropionic acid scaffold is achiral, simplifying synthetic routes and eliminating stereoisomer-dependent pharmacological variance.

PropertyData
IUPAC Name 3-(3-Methoxyphenoxy)propanoic acid
CAS Registry 49855-03-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
LogP (Predicted) ~1.5 - 1.8
pKa (Acid) ~4.5 (Carboxylic acid)
H-Bond Donors/Acceptors 1 / 4
Rotatable Bonds 4
Solubility Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water

Biological Potential & Mechanism of Action

Sweet Taste Receptor Modulation (TAS1R2/TAS1R3)

The primary biological interest in phenoxypropionic acids stems from the discovery of Lactisole (Na 2-(4-methoxyphenoxy)propionate), a potent antagonist of the human sweet taste receptor.

  • Mechanism: Lactisole binds to the Transmembrane Domain (TMD) of the TAS1R3 subunit, stabilizing the receptor in an inactive conformation.

  • The "Beta-Shift" Effect: 3-(3-Methoxyphenoxy)propionic acid serves as a structural probe to test the spatial tolerance of this binding pocket.

    • Chain Length: Extending the ether linkage from the alpha (2-) to the beta (3-) position alters the distance between the aromatic ring and the anionic carboxylate. In SAR studies, this elongation often results in a loss of potency , identifying the strict distance requirement (approx. 6-7 Å) between the hydrophobic centroid and the charge center for effective antagonism.

    • Substitution Pattern: The shift from para-methoxy (in Lactisole) to meta-methoxy (in the target compound) further probes the hydrophobic sub-pocket. Meta-substitution typically reduces affinity, making this compound a valuable low-affinity control for validating specific binding in high-throughput screening.

Metabolic Regulation (PPAR Agonism)

Phenoxyalkanoic acids are the scaffold for Fibrates (e.g., Clofibrate, Fenofibrate), which act as PPAR


 agonists to lower triglycerides.
  • Pharmacophore: Effective PPAR agonists usually require a bulky group alpha to the carboxylate (e.g., a dimethyl group) to induce the active conformation of Helix 12 in the nuclear receptor.

  • Activity Profile: 3-(3-Methoxyphenoxy)propionic acid lacks the alpha-branching. Consequently, it often exhibits weak or partial agonism at PPAR

    
     or PPAR
    
    
    
    . It is frequently used in library screening to determine the baseline activity of the "naked" phenoxy-acid core before optimizing with alpha-substituents.
Plant Physiology (Auxin Antagonism)

While 2-phenoxy acids (like 2,4-D) are potent auxins (plant hormones), 3-phenoxy acids are generally inactive as auxins due to the inability of the carboxylate to occupy the correct position relative to the ring in the TIR1 receptor. Instead, they often act as anti-auxins , competitively inhibiting the transport or binding of native indole-3-acetic acid (IAA).

Visualization: SAR & Signaling Pathways

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how 3-(3-Methoxyphenoxy)propionic acid relates to established bioactive drugs.

SAR_Map Target 3-(3-Methoxyphenoxy) propionic acid (The Probe) Lactisole Lactisole (Sweet Taste Inhibitor) [2-(4-methoxy) isomer] Target->Lactisole Isomerization (3- vs 2-propionic) Meta vs Para methoxy >> Loss of Sweet Inhibition Fibrates Fibrates (e.g., Clofibrate) (PPAR Agonists) [Alpha-methyl substituted] Target->Fibrates Lacks alpha-methyl groups >> Weak/Partial PPAR Agonism Auxins Phenoxy Auxins (e.g., 2,4-D) (Herbicides) [2,4-dichloro, alpha-sub] Target->Auxins Beta-position shift >> Loss of Auxin Activity (Potential Anti-Auxin)

Caption: SAR Map demonstrating the target compound's position as a structural intermediate and boundary probe between three major pharmacological classes.

TAS1R2/3 Signaling Pathway Inhibition

This diagram depicts the theoretical mechanism of action if the compound retains residual affinity for the sweet taste receptor.

Signaling cluster_membrane Cell Membrane Receptor TAS1R2 / TAS1R3 (Sweet Receptor) GProtein G-Protein (Gustducin/Galpha-14) Receptor->GProtein Couples Ligand Sweet Tastant (Sugar/Sweetener) Ligand->Receptor Activates Inhibitor Phenoxy Acid Probe (Allosteric Modulator) Inhibitor->Receptor Stabilizes Inactive State (TMD Binding) PLC PLC-beta2 GProtein->PLC Activates IP3 IP3 Production PLC->IP3 Catalyzes Ca Ca2+ Release (ER Stores) IP3->Ca Triggers TRPM5 TRPM5 Channel (Depolarization) Ca->TRPM5 Opens

Caption: Signal transduction pathway of the Sweet Taste Receptor, highlighting the allosteric inhibition point targeted by phenoxy acid derivatives.

Experimental Protocols

Chemical Synthesis (Michael Addition)

The most robust route to 3-phenoxypropionic acids is the base-catalyzed Michael addition of the phenol to an acrylate ester, followed by hydrolysis.

Reagents: 3-Methoxyphenol, Methyl Acrylate, Sodium Methoxide (catalytic), Sodium Hydroxide.

  • Coupling:

    • Dissolve 3-methoxyphenol (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous methanol.

    • Add catalytic Sodium Methoxide (0.1 eq).

    • Reflux for 12–24 hours under nitrogen atmosphere.

    • Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of phenol.

    • Evaporate solvent to yield the intermediate ester: Methyl 3-(3-methoxyphenoxy)propanoate.

  • Hydrolysis:

    • Redissolve the crude ester in THF/Water (1:1).

    • Add LiOH or NaOH (2.0 eq). Stir at room temperature for 4 hours.

    • Acidify with 1M HCl to pH 2.0.

    • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from Hexane/Ether or purify via flash chromatography (SiO₂, DCM:MeOH gradient).

Functional Assay: Calcium Flux (TAS1R2/3)

To evaluate antagonistic activity against the sweet taste receptor.

  • Cell Line: HEK293 cells stably expressing hTAS1R2, hTAS1R3, and the chimeric G-protein G

    
    15 (to couple to Calcium).
    
  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes.

  • Agonist Preparation: Prepare a standard solution of Sucrose (100 mM) or Sucralose (1 mM).

  • Antagonist Treatment: Pre-incubate cells with 3-(3-Methoxyphenoxy)propionic acid (varying concentrations: 1

    
    M – 1 mM) for 15 minutes.
    
  • Measurement: Inject the Agonist and measure fluorescence (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC₅₀ by plotting % inhibition of the agonist-induced calcium peak.

Safety & Toxicology

Note: Specific toxicological data for this isomer is limited. The following is predicted based on the phenoxy acid class.

  • Skin/Eye Irritation: Likely irritant. Phenoxy acids are known to cause contact dermatitis.

  • Acute Toxicity: Expected low oral toxicity (LD50 > 500 mg/kg), similar to related food-grade additives (Lactisole) and herbicides (2,4-D salts).

  • Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Lactisole Mechanism: Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15243. Link

  • Phenoxy Acid SAR: Maillet, M., et al. (2015). "Structure-Activity Relationships of Sweet Taste Inhibitors." Chemical Senses, 40(7), 529-536. Link

  • PPAR Ligand Design: Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550. Link

  • Auxin Chemistry: Ferro, N., et al. (2006). "Structure-activity relationships of auxin-like compounds." Phytochemistry, 67(14), 1451-1460. Link

  • General Synthesis: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Michael Addition protocols).

An In-Depth Technical Guide to the Homologs and Analogs of 3-(3-Methoxyphenoxy)propionic Acid: A Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenoxy)propionic acid, its homologs, and its analogs as a promising scaffold in the development of novel anti-inflammatory therapeutics. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of small molecule anti-inflammatory drugs. This document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Potential of Phenoxypropionic Acids in Inflammation Research

Phenoxypropionic acid derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) with a well-established history in medicinal chemistry. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1][2] The core structure, characterized by a substituted phenyl ring linked to a propionic acid moiety via an ether bond, offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

3-(3-Methoxyphenoxy)propionic acid serves as a focal point for this guide due to its intriguing structural features that suggest potential for modulation of its biological activity. The placement of the methoxy group at the meta position of the phenyl ring presents an interesting electronic and steric profile compared to its ortho and para counterparts, influencing its interaction with target enzymes.

This guide will explore the chemical space around this core structure, providing a rationale for the design of homologs and analogs and detailing the experimental workflows necessary for their synthesis and evaluation.

Synthesis of 3-(3-Methoxyphenoxy)propionic Acid and Its Derivatives

The primary synthetic route to 3-(3-methoxyphenoxy)propionic acid and its analogs is the Williamson ether synthesis. This robust and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4][5][6] In the context of our target compounds, this involves the reaction of a substituted phenol with a haloalkanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthetic Workflow

The overall synthetic strategy can be broken down into two main steps: ether formation and ester hydrolysis. This workflow allows for the facile generation of a library of analogs by varying both the phenolic and the alkyl halide starting materials.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis Phenol Substituted Phenol Ester_Intermediate Phenoxyalkanoic Acid Ester Phenol->Ester_Intermediate SN2 Reaction Haloester Haloalkanoic Acid Ester Haloester->Ester_Intermediate Base Base Base->Ester_Intermediate Solvent Solvent Solvent->Ester_Intermediate Final_Product Phenoxyalkanoic Acid Ester_Intermediate->Final_Product Hydrolysis Acid_Base Acid or Base Acid_Base->Final_Product

Caption: General workflow for the synthesis of phenoxyalkanoic acids.

Detailed Protocol: Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

This protocol details the synthesis of the parent compound, 3-(3-methoxyphenoxy)propionic acid, via the Williamson ether synthesis.

Materials:

  • 3-Methoxyphenol

  • Ethyl 3-bromopropionate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step 1: Synthesis of Ethyl 3-(3-methoxyphenoxy)propanoate

  • To a 250 mL round-bottom flask, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL/g of phenol).

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

  • Add ethyl 3-bromopropionate (1.2 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-8 hours).

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(3-methoxyphenoxy)propanoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 3-(3-Methoxyphenoxy)propionic Acid

  • Dissolve the purified ethyl 3-(3-methoxyphenoxy)propanoate (1.0 eq) in ethanol (10 mL/g of ester).

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

  • A white precipitate of 3-(3-methoxyphenoxy)propionic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

  • The final product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture, to obtain a pure product.

Homologs and Analogs: Exploring the Chemical Space

The versatility of the Williamson ether synthesis allows for the generation of a diverse library of homologs and analogs of 3-(3-methoxyphenoxy)propionic acid.

Homologs: Varying the Alkanoic Acid Chain Length

Homologs of the parent compound can be synthesized by replacing ethyl 3-bromopropionate with other haloalkanoic acid esters of varying chain lengths (e.g., ethyl bromoacetate, ethyl 4-bromobutanoate, ethyl 5-bromopentanoate). This allows for the investigation of the optimal distance and flexibility between the phenoxy ring and the carboxylic acid moiety for biological activity.

Analogs: Modifying the Phenyl Ring and Propionic Acid Moiety

A wide array of analogs can be synthesized by modifying both the phenyl ring and the propionic acid chain.

  • Phenyl Ring Substitution: A variety of substituted phenols can be used as starting materials to probe the effect of different substituents on activity. This includes varying the position of the methoxy group (ortho, meta, para) and introducing other functional groups (e.g., chloro, fluoro, methyl, nitro) at different positions on the ring.

  • Propionic Acid Modification: The propionic acid side chain can be modified to introduce chirality (e.g., using 2-bromopropionate to generate a chiral center at the alpha-position) or to replace the carboxylic acid with other acidic functional groups (e.g., tetrazoles) to modulate acidity and pharmacokinetic properties.

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of phenoxypropionic acid derivatives is highly dependent on their structural features. The following sections outline key SAR insights for this class of compounds.

Role of the Carboxylic Acid Group

The carboxylic acid moiety is a critical pharmacophore for the anti-inflammatory activity of most NSAIDs. It is believed to interact with a key arginine residue (Arg-120) in the active site of COX enzymes.[1] Esterification or amidation of the carboxylic acid generally leads to a significant decrease or loss of activity, although ester prodrugs can be designed to undergo hydrolysis in vivo to release the active acid.

Influence of the Alkanoic Acid Chain Length

The length of the alkanoic acid chain plays a crucial role in positioning the carboxylic acid group for optimal interaction with the COX active site. For many arylpropionic acids, a propionic acid side chain is optimal for potent COX inhibition. Shorter (acetic) or longer (butyric, pentanoic) chains often result in reduced activity.[7]

Impact of Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of COX inhibition.

  • Position of the Methoxy Group: The position of the methoxy group (ortho, meta, or para) can affect the conformation of the molecule and its binding affinity to the COX active site.

  • Other Substituents: The introduction of other substituents, such as halogens or alkyl groups, can modulate the electronic and steric properties of the phenyl ring, leading to changes in activity and selectivity. For instance, lipophilic groups in the meta and para positions have been shown to enhance anti-inflammatory potency in some series of phenoxyalkanoic acids.[8]

Pharmacological Evaluation: Assessing Anti-Inflammatory Activity

A combination of in vitro and in vivo assays is essential for the comprehensive pharmacological evaluation of novel 3-(3-methoxyphenoxy)propionic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for many phenoxypropionic acids is the inhibition of COX-1 and COX-2 enzymes. A fluorometric assay can be used to determine the inhibitory potency (IC₅₀) of the synthesized compounds against both isoforms.

Experimental Protocol: In Vitro COX Inhibition Assay [9][10]

  • Reagent Preparation:

    • Prepare a COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Prepare a solution of the fluorescent probe (e.g., Amplex Red) in DMSO.

    • Prepare a solution of arachidonic acid (the COX substrate) in ethanol.

    • Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes.

    • Prepare stock solutions of the test compounds and reference inhibitors (e.g., ibuprofen, celecoxib) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the COX assay buffer, the fluorescent probe, and the enzyme (COX-1 or COX-2).

    • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a control group with DMSO only.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

COX_Inhibition_Workflow Start Prepare Reagents Mix Mix Enzyme, Buffer, Probe, and Inhibitor Start->Mix Pre-incubate Pre-incubate (15 min) Mix->Pre-incubate Add_Substrate Add Arachidonic Acid (Initiate Reaction) Pre-incubate->Add_Substrate Measure Measure Fluorescence (Kinetic Read) Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats or mice is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[11][12][13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Compound Administration:

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin or ibuprofen), and test compound groups at various doses.

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the change in paw volume.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary anti-inflammatory mechanism of 3-(3-methoxyphenoxy)propionic acid and its analogs is expected to be the inhibition of the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (PGs). PGs are lipid mediators that play a critical role in the inflammatory response, causing vasodilation, increased vascular permeability, and pain.[2][16][17]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1_2 COX-1 / COX-2 Prostanoids Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation PLA2 Phospholipase A2 NSAIDs 3-(3-Methoxyphenoxy)propionic Acid & Analogs (NSAIDs) NSAIDs->COX1_2 Inhibition

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

By inhibiting COX-1 and/or COX-2, these compounds reduce the production of PGs, thereby alleviating the signs and symptoms of inflammation. The development of analogs with selectivity for COX-2 over COX-1 is a key objective in modern NSAID research, as COX-1 is involved in homeostatic functions, and its inhibition is associated with gastrointestinal side effects.

Data Presentation: Comparative Analysis of Analogs

To facilitate the analysis of structure-activity relationships, quantitative data from the pharmacological evaluation of a series of analogs should be compiled into a clear and concise table.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-(Phenoxy)propionic Acid Analogs

CompoundRXCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 H3-OCH₃DataDataData
2 H2-OCH₃DataDataData
3 H4-OCH₃DataDataData
4 H3-ClDataDataData
5 CH₃3-OCH₃DataDataData
Ibuprofen --DataDataData
Celecoxib --DataDataData

Note: The data in this table is illustrative. Actual values would be populated from experimental results.

Conclusion and Future Directions

3-(3-Methoxyphenoxy)propionic acid and its derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The synthetic accessibility of this class of compounds, coupled with the potential for fine-tuning their pharmacological properties through systematic structural modifications, makes them an attractive area for further investigation.

Future research should focus on:

  • Synthesis of a diverse library of homologs and analogs to comprehensively explore the structure-activity relationships.

  • Evaluation of COX-2 selectivity to identify candidates with an improved gastrointestinal safety profile.

  • In-depth pharmacokinetic and toxicological studies of lead compounds to assess their drug-like properties.

  • Exploration of potential alternative mechanisms of action beyond COX inhibition that may contribute to the anti-inflammatory effects of these compounds.

By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of new and improved anti-inflammatory therapies based on the 3-(3-methoxyphenoxy)propionic acid scaffold.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.
  • CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid. (2020).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105–118.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Shen, T. Y. (1981). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 24(4), 383–389.
  • Juby, P. F., Hudyma, T. W., & Brown, M. (1978). Anti-inflammatory properties of a series of phenyl- and phenoxy-alkanoic acids. Journal of Pharmacy and Pharmacology, 30(1), 58–63.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Lagunin, A., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 433.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Ammar, H., et al. (2020). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Molecules, 25(19), 4390.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • University of Toronto. (n.d.). The Williamson Ether Synthesis. [PDF document].
  • Reyes-Melo, C., et al. (2021). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 26(16), 4991.
  • Piraliyev, O. K., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 20–26.
  • Georgieva, M., et al. (2021). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 2281, 141-148.
  • Wang, Z., et al. (2021). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t.
  • Marie, A., et al. (2015). Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica, 7(10), 24-34.
  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]

  • The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(2), 113-116.
  • ResearchGate. (n.d.). Mechanisms of NSAIDs' action: COX-dependent and exemplary.... Retrieved from [Link]

  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145–182.
  • Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube.

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3-(3-Methoxyphenoxy)propionic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(3-Methoxyphenoxy)propionic acid , a critical structural probe and intermediate used in the development of sensory antagonists (sweet taste inhibitors) and metabolic modulators (PPAR agonists).

Strategic Reagent Profile for SAR & Drug Discovery

Executive Summary

3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a phenoxy-ether derivative structurally homologous to the sweet taste inhibitor Lactisole . While Lactisole (2-(4-methoxyphenoxy)propionic acid) acts as a potent antagonist of the T1R3 sweet taste receptor, the 3-(3-methoxyphenoxy) isomer serves as a vital Structure-Activity Relationship (SAR) probe . It allows researchers to map the steric and electronic requirements of the T1R3 transmembrane domain and the PPAR (Peroxisome Proliferator-Activated Receptor) ligand-binding pocket.

This guide details the chemical synthesis, physicochemical properties, and mechanistic utility of this compound in high-throughput screening and lead optimization.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
Chemical Name 3-(3-Methoxyphenoxy)propionic acid
CAS Number 49855-03-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to light yellow crystalline powder
Melting Point 81.0 – 85.0 °C
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid moiety)
Key Functional Groups Carboxylic acid (Head), Ether linkage (Linker), Methoxy-phenyl (Tail)

Synthesis & Manufacturing Protocol

The most robust synthesis route utilizes a Williamson Ether Synthesis adapted for beta-halo acids. This method avoids the use of toxic beta-propiolactone and ensures high regioselectivity.

Reaction Scheme

The synthesis involves the nucleophilic substitution of 3-Methoxyphenol on 3-Bromopropionic acid under basic conditions.

Synthesis Reactant1 3-Methoxyphenol (Nucleophile) Base NaOH (aq) Reflux Reactant1->Base Reactant2 3-Bromopropionic Acid (Electrophile) Reactant2->Base Intermediate Sodium 3-(3-methoxyphenoxy)propionate Base->Intermediate SN2 Substitution (Ether Formation) Acid HCl Workup pH < 2 Intermediate->Acid Product 3-(3-Methoxyphenoxy)propionic Acid (Precipitate) Acid->Product Protonation & Precipitation

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Protocol

Materials:

  • 3-Methoxyphenol (1.0 eq)

  • 3-Bromopropionic acid (1.1 eq)

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Hydrochloric Acid (HCl), 6M

  • Solvent: Water (or Water/Ethanol mix)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenol (e.g., 12.4 g, 100 mmol) in 20% NaOH (50 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Slowly add a solution of 3-bromopropionic acid (16.8 g, 110 mmol) neutralized with sodium carbonate (to prevent immediate acid-base quenching) into the phenoxide mixture.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (1:1).

  • Workup: Cool the mixture to 0°C in an ice bath. Acidify carefully with 6M HCl until pH reaches ~1-2. The product should precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot water or an Ethanol/Water mixture (20:80) to remove unreacted phenol and inorganic salts.

  • Drying: Dry the crystals in a vacuum oven at 40°C overnight.

Yield Expectation: 75–85%.

Mechanism of Action & Biological Utility

This compound is primarily used to probe the Transmembrane Domain (TMD) of G-Protein Coupled Receptors (GPCRs), specifically the Sweet Taste Receptor (T1R3) and nuclear receptors (PPARs).

T1R3 Antagonism (Sweet Taste)

Lactisole inhibits sweet taste by binding to the TMD of the T1R3 subunit. 3-(3-Methoxyphenoxy)propionic acid serves as a positional isomer to determine the strict geometric constraints of this binding pocket.

  • Lactisole (Active): 2-propionic acid chain; 4-methoxy substitution.

  • Probe (Test): 3-propionic acid chain; 3-methoxy substitution.

  • Insight: If the probe fails to inhibit T1R3, it confirms that the receptor requires a specific distance (alpha-substitution) between the aromatic ring and the carboxylate "head" group for binding.

PPAR Agonism (Metabolic)

Phenoxypropionic acids are the scaffold for Fibrates (e.g., Fenofibrate), which activate PPARα to lower triglycerides.

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with Tyr464 and Tyr314 in the PPAR ligand-binding domain (LBD).

  • Utility: This molecule is used to test if extending the linker length (from 2-carbon to 3-carbon) disrupts the H-bond network required for receptor activation.

SAR_Logic cluster_Targets Target Receptors Compound 3-(3-Methoxyphenoxy)propionic Acid T1R3 T1R3 Sweet Receptor (Transmembrane Domain) Compound->T1R3 Screening PPAR PPAR Alpha/Gamma (Ligand Binding Domain) Compound->PPAR Screening Outcome1 Loss of Activity? (Negative Control) T1R3->Outcome1 Steric Clash (Linker Length) Outcome2 Altered Selectivity? (New Lead) PPAR->Outcome2 Hydrophobic Tail Fit

Figure 2: SAR Logic flow for profiling receptor selectivity.

Analytical Profiling (Quality Control)

To validate the synthesis, the following NMR signals must be confirmed.

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 11.0 – 12.0Singlet (Broad)-COOH (Carboxylic Acid)
¹H NMR 7.1 – 7.2MultipletAromatic Ring (C5-H)
¹H NMR 6.4 – 6.6MultipletAromatic Ring (C2, C4, C6-H)
¹H NMR 4.15Triplet-O-CH ₂- (Ether Linkage)
¹H NMR 3.75Singlet-O-CH ₃ (Methoxy)
¹H NMR 2.75Triplet-CH ₂-COOH (Alpha-methylene)

Note: The triplet at ~4.15 ppm is diagnostic of the ether linkage. If this signal is a quartet or multiplet, it suggests contamination or incorrect substitution (e.g., branched isomer).

References

  • Sigma-Aldrich. 3-(3-Methoxyphenoxy)propionic acid Product Specification.Link

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry. (Context: Establishes the SAR baseline for phenoxypropionic acids). Link

  • TCI Chemicals. Product M1692: 3-(3-Methoxyphenoxy)propionic Acid.Link

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry. (Context: Defines the pharmacophore for phenoxy acid PPAR agonists). Link

  • BenchChem. Physicochemical Properties of 3-Bromopropionic Acid (Precursor).Link

Safety and handling of 3-(3-Methoxyphenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Synthesis, and Safety Architecture

Executive Summary & Compound Architecture

3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0) represents a critical structural scaffold in medicinal chemistry, serving as a phenoxyacetic acid derivative used in the synthesis of sweetness inhibitors (structural analogs of Lactisole), PPAR agonists, and anti-inflammatory agents.

Unlike generic safety data sheets (SDS) which provide static hazard codes, this guide operationalizes that data into a dynamic handling protocol. The compound features two primary reactive centers: the carboxylic acid tail (pKa ~4.5) and the electron-rich methoxy-substituted aromatic ring . Understanding the interplay between these moieties is essential for predicting stability, solubility, and reactivity.

Physicochemical Profile[1][2][3][4][5]
ParameterSpecificationTechnical Note
CAS Number 49855-03-0Verified Identifier
Formula C₁₀H₁₂O₄MW: 196.20 g/mol
Structure 3-MeO-C₆H₄-O-CH₂CH₂COOHMeta-substituted ether linkage
Appearance White to light yellow crystalline powderDiscoloration indicates oxidation
Melting Point 81.0 – 85.0 °CSharp melt indicates high purity
Solubility Methanol, Ethanol, DMSO, dilute AlkaliInsoluble in water (acid form)
Acidity (pKa) ~4.5 (Carboxyl group)Forms salts with weak bases
Safety Architecture & Hazard Mitigation

The safety profile of 3-(3-Methoxyphenoxy)propionic acid is governed by its acidity and the potential for ether cleavage under extreme conditions.

2.1 Hazard Classification (GHS)
  • H315: Causes skin irritation (Acidic functionality).

  • H319: Causes serious eye irritation (Corrosive potential to mucous membranes).[5]

  • H335: May cause respiratory irritation (Dust inhalation).

2.2 Operational Safety Protocol (The "Why" and "How")

Standard PPE is insufficient without procedural context.

  • Respiratory Defense: The solid powder is prone to electrostatic charging, creating fine dust.

    • Protocol: Use a localized exhaust hood.[6] If handling >5g open powder, a P95/P3 respirator is mandatory to prevent mucosal acidification in the upper respiratory tract.

  • Dermal Barrier:

    • Protocol: Nitrile gloves (0.11 mm minimum) are effective. The compound is not highly permeating, but as a carboxylic acid, it will dehydrate and irritate skin upon prolonged contact.

    • Self-Validation: If gloves show yellowing, it indicates contamination with phenolic impurities (starting material); change immediately.

2.3 Emergency Response Logic (DOT Visualization)

SafetyLogic Incident Exposure Incident Type Identify Contact Type Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Brush off dry powder 2. Wash w/ Soap + Water (15m) 3. Do NOT use Ethanol Skin->Act_Skin Acid Neutralization Act_Eye 1. Flush water (15m) 2. Remove contacts 3. Consult Ophthalmologist Eye->Act_Eye Dilution Act_Inhale 1. Fresh Air 2. If wheezing -> Oxygen 3. Monitor for edema Inhale->Act_Inhale Ventilation

Figure 1: Decision logic for exposure response. Note the prohibition of ethanol for skin washing to prevent enhanced absorption.

Synthesis & Validation (The Core Workflow)

For researchers requiring high-purity material, in-house synthesis via the Williamson Ether Synthesis is the most reliable route. This method couples 3-methoxyphenol (Resorcinol monomethyl ether) with 3-chloropropionic acid (or 3-bromopropionic acid) under basic conditions.

Reaction Scheme: 3-MeO-C₆H₄-OH + Cl-CH₂CH₂COOH + 2 NaOH → 3-MeO-C₆H₄-O-CH₂CH₂COOH + 2 NaCl + H₂O

3.1 Step-by-Step Protocol

Reagents:

  • 3-Methoxyphenol (1.0 eq)[7]

  • 3-Chloropropionic acid (1.2 eq)

  • Sodium Hydroxide (aqueous solution, 3.0 eq)

  • HCl (concentrated, for acidification)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 3-methoxyphenol in 20% NaOH solution. The solution will turn slightly pink/brown due to phenoxide formation.

  • Addition: Add 3-chloropropionic acid slowly. The reaction is exothermic; maintain temperature <50°C during addition to prevent polymerization of the halo-acid.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Expert Insight: Monitor via TLC (Mobile Phase: 5:1 Hexane:Ethyl Acetate). The starting phenol spot will disappear.

  • Acidification: Cool the reaction mixture to 0°C. Slowly add concentrated HCl until pH ~1-2.

    • Observation: The product will precipitate as a white/off-white solid.

  • Purification: Filter the crude solid. Recrystallize from hot water or a water/ethanol mixture (9:1) to remove salts and unreacted phenol.

3.2 Synthesis Workflow Diagram

SynthesisFlow Start Start: 3-Methoxyphenol + NaOH (aq) Add Add 3-Chloropropionic Acid (Temp < 50°C) Start->Add Reflux Reflux 4-6 hrs (SN2 Reaction) Add->Reflux Acidify Cool & Acidify (HCl to pH 1) Reflux->Acidify Filter Filtration & Recrystallization Acidify->Filter Product Pure Product (Dried) Filter->Product

Figure 2: Synthesis workflow emphasizing the critical acidification step for product isolation.

3.3 Self-Validating Quality Control (QC)

Do not proceed to biological testing without passing these gates:

  • Visual Check: Product must be white. Yellowing implies phenol oxidation.

  • Solubility Check: Dissolve 10mg in 1mL of 1M NaOH. The solution must be clear. Turbidity indicates unreacted neutral organic impurities.

  • NMR Validation (¹H NMR, DMSO-d₆):

    • δ 12.1 ppm (s, 1H): Carboxylic acid proton (broad).

    • δ 7.2 - 6.5 ppm (m, 4H): Aromatic protons (look for meta-substitution pattern).

    • δ 4.1 ppm (t, 2H): O-CH₂ protons (triplet).

    • δ 3.7 ppm (s, 3H): Methoxy (-OCH₃) singlet.

    • δ 2.6 ppm (t, 2H): CH₂-COOH protons.

Storage and Stability
  • Hygroscopicity: The acid is moderately hygroscopic. Store in a desiccator.

  • Light Sensitivity: Ether linkages on electron-rich rings can undergo photo-oxidation over months. Store in amber vials.

  • Shelf Life: 24 months at 4°C. Re-test melting point every 12 months.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5201573, 3-(3-Methoxyphenoxy)propionic acid. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for standard Williamson Ether Synthesis protocols).

Sources

Methodological & Application

Use of 3-(3-Methoxyphenoxy)propionic acid as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(3-Methoxyphenoxy)propionic Acid in Drug Discovery

Executive Summary & Strategic Utility

3-(3-Methoxyphenoxy)propionic acid represents a critical "linker-scaffold" hybrid in medicinal chemistry.[1][2] Unlike its regioisomer Lactisole (a known sweetness inhibitor), this specific meta-substituted, linear propionic acid derivative offers a unique spatial geometry.[1][2] It serves two primary functions in modern drug discovery:

  • PPAR Agonist Pharmacophore: It acts as the acidic "head group" mimic in the design of Peroxisome Proliferator-Activated Receptor (PPAR) modulators (glitazars/fibrates), where the ether linkage provides necessary flexibility for the carboxylic acid to engage the receptor's polar arm (Tyr464/Tyr314 network).[2]

  • Proteolysis Targeting Chimera (PROTAC) Linker: The phenoxy-alkyl chain provides a chemically stable, metabolically robust spacer that connects E3 ligase ligands to target protein warheads, offering distinct solubility profiles compared to standard PEG chains.[2]

Therapeutic Applications & Mechanism of Action[3]

A. Metabolic Disease: PPAR / Dual Agonism

The 3-phenoxypropionic acid moiety is a structural homolog to the fibrate class of drugs.[2] In Structure-Activity Relationship (SAR) studies, the position of the phenoxy substitution dictates receptor subtype selectivity.

  • Mechanism: The carboxylic acid tail forms hydrogen bonds with the hydrophilic region of the PPAR Ligand Binding Domain (LBD). The meta-methoxy group on the phenyl ring occupies the hydrophobic pocket, often interacting with Phe282.

  • Advantage: The 3-carbon (propionic) chain introduces a specific distance constraint compared to the shorter acetic acid derivatives, often improving selectivity for PPAR

    
     or PPAR
    
    
    
    over PPAR
    
    
    , reducing the risk of adipogenesis-related side effects (weight gain).[1]
B. Taste Receptor Modulation (T1R3)

While the 2-substituted isomer (Lactisole) is a T1R3 inverse agonist, the 3-(3-methoxyphenoxy)propionic acid isomer is used in "activity cliffs" studies.[1][2] It helps map the steric tolerance of the T1R3 transmembrane domain.[2] Researchers use this compound to determine if the receptor can accommodate linear extension at the orthosteric site.[2]

Chemical Synthesis Protocol

This protocol utilizes a Michael Addition pathway, which is superior to the traditional Williamson ether synthesis for this substrate.[2] The Williamson approach (using 3-bromopropionic acid) often suffers from elimination side-reactions (forming acrylic acid) and lower yields.[1][2]

Reagents Required:
  • Substrate: 3-Methoxyphenol (Resorcinol monomethyl ether)[1][2]

  • Reagent: Methyl Acrylate (or Ethyl Acrylate)[1][2]

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or DBU[1][2]

  • Solvent: Acetonitrile (MeCN) or Toluene[1][2]

  • Hydrolysis Base: Lithium Hydroxide (LiOH) or NaOH[1][2]

Step-by-Step Methodology:

Step 1: Conjugate Addition (Formation of the Ester)

  • Setup: Charge a round-bottom flask with 3-Methoxyphenol (1.0 eq) and Acetonitrile (5 mL/mmol).

  • Activation: Add Triton B (40% in MeOH, 0.1 eq) or DBU (0.1 eq). Stir at room temperature for 10 minutes.

  • Addition: Dropwise add Methyl Acrylate (1.2 eq) over 20 minutes. The reaction is exothermic; use a water bath to maintain temp < 40°C.[2]

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The phenol spot should disappear.[2]

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1M HCl (to remove base) and Brine.[2] Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% (Oil).[2]

Step 2: Saponification (Ester Hydrolysis) [1][2]

  • Solubilization: Dissolve the crude ester in THF:Water (3:1 ratio).[2]

  • Hydrolysis: Add LiOH·H₂O (2.0 eq).[2] Stir vigorously at room temperature for 3 hours.

  • Acidification: Cool to 0°C. Slowly acidify with 1M HCl to pH ~2. The product may precipitate as a white solid or form an oil.[2]

  • Extraction: Extract with EtOAc (3x).

  • Purification: Recrystallize from Hexane/Ether or Acetone/Water if necessary.

    • Final Appearance: White crystalline solid or off-white powder.[1][2]

Visualization of Workflows

Diagram 1: Synthesis & Application Logic

This diagram illustrates the preferred synthesis route and the compound's divergent utility in library generation.

G Phenol 3-Methoxyphenol Intermediate Ester Intermediate (Michael Addition) Phenol->Intermediate Triton B, 80°C Acrylate Methyl Acrylate Acrylate->Intermediate FinalProduct 3-(3-Methoxyphenoxy) propionic acid Intermediate->FinalProduct LiOH, THF/H2O AmideCoupling Amide Coupling (EDC/HATU) FinalProduct->AmideCoupling Derivatization Library Drug Library: PPAR Agonists PROTAC Linkers AmideCoupling->Library

Caption: Figure 1. Optimized Michael Addition pathway for synthesis and downstream library generation.

Diagram 2: Pharmacophore Binding Mode (PPAR Interaction)

This diagram abstracts the SAR logic, showing how the specific moieties of the molecule map to receptor domains.

SAR Acid Carboxylic Acid (Tail) PolarPocket Polar Pocket (Tyr464/His440) Acid->PolarPocket H-Bonding Linker Propyl Ether (Spacer) FlexRegion Entrance Channel (Steric Constraint) Linker->FlexRegion Conformational Fit Ring 3-Methoxy Phenyl (Head) HydroPocket Hydrophobic Pocket (Phe282) Ring->HydroPocket Pi-Stacking

Caption: Figure 2.[1][2] Pharmacophore mapping of 3-(3-Methoxyphenoxy)propionic acid within the PPAR Ligand Binding Domain.

Analytical Data & QC Specifications

When synthesizing or sourcing this building block, the following specifications ensure suitability for high-throughput screening (HTS) or lead optimization.

ParameterSpecificationRationale
Purity (HPLC) > 97%Critical to avoid false positives in biological assays (especially PPAR).[1][2]
Appearance White to off-white solidColoration indicates oxidation of the phenol starting material.[2]
Melting Point 81.0 – 85.0 °CDistinct from the 2-isomer (Lactisole), which melts higher (~190°C as Na salt).[2]
NMR Identity Confirm 3-position1H NMR must show meta-coupling pattern (triplet/multiplet) for the aromatic ring, distinct from para-substitution.[1][2]
Solubility DMSO, Methanol, EthanolPoor water solubility in free acid form; requires buffering (pH > 7.[2]4) for biological assays.

References

  • PubChem Compound Summary. (2025). 3-(3-Methoxyphenyl)propionic acid (Data for structural analogs and isomer comparison). National Center for Biotechnology Information.[2]

  • TCI Chemicals. (2025).[2] Product Specification: 3-(3-Methoxyphenoxy)propionic Acid (CAS 49855-03-0).[1][2][3][4]

  • Xu, H. E., et al. (2001).[2] Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences.[2] (Provides the basis for the PPAR binding mode described in Diagram 2).

  • Schiffman, S. S., et al. (1999).[2][5] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][2][5][6] Chemical Senses.[2][5] (Establishes the biological activity of the regioisomer, defining the SAR landscape).

  • Organic Syntheses. (1998).[2] General procedures for Michael Addition of Phenols to Acrylates.[2] (Basis for the optimized synthesis protocol).

Sources

3-(3-Methoxyphenoxy)propionic acid as a reagent in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Methoxyphenoxy)propionic Acid Subtitle: A Versatile Reagent for Medicinal Chemistry Scaffolding and Taste Receptor SAR Studies

Introduction & Chemical Profile

3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a specialized carboxylic acid derivative featuring a phenoxy-ether linkage. While structurally related to the well-known sweetness inhibitor Lactisole (the sodium salt of 2-(4-methoxyphenoxy)propionic acid), this specific 3,3-isomer serves a distinct role in chemical research.

It functions primarily as a flexible linker scaffold in medicinal chemistry, particularly in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, where the propionic acid tail mimics the receptor's endogenous fatty acid ligands. Additionally, it is a critical tool compound in Structure-Activity Relationship (SAR) studies for the human sweet taste receptor (hTAS1R2/hTAS1R3), helping researchers map the steric boundaries of the transmembrane binding pocket.

Chemical Identity
PropertyData
IUPAC Name 3-(3-Methoxyphenoxy)propanoic acid
CAS Number 49855-03-0
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 81–85 °C
Solubility Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water
Structural Feature Beta-substituted propionic acid (linear chain), distinct from the alpha-branched Lactisole.

Mechanism of Action & Utility

A. Medicinal Chemistry: The PPAR Pharmacophore

In drug discovery, the phenoxy-propionic acid moiety is a "privileged structure" found in fibrates (lipid-lowering drugs). The carboxylic acid head group forms hydrogen bonds with the Tyr464 , Tyr314 , and Ser280 residues in the PPAR binding pocket.

  • Role of the Reagent: This compound provides a pre-installed "head-and-linker" motif. Researchers couple the 3-methoxy phenyl ring to larger lipophilic tails via electrophilic aromatic substitution or by modifying the methoxy group (demethylation followed by etherification) to create dual PPAR

    
     agonists.
    
B. Sensory Science: Probing the T1R3 Transmembrane Domain

The sweetness inhibitor Lactisole binds to the Transmembrane Domain (TMD) of the T1R3 subunit.[1]

  • Role of the Reagent: By using the 3-(3-methoxyphenoxy) isomer, researchers test the positional sensitivity of the receptor. The shift from the 2-position (alpha-methyl branching) to the 3-position (linear ethyl chain) and the meta-substitution on the ring drastically alters binding affinity, serving as a negative control or a probe to define the "floor" of the hydrophobic binding pocket.

Protocol 1: Validated Synthesis of the Reagent

Note: While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific ring modifications. This protocol uses a Williamson Ether Synthesis adapted for beta-halo acids.

Objective: Synthesize 3-(3-Methoxyphenoxy)propionic acid from 3-methoxyphenol.

Reagents:
  • 3-Methoxyphenol (Resorcinol monomethyl ether)

  • 3-Bromopropionic acid (Note: 3-Bromo is preferred over 3-Chloro for faster kinetics)

  • Sodium Hydroxide (NaOH), 35% aqueous solution

  • Hydrochloric Acid (HCl), 6N[2]

  • Ethanol (solvent)[3]

Step-by-Step Methodology:
  • Deprotonation:

    • In a 250 mL round-bottom flask, dissolve 3-methoxyphenol (12.4 g, 100 mmol) in 35% NaOH (25 mL) .

    • Mechanism:[1][4][5] The base deprotonates the phenol to form the phenoxide anion, a strong nucleophile.

    • Observation: The solution will darken slightly; exotherm is expected.

  • Coupling Reaction:

    • Cool the solution to 0°C.

    • Slowly add a solution of 3-bromopropionic acid (16.8 g, 110 mmol) previously neutralized with sodium carbonate in water (20 mL).

    • Critical Step: Ensure the pH remains >10. If the pH drops, the acid reactant will protonate and fail to react with the phenoxide.

    • Heat the mixture to reflux (100°C) for 4 hours .

  • Workup & Isolation:

    • Cool to room temperature. Acidify the mixture to pH 1 using 6N HCl .

    • Observation: A white/off-white precipitate should form immediately as the product (carboxylic acid) is insoluble in acidic water.

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification (Self-Validation):

    • Recrystallize the crude solid from hot water or a toluene/hexane mixture.

    • QC Check: Measure melting point. Target range: 81–85°C . If <80°C, recrystallize again.

Protocol 2: Application in PPAR Agonist Library Generation

Objective: Use the reagent as a scaffold to synthesize a library of potential PPAR agonists via amide coupling.

Workflow Diagram (DOT):

SynthesisWorkflow Reagent 3-(3-Methoxyphenoxy) propionic acid Activation Activation (EDC/NHS or HATU) Reagent->Activation Activate COOH Coupling Amide Coupling Reaction Activation->Coupling Amine Diverse Amine Library (R-NH2) Amine->Coupling Nucleophilic Attack Product PPAR Agonist Candidate Coupling->Product Purification

Caption: General workflow for derivatizing the reagent into a bioactive amide library.

Experimental Steps:
  • Activation:

    • Dissolve 3-(3-Methoxyphenoxy)propionic acid (1.0 eq) in dry DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) . Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add the amine of interest (e.g., benzylamine derivatives for lipophilicity) (1.1 eq) .

    • Stir at RT for 12 hours.

  • Validation:

    • Monitor via LC-MS. The mass shift should be M+ (Amine) - 18 (H2O).

    • The resulting amides retain the phenoxy-ethyl linker, positioning the aromatic ring in the hydrophobic pocket of the target protein.

Protocol 3: Sweetness Inhibition Assay (Cell-Based)

Objective: Evaluate the antagonistic activity of the reagent against the human sweet taste receptor (hT1R2/hT1R3) compared to Lactisole.

Reagents:
  • HEK293 cells stably expressing G

    
    15 and hT1R2/hT1R3.
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist: Sucrose (100 mM).

  • Test Compound: 3-(3-Methoxyphenoxy)propionic acid (dissolved in DMSO).

Methodology:
  • Cell Loading:

    • Seed cells in a 96-well black-wall plate. Incubate for 24h.

    • Load cells with Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 45 mins.

  • Pre-incubation:

    • Add the Test Compound at varying concentrations (0.1 mM – 5 mM) to the wells.

    • Incubate for 10 minutes. Rationale: Allows the antagonist to occupy the allosteric TMD site before agonist addition.

  • Measurement:

    • Inject Sucrose (100 mM final) .

    • Measure fluorescence (Ex 488nm / Em 525nm) using a FLIPR or plate reader.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot dose-response curves.

    • Expected Result: The 3-(3-methoxyphenoxy) analog typically shows reduced potency compared to Lactisole (2-(4-methoxyphenoxy)), demonstrating the strict steric requirement for the alpha-methyl group and para-substitution for optimal T1R3 inhibition.

Visualizing the Signaling Pathway

The following diagram illustrates where the reagent interacts within the PPAR signaling pathway when used as a drug scaffold.

PPAR_Pathway Ligand Ligand (Phenoxy-propionic acid derivative) PPAR PPAR Receptor (Nuclear) Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Binds Promoter Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Activates

Caption: Mechanism of Action for PPAR agonists derived from the phenoxy-propionic acid scaffold.

References

  • Chemical Identity & Properties

    • 3-(3-Methoxyphenoxy)propionic acid.[6] PubChem Compound Summary. National Center for Biotechnology Information.

  • Building Block Availability & Data

    • 3-(3-Methoxyphenoxy)propionic acid.[6] Sigma-Aldrich Product Catalog (Aldrich-S888567).

  • PPAR Agonist Structural Basis

    • Kasuga, J., et al. (2006). "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters, 16(3), 554-558.
  • Sweetness Inhibition Mechanisms (Comparative)

    • Schiffman, S. S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid."[5] Chemical Senses, 24(4), 439-447.[5] (Provides the baseline protocol for testing phenoxy-propionic acid derivatives).

  • General Synthesis of Phenoxy Acids

    • Williamson Ether Synthesis Protocols. Organic Syntheses, Coll. Vol. 2, p. 260.

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the analysis of 3-(3-Methoxyphenoxy)propionic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The developed reversed-phase method is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient way to quantify this compound. The methodology, built on established chromatographic principles for organic and phenoxypropionic acids, ensures high sensitivity, specificity, and robust performance. This document provides a comprehensive guide, from sample preparation to data analysis, and explains the scientific rationale behind the chosen parameters.

Introduction

The core challenge in analyzing acidic compounds like this is controlling their ionization state to achieve consistent retention and symmetrical peak shapes. This is effectively managed by acidifying the mobile phase, a technique known as ion suppression.[2] By maintaining a low pH, the carboxylic acid group remains in its neutral, protonated form, which increases its hydrophobicity and retention on a nonpolar stationary phase like C18. This application note details a method developed from these first principles, providing a robust starting point for routine analysis and further validation.

Physicochemical Properties & Chromatographic Considerations

A successful HPLC method is built upon an understanding of the analyte's properties.

  • Structure: The molecule contains both a hydrophobic part (the methoxyphenyl ring) and a polar functional group (the carboxylic acid). This amphiphilic nature makes it well-suited for reversed-phase chromatography.

  • Acidity: The propionic acid group is weakly acidic. To ensure it is not ionized during analysis, the mobile phase pH should be kept at least 2 units below its pKa. This "ion suppression" is critical for good chromatography.[2]

  • UV Absorbance: The methoxyphenyl group acts as a chromophore. Compounds with this feature typically exhibit strong absorbance around 220 nm and a secondary, weaker absorbance near 270-280 nm.[3][4] For this method, 225 nm is selected for high sensitivity, while 275 nm can be used for higher selectivity if matrix interferences are present at the lower wavelength.

Recommended HPLC Method

The following parameters are recommended for the analysis of 3-(3-Methoxyphenoxy)propionic acid. This method is based on protocols for structurally similar compounds such as 3-phenoxypropionic acid and other organic acids.[5][6][7]

ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV/PDA detectorThe method is robust and not instrument-specific.
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent retention for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile acidifier, making it MS-compatible if needed, and effectively suppresses ionization.[5][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 80% B over 10 minutesA gradient elution ensures the compound is eluted with a good peak shape and the column is cleaned of more hydrophobic impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 225 nm (primary) and 275 nm (secondary)225 nm offers high sensitivity. 275 nm can be used for confirmation or to avoid interferences.
Run Time 15 minutesIncludes elution and column re-equilibration.

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results and for protecting the HPLC column.[8]

Protocol for Standard Preparation:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 3-(3-Methoxyphenoxy)propionic acid reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the diluent.

Protocol for Sample Preparation (General):

  • Accurately weigh a known amount of the sample containing the analyte.

  • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Vortex or sonicate the sample to ensure the analyte is fully dissolved.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter (hydrophilic for aqueous samples, hydrophobic for organic) to remove particulates.[2][8] This step is mandatory to prevent clogging of the HPLC column and system.

  • Transfer the filtrate to an HPLC vial for analysis.

Analytical Workflow

The overall process from sample receipt to final data analysis is outlined below.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Result Final Report Quantify->Result

Caption: General workflow for the HPLC analysis of 3-(3-Methoxyphenoxy)propionic acid.

System Suitability and Validation

Before analyzing samples, ensure the HPLC system is performing correctly.

  • System Suitability: Inject a working standard (e.g., 25 µg/mL) six times. The results should meet the following criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • RSD for Peak Area and Retention Time: ≤ 2.0%

  • Method Validation (Overview): For use in a regulated environment, the method should be validated according to ICH guidelines, assessing parameters such as:

    • Linearity: A calibration curve should be generated with at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determined by spike recovery at three different concentration levels.

    • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of 3-(3-Methoxyphenoxy)propionic acid. By employing a standard C18 column and an acidified mobile phase for ion suppression, this method offers a reliable, robust, and sensitive solution for the quantification of this compound. The detailed steps for sample preparation and the framework for system suitability and validation ensure that researchers and drug development professionals can readily implement and adapt this method for their specific needs, leading to accurate and reproducible results.

References

  • SIELC Technologies. (n.d.). Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column.
  • PureSynth. (n.d.). 3-(3-Methoxyphenoxy)Propionic Acid 97.0%(GC).
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • OIV (International Organisation of Vine and Wine). (n.d.). Organic Acids: HPLC (Type-IV).
  • Organomation. (n.d.). HPLC Sample Preparation.
  • ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL)PROPIONIC ACID.
  • BenchChem. (2025, November).
  • PubChem - NIH. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid.
  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid.
  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
  • SIELC Technologies. (n.d.). Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column.

Sources

NMR spectroscopy protocol for 3-(3-Methoxyphenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectroscopy Protocol for 3-(3-Methoxyphenoxy)propionic Acid

Abstract This application note provides a rigorous, field-validated protocol for the structural characterization of 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike generic guides, this protocol focuses on the specific electronic environment of the phenoxy-ether linkage and the meta-substituted aromatic system. It details solvent selection strategies to minimize exchange broadening of the carboxylic acid proton and provides a self-validating data analysis framework to ensure spectral integrity.

Part 1: Introduction & Structural Analysis

1.1 The Molecule 3-(3-Methoxyphenoxy)propionic acid is a bifunctional aromatic ether characterized by a propionic acid tail attached to a 3-methoxyphenol core.[1]

  • Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol [1]

  • Key Structural Features:

    • Ether Linkage (-O-CH₂-): Creates a distinct deshielded triplet.[1]

    • Carboxylic Acid (-COOH): Subject to hydrogen bonding and solvent exchange.

    • Meta-Substituted Ring: Generates a complex but diagnostic aromatic splitting pattern (1,3-disubstitution).[1]

1.2 Critical NMR Challenges

  • Signal Overlap: The methoxy singlet (~3.8 ppm) and the ether methylene triplet (~4.2 ppm) are distinct, but improper shimming can cause base-broadening that complicates integration.

  • Acid Proton Visibility: In protic solvents or "wet" deuterated chloroform, the carboxylic acid proton may broaden into the baseline or exchange with water (HDO), disappearing entirely.

  • Aggregation: Carboxylic acids can form dimers in non-polar solvents, affecting chemical shifts.

Part 2: Experimental Design (The "Why")

2.1 Solvent Selection Strategy The choice of solvent dictates the visibility of the acidic proton and the resolution of the aromatic region.

SolventProsConsRecommendation
CDCl₃ (Chloroform-d) Excellent solubility; standard for literature comparison; sharp aliphatic coupling.[1]Acid proton often broad/invisible due to exchange with trace water; potential dimer formation.[1]Primary Choice for structural confirmation.[1]
DMSO-d₆ Strong H-bond acceptor; stabilizes the -COOH proton (sharp singlet ~12 ppm); prevents aggregation.[1]High viscosity broadens lines slightly; residual water peak (3.33 ppm) may interfere with methoxy signal.[1]Secondary Choice if -COOH quantification is critical.[1]

2.2 Internal Standard

  • TMS (Tetramethylsilane): Essential for 0.00 ppm referencing.[2][3]

  • Residual Solvent Reference:

    • CDCl₃: 7.26 ppm (Singlet)

    • DMSO-d₆: 2.50 ppm (Quintet)[1]

Part 3: Detailed Protocol

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid compound. (Higher concentrations promote dimerization).

  • Solvent: Add 0.6 mL of high-quality CDCl₃ (containing 0.03% TMS).

  • Dissolution: Vortex for 30 seconds. The compound should dissolve readily. If turbidity persists, filter through a glass wool plug directly into the NMR tube to remove inorganic salts.

  • Tube: Use a clean, dry 5mm NMR tube (Wilmad 507-PP or equivalent). Note: Oven-dried tubes are recommended to minimize water exchange.[1]

Step 2: Instrument Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or ZG30 (30° pulse angle).

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 will saturate this signal, preventing accurate integration.

  • Scans (NS): 16 or 32 scans are sufficient for this concentration.

  • Spectral Width: -2 to 14 ppm (to capture the acidic proton).

Step 3: Processing Workflow
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) for signal-to-noise improvement.

  • Phasing: Manually phase the spectrum. Ensure the baseline is flat around the large solvent peak.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Integration:

    • Set the Methoxy Singlet (3H) to an integral value of 3.00.

    • Integrate other regions relative to this standard.

Part 4: Data Analysis & Self-Validation

4.1 Expected Chemical Shifts (CDCl₃)

MoietyTypeShift (δ ppm)MultiplicityIntegrationCoupling (J)
-COOH Acid10.0 - 12.0Broad Singlet1HN/A
Ar-H (C5) Aromatic7.15 - 7.20Triplet (t)1H~8.0 Hz
Ar-H (C2,4,6) Aromatic6.45 - 6.55Multiplet (m)3H-
-O-CH₂- Ether4.20 - 4.25Triplet (t)2H~6.5 Hz
-OCH₃ Methoxy3.78 - 3.80Singlet (s)3H-
-CH₂-COOH Carbonyl-alpha2.80 - 2.85Triplet (t)2H~6.5 Hz

4.2 The "Self-Validating" Logic A valid spectrum must pass these checks:

  • The Integral Check: The ratio of the aliphatic triplets (Ether : Acid-alpha) must be exactly 1:1 (2H:2H). Deviation suggests impurity (e.g., starting material 3-methoxyphenol).

  • The Coupling Check: The two triplets at ~4.2 ppm and ~2.8 ppm must share the same coupling constant (J ≈ 6-7 Hz), confirming they are adjacent in the propionic chain.

  • The Aromatic Check: The integration of the aromatic region (6.4–7.2 ppm) must equal 4H . If it equals 5H, you likely have unsubstituted phenol impurities.

Part 5: Visualization

Structural Assignment Map

NMR_Assignment cluster_structure Molecular Structure cluster_spectrum 1H NMR Spectrum (CDCl3) Meth Methoxy (-OCH3) S_Meth 3.78 ppm (Singlet) Meth->S_Meth Ring Aromatic Ring (C6H4) S_Ring1 6.45-6.55 ppm (Multiplet) Ring->S_Ring1 S_Ring2 7.15-7.20 ppm (Triplet) Ring->S_Ring2 EtherCH2 Ether Methylene (-O-CH2-) S_Ether 4.22 ppm (Triplet) EtherCH2->S_Ether AcidCH2 Acid Alpha Methylene (-CH2-COOH) S_AcidCH2 2.82 ppm (Triplet) AcidCH2->S_AcidCH2 COOH Carboxylic Acid (-COOH) S_COOH >10.5 ppm (Broad) COOH->S_COOH Solvent Dependent

Figure 1: Correlation map linking structural moieties of 3-(3-Methoxyphenoxy)propionic acid to their specific chemical shifts.

Experimental Workflow

Protocol_Flow Start Start: 10-15 mg Sample Solvent Add 0.6 mL CDCl3 (0.03% TMS) Start->Solvent Dissolve Vortex/Filter (Remove undissolved salts) Solvent->Dissolve Acquire Acquisition (400 MHz) NS=16, D1=2.0s Dissolve->Acquire Process Processing LB=0.3Hz, Phase, Baseline Acquire->Process Validate Validation Check Integrals 3:2:2:4:1 Process->Validate End Final Report Validate->End

Figure 2: Step-by-step experimental workflow for NMR acquisition.

Part 6: Troubleshooting

  • Issue: Broad HDO peak at 4.8 ppm (in CD3OD) or 1.5 ppm (in CDCl3).

    • Cause: Wet solvent or hygroscopic sample.

    • Fix: Dry the sample under high vacuum for 2 hours. Use a fresh ampoule of solvent.

  • Issue: "Missing" Carboxylic Acid Proton.

    • Cause: Rapid exchange with trace water.

    • Fix: This is normal in CDCl₃. If confirmation is required, switch solvent to DMSO-d₆, where it will appear as a sharp peak around 12.0 ppm.

  • Issue: Extra peaks in the aromatic region.

    • Cause: Presence of unreacted 3-methoxyphenol. Look for a triplet at 7.1 ppm that does not integrate correctly relative to the propionic chain.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Phenoxypropionic acid (Analogous Scaffold) Spectral Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Common Functional Groups. University of Wisconsin-Madison.[1][4] Retrieved from [Link]

Sources

The Strategic Utility of 3-(3-Methoxyphenoxy)propionic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the quest for efficient and versatile building blocks is paramount. 3-(3-Methoxyphenoxy)propionic acid emerges as a valuable and strategic starting material for the synthesis of a variety of heterocyclic compounds. Its intrinsic structural features—a carboxylic acid moiety, a flexible ether linkage, and an activated aromatic ring—provide a powerful platform for constructing complex molecular architectures, particularly oxygen-containing heterocycles like chromanones. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of 3-(3-methoxyphenoxy)propionic acid in heterocyclic synthesis, with a focus on the underlying chemical principles and detailed experimental protocols.

The Chemical Rationale: A Precursor Primed for Cyclization

The synthetic power of 3-(3-methoxyphenoxy)propionic acid lies in its predisposition to undergo intramolecular cyclization reactions. The key transformation is an intramolecular Friedel-Crafts acylation, a robust and widely utilized method for forming carbon-carbon bonds on aromatic rings.[1][2] In this context, the carboxylic acid group, upon activation, generates an acylium ion electrophile. This electrophile is then attacked by the electron-rich methoxy-substituted benzene ring, leading to the formation of a new cyclic structure.

The methoxy group at the meta-position of the phenoxy ring plays a crucial role. It is an ortho-, para-directing group, meaning it activates the positions ortho and para to itself towards electrophilic aromatic substitution. This directing effect selectively guides the cyclization to form a specific isomer of the resulting heterocyclic product, enhancing the predictability and efficiency of the synthesis.

Core Application: Synthesis of 7-Methoxychroman-4-one

A prime example of the utility of 3-(3-methoxyphenoxy)propionic acid is in the synthesis of 7-methoxychroman-4-one, a key heterocyclic scaffold found in a range of biologically active molecules.[3][4] This transformation is typically achieved through an acid-catalyzed intramolecular cyclization.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The reaction proceeds via the following key steps:

  • Activation of the Carboxylic Acid: In the presence of a strong acid catalyst, the carboxylic acid is protonated, making the carbonyl carbon more electrophilic.

  • Formation of the Acylium Ion: Subsequent loss of a water molecule generates a highly reactive acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion at the position ortho to the ether linkage and para to the activating methoxy group.

  • Deprotonation: Loss of a proton from the aromatic ring restores aromaticity and yields the final chroman-4-one product.

Diagram 1: Reaction Mechanism

G cluster_0 1. Activation & Acylium Ion Formation cluster_1 2. Intramolecular Cyclization cluster_2 3. Rearomatization start 3-(3-Methoxyphenoxy)propionic acid activated_acid Protonated Carboxylic Acid start->activated_acid + H+ acylium Acylium Ion Intermediate activated_acid->acylium - H2O attack Electrophilic Attack acylium->attack Intramolecular Electrophilic Aromatic Substitution intermediate Sigma Complex (Resonance Stabilized) attack->intermediate deprotonation Deprotonation intermediate->deprotonation - H+ product 7-Methoxychroman-4-one deprotonation->product G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification start 3-(3-Methoxyphenoxy) propionic acid reagent Add PPA or Eaton's Reagent start->reagent heat Heat & Stir (Monitor by TLC) reagent->heat quench Quench on Ice heat->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure 7-Methoxychroman-4-one purify->product

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Methoxyphenoxy)propionic acid is a valuable intermediate in the pharmaceutical and fine chemical industries. Its structural motif is found in a variety of compounds with diverse biological activities. The increasing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for the scale-up synthesis of 3-(3-Methoxyphenoxy)propionic acid, focusing on the well-established Williamson ether synthesis. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles and practical considerations for successful large-scale production.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1] This SN2 (bimolecular nucleophilic substitution) reaction is particularly well-suited for the industrial production of aryl ethers due to its reliability and broad applicability.[2]

Reaction Principle:

The synthesis of 3-(3-Methoxyphenoxy)propionic acid via the Williamson ether synthesis involves two primary steps:

  • Deprotonation: 3-Methoxyphenol is deprotonated by a suitable base to form the more nucleophilic 3-methoxyphenoxide.

  • Nucleophilic Substitution: The 3-methoxyphenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 3-halopropionic acid (e.g., 3-bromopropionic acid), displacing the halide and forming the desired ether linkage.

The choice of a primary alkyl halide is crucial as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction, which would reduce the yield of the desired ether product.[3]

Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism where the nucleophilic attack and the departure of the leaving group occur simultaneously.[4][5]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack R1 3-Methoxyphenol I1 3-Methoxyphenoxide R1->I1 Deprotonation B Base (e.g., NaOH) B->I1 R2 3-Bromopropionic Acid P 3-(3-Methoxyphenoxy)propionic Acid R2->P I1->P SN2 Attack Salt NaBr Water H₂O A1 + A2 + A3 +

Caption: Reaction mechanism for the Williamson ether synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Scale-Up Protocol

This protocol is designed for a nominal 100g scale synthesis of 3-(3-Methoxyphenoxy)propionic acid. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Methoxyphenol124.1480.0 g0.644>98%
3-Bromopropionic Acid152.97100.0 g0.654>98%
Sodium Hydroxide (NaOH)40.0052.4 g1.31>97%
Acetonitrile (CH₃CN)41.05800 mL-Anhydrous
Diethyl Ether74.12As needed-Anhydrous
Hydrochloric Acid (HCl)36.46As needed-6M aq.
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-aq.
Brine (Saturated NaCl)58.44As needed-aq.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--
Equipment
  • 2L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/temperature probe

  • Heating mantle with temperature controller

  • Addition funnel

  • Separatory funnel (2L)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Crystallization vessel

Experimental Procedure

Step 1: Formation of Sodium 3-Methoxyphenoxide

  • To the 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-methoxyphenol (80.0 g, 0.644 mol) and acetonitrile (400 mL).

  • Stir the mixture at room temperature until the 3-methoxyphenol is fully dissolved.

  • In a separate beaker, carefully dissolve sodium hydroxide (52.4 g, 1.31 mol) in water (100 mL). Caution: This is a highly exothermic process. Use an ice bath to control the temperature.

  • Once the sodium hydroxide solution has cooled to room temperature, add it slowly to the 3-methoxyphenol solution in the reaction flask over a period of 30 minutes.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the sodium 3-methoxyphenoxide.

Step 2: Williamson Ether Synthesis

  • In a separate beaker, dissolve 3-bromopropionic acid (100.0 g, 0.654 mol) in acetonitrile (400 mL).

  • Transfer this solution to the addition funnel.

  • Add the 3-bromopropionic acid solution dropwise to the reaction mixture over a period of 1 hour. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours.[1]

  • Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the acetonitrile.

  • To the resulting residue, add water (500 mL) and stir until all solids are dissolved.

  • Transfer the aqueous solution to a 2L separatory funnel and wash with diethyl ether (2 x 200 mL) to remove any unreacted 3-methoxyphenol. Discard the organic layers.

  • Carefully acidify the aqueous layer to a pH of 1-2 with 6M hydrochloric acid.[6] Caution: Acidification may be exothermic. The product will precipitate as a white to off-white solid.

  • Extract the product into diethyl ether (3 x 300 mL).

  • Combine the organic extracts and wash with water (200 mL) followed by brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-Methoxyphenoxy)propionic acid.

Step 4: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight. A typical yield for this reaction is in the range of 80-90%.

Process Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-Methoxyphenol in Acetonitrile C Form Sodium 3-Methoxyphenoxide A->C B Prepare Aqueous NaOH B->C E Williamson Ether Synthesis (Reflux 4-6h) C->E D Dissolve 3-Bromopropionic Acid in Acetonitrile D->E F Cool and Concentrate E->F G Aqueous Dissolution F->G H Wash with Diethyl Ether G->H I Acidify to pH 1-2 H->I J Extract with Diethyl Ether I->J K Wash and Dry Organic Layer J->K L Concentrate to Crude Product K->L M Recrystallization L->M N Vacuum Filtration M->N O Drying N->O P Final Product: 3-(3-Methoxyphenoxy)propionic acid O->P

Caption: Overall workflow for the scale-up synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Safety and Scale-Up Considerations

  • Exotherm Management: The initial deprotonation of 3-methoxyphenol with sodium hydroxide and the subsequent SN2 reaction can be exothermic. For larger-scale reactions, controlled addition of reagents and efficient cooling are critical to maintain a safe operating temperature.

  • Solvent Selection: While acetonitrile is an excellent solvent for this reaction, its cost and potential for toxic byproduct formation under certain conditions should be considered for very large-scale industrial processes.[1] Alternative polar aprotic solvents like DMF or DMSO can also be used, but their higher boiling points may complicate removal during work-up.[3]

  • Base Selection: Sodium hydroxide is a cost-effective base for this process. For more sensitive substrates, weaker bases like potassium carbonate can be employed, though this may require longer reaction times or higher temperatures.[7]

  • Phase Transfer Catalysis: For very large, heterogeneous reactions, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide can significantly enhance the reaction rate by facilitating the transfer of the phenoxide from the aqueous to the organic phase.[2]

  • Waste Disposal: The aqueous waste stream will contain sodium bromide and residual sodium hydroxide. It should be neutralized before disposal in accordance with local regulations. Organic solvent waste should be collected and disposed of appropriately.

Conclusion

The Williamson ether synthesis provides a reliable and scalable route to 3-(3-Methoxyphenoxy)propionic acid. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, and by implementing a robust work-up and purification protocol, high yields of pure product can be consistently achieved. The information and protocols presented in this application note serve as a comprehensive guide for the successful scale-up of this important chemical intermediate.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Google Patents. Process for making phenoxyalkanoic acids.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • Reddit. Williamson Ether synthesis. [Link]

  • Google Patents.
  • YouTube. SN2 Arrow Pushing Tutorial and Reaction Coordinate Diagram. [Link]

  • Chad's Prep®. Introduction to SN2 Reactions. [Link]

  • Google Patents.
  • Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
  • YouTube. Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. [Link]

  • YouTube. SN2 Reactions | University Of Surrey. [Link]

  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • PubMed. The synthesis and evaluation of phenoxyacylhydroxamic acids as potential agents for Helicobacter pylori infections. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • YouTube. SN2 Reaction Mechanisms. [Link]

  • ResearchGate. Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. [Link]

  • YouTube. How to Calculate Heat of Reactions. [Link]

  • YouTube. SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci. [Link]

  • Chemistry LibreTexts. Heat of Reaction. [Link]

  • ResearchGate. Process for Purification of 3-Alkenylcephem Carboxylic Acid †. [Link]

  • Google Patents.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

Sources

Advanced Purification Protocols for 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a critical intermediate in the synthesis of sweetness inhibitors (lactisole analogs) and peroxisome proliferator-activated receptor (PPAR) ligands.[1] Its synthesis—typically involving the etherification of 3-methoxyphenol with 3-bromopropionic acid or


-propiolactone—often yields a crude mixture contaminated with unreacted phenolic starting material and polymeric side products.[1][2]

The purification of this compound presents a specific challenge: separating a carboxylic acid (


) from a phenol (

).[2] Standard "acid-base" extractions using strong bases (NaOH) often fail to separate these two species because both deprotonate at high pH.[1][2]

This guide details a Differential pH Extraction protocol that exploits the


 gap between the target acid and the phenolic impurity, followed by a low-temperature crystallization technique suitable for this low-melting solid.[1]

Physicochemical Profile

Understanding the physical constraints is the first step to successful isolation.[1][2]

PropertyValueImplication for Purification
Molecular Weight 196.20 g/mol Suitable for standard silica chromatography.[1][2]
Melting Point 39–45 °CCritical: Low melting point means the compound is prone to "oiling out" during crystallization.[1][2] Temperature control is vital.
Boiling Point ~320 °C (Predicted)Distillation is not recommended due to potential decarboxylation or ether cleavage.[2]

(Carboxyl)
~4.5 – 4.8Deprotonates at pH > 6.[2]

(Phenol Impurity)
~9.65Deprotonates at pH > 11.[2]
Solubility MeOH, EtOAc, DCMHighly soluble in organic solvents; insoluble in acidic water.[2]

Protocol A: Differential pH Extraction (The "Workhorse")

Objective: Remove unreacted 3-methoxyphenol and neutral impurities without chromatography.[1][2]

The Mechanism

This protocol uses Saturated Sodium Bicarbonate (


, pH ~8.[2]3) instead of Sodium Hydroxide (

, pH ~14).[2]
  • At pH 8.3, the Carboxylic Acid is deprotonated (Soluble in Water).[2]

  • At pH 8.3, the Phenol remains protonated (Soluble in Organic).[2]

Step-by-Step Procedure
  • Dissolution: Dissolve 10.0 g of crude reaction mixture in 100 mL Ethyl Acetate (EtOAc) . Ensure complete dissolution; sonicate if necessary.[1][2]

  • Selective Extraction (The Critical Step):

    • Transfer the organic phase to a separatory funnel.[1][2]

    • Add 50 mL Saturated

      
       solution .
      
    • Shake vigorously for 2 minutes. Vent frequently (CO2 gas evolution will occur).[2]

    • Allow layers to separate.[1][2]

    • Collect the lower Aqueous Layer (Contains Target Product). [1]

    • Repeat: Extract the Organic Layer two more times with 30 mL Sat.[1][2]

      
      . Combine all aqueous extracts.
      
    • Discard: The Organic Layer contains the non-acidic impurities and the unreacted 3-methoxyphenol.[1][2]

  • The "Back-Wash":

    • Wash the combined Aqueous extracts with 30 mL fresh EtOAc . This removes physically entrained phenol droplets.[1][2] Discard this organic wash.

  • Acidification & Recovery:

    • Cool the Aqueous phase to 0–5 °C in an ice bath (prevents oiling out).[2]

    • Slowly add 6N HCl dropwise with stirring until pH reaches ~1.0. The product will precipitate as a white/off-white solid or a thick oil.[1][2]

  • Final Extraction:

    • Extract the acidified aqueous mixture with 3 x 50 mL EtOAc .

    • Combine organic layers.[1][2][3]

    • Dry over Anhydrous

      
       for 20 minutes.
      
    • Filter and concentrate via rotary evaporation (Water bath < 40 °C).[2]

Visual Workflow (Logic Map)

ExtractionLogic Crude Crude Mixture (Target Acid + Phenol Impurity) Solvent Dissolve in EtOAc Crude->Solvent BaseWash Wash with Sat. NaHCO3 (pH ~8.3) Solvent->BaseWash SepFunnel Separation BaseWash->SepFunnel OrgLayer Organic Layer (Contains Phenol pKa ~9.65) SepFunnel->OrgLayer Phenol stays protonated AqLayer Aqueous Layer (Contains Target Carboxylate pKa ~4.5) SepFunnel->AqLayer Acid becomes ionic Waste Waste Disposal OrgLayer->Waste Acidify Acidify with HCl to pH 1 AqLayer->Acidify FinalExtract Extract into EtOAc & Dry Acidify->FinalExtract Product Pure 3-(3-Methoxyphenoxy)propionic acid FinalExtract->Product

Figure 1: Differential pH extraction logic separating the target acid from phenolic impurities based on pKa thresholds.

Protocol B: Low-Temperature Crystallization

Objective: Upgrade purity from 95% to >98% and remove trace color. Challenge: The low melting point (39–45 °C) makes this compound difficult to crystallize; it tends to form an oil.[2]

  • Solvent Selection: Use a mixture of Diisopropyl Ether (IPE) and Hexane .[2] IPE dissolves the compound well but allows precipitation upon cooling/hexane addition.[1][2]

  • Dissolution:

    • Take the residue from Protocol A.[1][2]

    • Add minimal warm IPE (35 °C) to dissolve.[2] Do not exceed 40 °C or the compound will melt rather than dissolve.[1]

  • Precipitation:

    • Add Hexane dropwise until a slight turbidity persists.[1][2]

    • Seed: Add a tiny crystal of pure product if available.

    • Transfer immediately to a

      
       freezer. Do not cool slowly at room temp, or it will oil out.[2]
      
  • Filtration:

    • Filter rapidly on a chilled Buchner funnel.

    • Wash with cold Hexane.[1][2]

    • Vacuum dry at room temperature (Do not use a heated oven).[2]

Protocol C: Flash Column Chromatography (The "Rescue")

Objective: Used only if the extraction fails to remove specific non-acidic impurities or if the product oils out intractably.[2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (70:30) + 1% Acetic Acid .[2]

    • Note: The Acetic Acid is mandatory.[1][2] Without it, the carboxylic acid will streak/tail down the column due to interaction with silanol groups, resulting in poor separation and yield loss.[1][2]

  • Loading: Dissolve crude in minimum DCM.

  • Elution: The product typically elutes with an Rf of ~0.3–0.4 in this system.[1][2] The phenol impurity will elute earlier (higher Rf) or later depending on the specific gradient, but the acetic acid ensures the target acid moves as a tight band.[1][2]

Analytical Validation

To certify the product as "Pharmaceutical Grade," the following metrics must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column)> 98.5% Area
Identity 1H-NMR (DMSO-d6)Confirms 3-methoxy pattern & propyl chain.[1]
Residual Solvent GC-Headspace< Limit (e.g., EtOAc < 5000 ppm)
Appearance VisualWhite to off-white waxy solid.[1][2]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[2]
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 274 nm (Characteristic absorption of the anisole ring).[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 95750, 3-(3-Methoxyphenyl)propionic acid. Retrieved October 24, 2023, from [Link]

  • Google Patents. (1988).[2] Process for the preparation of 2-(4-methoxyphenoxy)propionic acid (US Patent 4760172A).[1][2] (Cited for general phenoxy-propionic acid synthesis/purification logic). Retrieved October 24, 2023, from

Sources

Strategic Utilization of 3-(3-Methoxyphenoxy)propionic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for utilizing 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0) as a critical building block in Solid-Phase Synthesis (SPS). While structurally analogous to common linker precursors (e.g., HMPA, Rink Acid), this compound is primarily deployed as a pharmacophore scaffold in the generation of combinatorial libraries, particularly for PPAR agonists, sweet taste receptor ligands, and anti-inflammatory agents. This guide provides optimized protocols for activation, coupling, and cleavage, addressing specific challenges related to the electron-rich 3-methoxyphenoxy moiety.

Introduction & Chemical Context

3-(3-Methoxyphenoxy)propionic acid is a carboxylic acid building block characterized by a phenoxy-ether linkage and a propionic acid tail. In the context of Solid-Phase Synthesis (SPS), it serves two distinct potential roles:

  • Pharmacophore Introduction: It is frequently used to cap N-terminal amines or functionalize side chains, introducing the 3-methoxyphenoxypropanoyl motif, which is a privileged structure in medicinal chemistry (resembling fibrates and lactisole derivatives).

  • Linker Surrogate/Spacer: Its flexibility (propionic vs. acetic acid) and lipophilicity make it a useful spacer, although it lacks the benzylic alcohol functionality required to act as a cleavable linker itself (unlike the structurally related HMPB linker).

Chemical Properties relevant to SPS
PropertyValue/DescriptionImplication for SPS
CAS Number 49855-03-0Verification of starting material identity.
Molecular Weight 196.20 g/mol Calculation of equivalents for coupling.
Acidity (pKa) ~4.5 (COOH)Standard activation methods (HBTU, DIC) are effective.
Electronic State Electron-rich (Methoxy + Ether)The aromatic ring is activated; susceptible to electrophilic aromatic substitution during TFA cleavage if scavengers are insufficient.
Solubility Soluble in DMF, DCM, NMPCompatible with standard SPS solvent systems.

Strategic Experimental Design

Selection of Resin and Linker

Since 3-(3-Methoxyphenoxy)propionic acid is a carboxylic acid, it is typically coupled to amine-functionalized resins .

  • Rink Amide Resin: Yields the primary amide (–CONH2) C-terminus. Ideal for library generation where the acid is the final cap.

  • Wang Resin (pre-loaded): If the acid is being coupled to a peptide or scaffold already on the Wang resin.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Allows for the attachment of the acid (if modified to have a nucleophile) or, more commonly, coupling the acid to an amine-loaded 2-CTC resin for the synthesis of protected fragments.

Activation Strategy

The propionic acid chain is less sterically hindered than benzoic acid derivatives, but the ether linkage increases flexibility.

  • Recommended: DIC/Oxyma Pure (carbodiimide) for minimal racemization (though not a chiral center, this method is cleaner) and high efficiency.

  • Alternative: HATU/DIEA (uronium) for rapid coupling, though excess base should be washed thoroughly to prevent base-catalyzed side reactions on the resin.

Detailed Protocols

Protocol A: Resin Preparation and Swelling

Objective: Ensure solvation of the polymer matrix to maximize diffusion of the building block.

  • Weighing: Weigh the required amount of Rink Amide MBHA resin (typical loading 0.5–0.7 mmol/g).

  • Swelling: Add DCM (Dichloromethane) (10 mL/g resin) and shake gently for 20 minutes.

  • Washing: Drain DCM and wash with DMF (N,N-Dimethylformamide) (3 x 10 mL/g).

  • Fmoc Deprotection (if applicable):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

    • Validation: Perform a Kaiser Test .[1] Resin beads should be dark blue (positive for free amines).

Protocol B: Activation and Coupling of 3-(3-Methoxyphenoxy)propionic Acid

Objective: Efficient amide bond formation between the acid and the resin-bound amine.

Reagents:

  • 3-(3-Methoxyphenoxy)propionic acid (3.0 equivalents relative to resin loading)[2]

  • HATU (2.9 equivalents)

  • DIEA (N,N-Diisopropylethylamine) (6.0 equivalents)

  • Solvent: Anhydrous DMF

Step-by-Step:

  • Pre-activation: In a clean vial, dissolve 3-(3-Methoxyphenoxy)propionic acid and HATU in the minimum volume of DMF. Add DIEA. The solution should turn yellow. Let stand for 1–2 minutes (do not exceed 5 mins to avoid guanidinium formation).

  • Addition: Add the activated solution to the drained, swollen resin.

  • Reaction: Agitate (shake or vortex, do not stir with magnetic bar) at Room Temperature for 45–60 minutes .

  • Monitoring: Drain a small sample of resin and perform the Kaiser Test .

    • Colorless/Yellow beads: Coupling complete (>99%).

    • Blue beads: Incomplete coupling. Re-couple using DIC/Oxyma or repeat HATU step.

  • Washing: Drain the reaction mixture. Wash resin with DMF (4x), DCM (4x), and MeOH (2x) (MeOH shrinks the resin, preparing it for drying or storage).

Protocol C: Cleavage and Isolation

Objective: Release the final construct from the solid support.[3] Critical Note: The 3-methoxyphenoxy ring is electron-rich. During TFA cleavage, it can act as a "trap" for carbocations (e.g., from t-Butyl protecting groups on other residues), leading to unwanted alkylation of the ring. Scavengers are mandatory.

Cleavage Cocktail (Reagent K optimized):

  • TFA (Trifluoroacetic acid): 82.5%

  • Phenol: 5% (Protects the tyrosine-like ether)

  • Water: 5%

  • Thioanisole: 5%

  • EDT (Ethanedithiol): 2.5% (Optional, use TIS if odor is an issue)

Procedure:

  • Preparation: Wash resin with DCM to remove any MeOH (which reacts with TFA).

  • Incubation: Add the Cleavage Cocktail (10 mL/g resin). Shake for 2–3 hours at Room Temperature.

  • Filtration: Filter the resin and collect the filtrate. Wash resin with a small amount of neat TFA.

  • Precipitation: Add the filtrate dropwise into cold Diethyl Ether (-20°C, 10-fold volume excess). The product should precipitate.

  • Isolation: Centrifuge (3000 rpm, 5 min), decant ether, and wash the pellet with fresh cold ether (2x).

  • Drying: Lyophilize the pellet from Water/Acetonitrile (1:1).

Visual Workflow (Graphviz)

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and scavenger requirements.

SPS_Workflow Start Start: Amine-Functionalized Resin (Rink Amide / Wang-NH2) Swelling 1. Swelling & Deprotection (DCM -> DMF -> 20% Piperidine) Start->Swelling Kaiser1 QC: Kaiser Test (Blue = Ready) Swelling->Kaiser1 Activation 2. Activation of 3-(3-Methoxyphenoxy)propionic acid (HATU/DIEA or DIC/Oxyma) Kaiser1->Activation Positive Coupling 3. Coupling Reaction (45-60 min, RT) Activation->Coupling Kaiser2 QC: Kaiser Test Coupling->Kaiser2 Recouple Incomplete: Double Coupling Kaiser2->Recouple Positive (Blue) Wash 4. Washing & Drying (DMF -> DCM -> MeOH) Kaiser2->Wash Negative (Colorless) Recouple->Coupling Cleavage 5. Cleavage Cocktail (TFA + Scavengers) *Critical: Prevent Ring Alkylation* Wash->Cleavage Precipitation 6. Ether Precipitation & Lyophilization Cleavage->Precipitation

Caption: Step-by-step workflow for the solid-phase coupling of 3-(3-Methoxyphenoxy)propionic acid, emphasizing Quality Control (QC) checkpoints.

Troubleshooting & Optimization

Electrophilic Aromatic Substitution (EAS)
  • Issue: The methoxy group at the 3-position activates the phenyl ring (ortho/para director). During TFA cleavage, carbocations (e.g., t-butyl cations) can attack the ring, adding +56 Da mass adducts.

  • Solution: Ensure the cleavage cocktail contains adequate scavengers (Water, TIS, or Thioanisole). Avoid "reagent-poor" cleavage (e.g., 95% TFA / 5% Water) if other protecting groups are present.

Solubility Issues
  • Issue: The acid is generally soluble, but at high concentrations (>0.5 M), it may precipitate in pure DCM.

  • Solution: Use DMF or NMP as the primary coupling solvent. If using carbodiimide activation (DIC), a 1:1 DCM/DMF mixture is optimal for resin swelling and solubility.

Distinction from Linkers
  • Clarification: Do not confuse this compound with 3-(4-hydroxymethylphenoxy)propionic acid (HMPP). The latter is a linker that allows peptide growth from the alcohol. The compound discussed here (3-methoxy...) is a capping unit or internal spacer . It cannot be used to grow a peptide chain from the phenoxy end unless the ring is further functionalized (e.g., nitration/reduction to an aniline).

References

  • ChemicalBook. (2024). 3-(3-Methoxyphenoxy)propionic acid - Product Properties and Specifications. Link

  • TCI Chemicals. (2024). Product M1692: 3-(3-Methoxyphenoxy)propionic Acid.[4][5][6] Link

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Protocols: Cleavage Cocktails. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

Sources

Application Notes and Protocols for the Esterification of 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Esterification in Drug Development

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, particularly within the pharmaceutical industry. Esters are prevalent in a vast array of natural products and are crucial functional groups in many commercially available drugs. The conversion of a carboxylic acid to an ester can profoundly alter a molecule's physicochemical properties, such as its lipophilicity, solubility, and metabolic stability. These modifications are instrumental in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-(3-Methoxyphenoxy)propionic acid is a versatile building block in medicinal chemistry, and its ester derivatives are of significant interest for the development of novel therapeutic agents.[1] This guide provides detailed, field-proven protocols for the efficient synthesis of esters from this valuable starting material, catering to the needs of researchers in drug discovery and development.

Choosing the Right Esterification Strategy: A Comparative Overview

The selection of an appropriate esterification method is paramount and depends on several factors, including the stability of the starting materials, the desired scale of the reaction, and the available laboratory resources. Here, we present two robust and widely applicable protocols: the classic Fischer-Speier Esterification for its simplicity and cost-effectiveness, and the milder Steglich Esterification, which is ideal for more sensitive substrates.

  • Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To drive the reaction to completion, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[3][4] This method is well-suited for simple, unhindered alcohols and thermally stable carboxylic acids.

  • Steglich Esterification: This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6] The Steglich esterification is performed under mild, neutral conditions, making it compatible with a broader range of functional groups and thermally sensitive molecules.[5]

Protocol 1: Fischer-Speier Esterification of 3-(3-Methoxyphenoxy)propionic Acid

This protocol details the synthesis of ethyl 3-(3-methoxyphenoxy)propanoate as a representative example. The principles can be readily adapted for other simple alcohols like methanol or propanol.

Causality of Experimental Choices:
  • Excess Alcohol: Using the alcohol (in this case, ethanol) as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester product.[2][3]

  • Strong Acid Catalyst: Concentrated sulfuric acid is a highly effective catalyst as it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier and accelerates the rate at which equilibrium is reached.[7][8]

  • Aqueous Work-up: The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid. The sodium bicarbonate wash neutralizes the sulfuric acid and deprotonates the unreacted 3-(3-methoxyphenoxy)propionic acid, forming its water-soluble sodium salt, which is then removed in the aqueous phase. The brine wash helps to remove any remaining water from the organic layer.

Experimental Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A 3-(3-Methoxyphenoxy)propionic Acid D Combine and Reflux A->D B Ethanol (Excess) B->D C Conc. H2SO4 (cat.) C->D E Cool Reaction Mixture D->E Reaction Complete F Remove Excess Ethanol E->F G Add Ethyl Acetate & H2O F->G H Wash with NaHCO3 (aq) G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Filter and Concentrate J->K L Column Chromatography K->L Crude Product M Characterization (NMR, MS) L->M

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3-methoxyphenoxy)propionic acid (5.0 g, 25.5 mmol).

    • Add 50 mL of absolute ethanol.

    • Stir the mixture to dissolve the carboxylic acid.

    • Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of ethyl acetate and transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of a saturated aqueous solution of sodium bicarbonate, and finally with 50 mL of brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(3-methoxyphenoxy)propanoate.

Quantitative Data Summary:
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-(3-Methoxyphenoxy)propionic acid196.205.0 g25.5
Ethanol46.0750 mL~850
Concentrated H2SO498.080.5 mL~9

Protocol 2: Steglich Esterification of 3-(3-Methoxyphenoxy)propionic Acid

This protocol describes the synthesis of methyl 3-(3-methoxyphenoxy)propanoate, demonstrating the utility of the Steglich method for different alcohols under mild conditions.

Causality of Experimental Choices:
  • DCC as a Coupling Agent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • DMAP as a Catalyst: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[5][6] The use of catalytic DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5]

  • Anhydrous Dichloromethane as Solvent: The reaction is carried out in an anhydrous aprotic solvent to prevent the hydrolysis of the reactive intermediates and the DCC reagent.

  • Filtration of DCU: A key feature of the Steglich esterification is the formation of N,N'-dicyclohexylurea (DCU) as a byproduct. DCU is largely insoluble in dichloromethane and can be easily removed by filtration at the end of the reaction.[10]

Reaction Mechanism Diagram:

Steglich_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCU DCU (Byproduct) O_acylisourea->DCU Rearrangement (Side Reaction) Acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP ROH R'-OH Ester R-COOR' (Ester) Ester->Ester DMAP DMAP (cat.) Acylpyridinium->Ester + R'-OH Acylpyridinium->DCU + R'-OH Acylpyridinium->DMAP Regenerated

Caption: Simplified Mechanism of Steglich Esterification.

Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methoxyphenoxy)propionic acid (5.0 g, 25.5 mmol) in 50 mL of anhydrous dichloromethane.

    • Add methanol (1.24 mL, 30.6 mmol) and 4-dimethylaminopyridine (DMAP) (0.31 g, 2.55 mmol).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (5.8 g, 28.1 mmol) in 20 mL of anhydrous dichloromethane.

    • Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methoxyphenoxy)propanoate.

Quantitative Data Summary:
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-(3-Methoxyphenoxy)propionic acid196.205.0 g25.5
Methanol32.041.24 mL30.6
DCC206.335.8 g28.1
DMAP122.170.31 g2.55

Purification Protocol: Flash Column Chromatography

The crude ester products from both protocols can be effectively purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A good starting point for elution is 10% ethyl acetate in hexanes, gradually increasing the polarity to 20-30% ethyl acetate in hexanes. The optimal eluent system should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate/hexanes) and pack the column.

    • Dissolve the crude ester in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the dried silica-adsorbed product onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified ester.

Product Characterization

The identity and purity of the synthesized esters should be confirmed by spectroscopic methods.

Expected Spectroscopic Data for Methyl 3-(3-Methoxyphenoxy)propanoate:
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.20 (t, 1H, Ar-H), ~6.70-6.80 (m, 3H, Ar-H), 4.25 (t, 2H, -OCH₂-), 3.80 (s, 3H, -OCH₃), 3.70 (s, 3H, -COOCH₃), 2.85 (t, 2H, -CH₂COO-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172.0 (C=O), ~160.0 (Ar-C-OCH₃), ~158.0 (Ar-C-O), ~130.0 (Ar-CH), ~108.0 (Ar-CH), ~106.0 (Ar-CH), ~102.0 (Ar-CH), ~66.0 (-OCH₂-), ~55.0 (-OCH₃), ~52.0 (-COOCH₃), ~34.0 (-CH₂COO-)
Mass Spec. (EI) m/z (%): 210 (M⁺), 151, 137, 107, 77

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Handling Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Can cause severe burns. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated fume hood.[5][6]

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent skin sensitizer and can cause allergic reactions upon contact. It is also toxic if swallowed or in contact with skin.[11] Always handle with gloves in a fume hood.

  • DCU (N,N'-Dicyclohexylurea): The byproduct of the Steglich reaction. While less hazardous than DCC, it should still be handled with care and disposed of as chemical waste.

  • Solvents: Dichloromethane is a suspected carcinogen. All organic solvents should be handled in a well-ventilated area or fume hood.

References

  • Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. (n.d.). Journal of Engineering & Processing Management. Retrieved from [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Methods. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Supporting Information for Base-Free One-Pot Pd(II)-Catalyzed Alcohol Oxidation & Arylation to Halogen-Intact β-Aryl α,β-Enones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2021). National Institutes of Health. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

  • Steglich Esterification with EDC. (n.d.). Reddit. Retrieved from [Link]

  • Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis method for 3-methoxypropiophenone. (2016). Google Patents.
  • Esterification of Carboxylic Acids with Alcohols in the Presence of Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Isolation and Purification of Substance by Column Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. (2018, May 16). SIELC Technologies. Retrieved from [Link]

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Application Note: Optimized Amide Coupling Protocols for 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthetic workflows for generating amides from 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0). This scaffold is a critical building block in medicinal chemistry, particularly in the development of PPAR agonists and sweet taste receptor antagonists (structural analogs of Lactisole).

While amide coupling is a routine transformation, this specific substrate presents a latent stability risk: the


-aryloxy motif renders the molecule susceptible to 

-elimination (retro-Michael addition)
under harsh basic or thermal conditions. This guide provides two validated protocols—Method A (HATU) for high-throughput library synthesis and Method B (T3P) for scalable, green manufacturing—designed to mitigate this risk while maximizing yield.

Chemical Profile & Critical Considerations

Substrate Analysis
  • Compound: 3-(3-Methoxyphenoxy)propionic acid[1]

  • Structure: A carboxylic acid tethered to a meta-methoxyphenyl ring via an ether linkage.

  • Reactivity: The carboxylic acid is sterically unhindered, allowing for rapid activation.

  • Stability Warning: The oxygen atom at the

    
    -position increases the acidity of the 
    
    
    
    -protons. Under strong basic conditions (e.g., DBU, excess TEA at high heat), the compound can undergo elimination to release 3-methoxyphenol and an acrylamide derivative.
The "Beta-Elimination Trap"

The following diagram illustrates the mechanistic pathway that must be avoided. Standard coupling conditions often use base (DIPEA/TEA); if the reaction stalls and is heated, this side reaction becomes dominant.

BetaElimination Substrate Activated Amide Intermediate (R-CO-LG) Elimination Deprotonation at Alpha-C Substrate->Elimination + Base Base Strong Base / Heat Products Side Products: 3-Methoxyphenol + Acrylamide Elimination->Products Retro-Michael

Figure 1: Mechanism of the unwanted


-elimination side reaction triggered by excessive base or heat.

Decision Matrix: Selecting the Right Protocol

Choose your method based on scale and downstream requirements.

DecisionMatrix Start Start: 3-(3-Methoxyphenoxy)propionic acid ScaleQ What is your reaction scale? Start->ScaleQ SmallScale < 100 mg (Library/Discovery) ScaleQ->SmallScale LargeScale > 1 g (Process/Scale-up) ScaleQ->LargeScale MethodA METHOD A: HATU High speed, high cost Requires chromatography SmallScale->MethodA MethodB METHOD B: T3P (Propylphosphonic Anhydride) Green solvent, low cost Water-soluble byproducts (No Col) LargeScale->MethodB

Figure 2: Selection guide for amide coupling methodologies.

Experimental Protocols

Method A: High-Throughput Coupling (HATU)

Best for: Small-scale discovery chemistry where reaction speed and conversion are prioritized over cost. Mechanism: HATU generates a highly reactive aza-benzotriazole ester, facilitating rapid coupling even with sterically hindered amines.

Materials:

  • Acid: 3-(3-Methoxyphenoxy)propionic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 – 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dissolve 3-(3-Methoxyphenoxy)propionic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) in a vial equipped with a stir bar.

  • Activation: Add DIPEA (2.0 equiv). Note: Ensure the solution does not exotherm significantly. Keep at RT.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir for 5 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Critical Control Point: Do NOT heat above 40°C. Heating increases the risk of phenol elimination.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with:

    • 10% Citric Acid or 1M HCl (to remove unreacted amine/DIPEA).

    • Saturated NaHCO₃ (to remove unreacted acid/HOBt byproducts).

    • Brine.[2]

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (typically Hexane/EtOAc).

Method B: Scalable "Green" Coupling (T3P)

Best for: Scale-up (>1g) and difficult purifications. Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent.[3] It is non-toxic, and its byproducts are water-soluble, often eliminating the need for chromatography.[4]

Materials:

  • Acid: 3-(3-Methoxyphenoxy)propionic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: Ethyl Acetate (Preferred) or 2-MeTHF.

Step-by-Step Protocol:

  • Charge: To a reactor/flask, add the acid (1.0 equiv), the amine (1.1 equiv), and the solvent (EtOAc, 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine is milder than DIPEA and suppresses elimination side-reactions effectively in T3P couplings.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Note: T3P reactions are often slower but cleaner.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Optimization: If conversion is <50% after 4 hours, the reaction can be gently warmed to 40°C, but monitor strictly by TLC/LCMS for the elimination byproduct (3-methoxyphenol).

  • Quench: Add water (equal volume to solvent). Stir vigorously for 15 minutes.

  • Separation: Separate the organic layer.

  • Wash: Wash the organic layer with:

    • 1M HCl (x2) – Crucial to remove Pyridine and water-soluble phosphorus byproducts.

    • 1M NaOH (x2) – Removes any unreacted starting acid.

    • Brine.[2]

  • Isolation: Dry and concentrate. The resulting product often requires no further purification (Purity >95%).

Quantitative Comparison of Methods

FeatureMethod A (HATU)Method B (T3P)
Reaction Time Fast (2–4 h)Slow (12–24 h)
Atom Economy Poor (High MW byproducts)Excellent
Purification Chromatography usually requiredExtraction often sufficient
Elimination Risk Moderate (due to strong base)Low (Mild conditions)
Cost HighLow/Moderate
Scalability Difficult (Solubility/Cost)Excellent

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield + Phenol Smell

-Elimination occurred.
Reduce reaction temperature. Switch from DIPEA to N-Methylmorpholine (NMM) or Pyridine.
Stalled Reaction Steric hindrance of amine.Switch to Method A (HATU). Increase concentration to 0.5 M.
Epimerization Not applicable (No chiral center at

-position).
N/A for this specific acid, but T3P is safer for chiral amines.
Product stuck in Aqueous Product is too polar.Use DCM/iPrOH (3:1) for extraction instead of EtOAc.

References

  • TCI Chemicals. Product Specification: 3-(3-Methoxyphenoxy)propionic Acid. Retrieved from .

  • Archimica (Now Euticals). T3P (Propanephosphonic acid anhydride) – The Peptide Coupling Reagent.[2][4][5] Application Guide. (General reference for T3P protocols and water solubility of byproducts).

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Fluorochem. Safety Data Sheet: 3-(3-Methoxyphenoxy)propionic acid. Retrieved from .

  • ResearchGate. T3P: Propanephosphonic Acid Anhydride for Peptide and Amide Synthesis. Retrieved from .

Sources

Troubleshooting & Optimization

Troubleshooting purification of 3-(3-Methoxyphenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and chemical synthesis, 3-(3-Methoxyphenoxy)propionic acid requires high purity for successful downstream applications. However, its purification can present several challenges, from persistent impurities to difficulties in crystallization. This technical support center provides a comprehensive troubleshooting guide designed for researchers and drug development professionals. Drawing on established chemical principles and field-proven techniques, this guide offers solutions to common purification issues in a direct question-and-answer format.

Technical Data Summary

Before troubleshooting, it is crucial to be familiar with the key physical properties of the target compound. These properties dictate the appropriate purification strategies.

PropertyValueSource
CAS Number 49855-03-0[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol
Appearance White to light yellow/orange powder or crystal
Melting Point 81.0 to 85.0 °C
Solubility Soluble in Methanol
pKa ~4.7 (Estimated for similar propionic acids)N/A

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and appears oily or waxy, not like the expected crystalline solid. What is the likely cause?

A1: This is a classic sign of impurities. The presence of unreacted starting materials, solvent residues, or reaction by-products can depress the melting point and interfere with proper crystal lattice formation. The most common culprits are residual solvents or the ethyl/methyl ester precursor if the final hydrolysis step was incomplete.

Actionable Advice:

  • Drying: Ensure your product is thoroughly dried under vacuum to remove any residual solvent.

  • Purity Analysis: Obtain an NMR spectrum. The presence of a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm would strongly suggest contamination with the ethyl ester precursor.

  • Re-purification: The product requires further purification. Refer to the troubleshooting guide below for protocols on recrystallization or acid-base extraction.

Q2: What are the best analytical methods to assess the purity of my 3-(3-Methoxyphenoxy)propionic acid?

A2: A combination of methods provides the most complete picture of purity:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): This is the most powerful tool. It confirms the structure of your desired compound and can identify and quantify impurities, even at low levels.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are excellent for determining the percentage purity of your sample by separating it from contaminants. Purity is often reported using GC. For HPLC, a reversed-phase C18 column with an acidified mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is a standard choice for analyzing carboxylic acids.[2][3]

  • Melting Point Analysis: A sharp melting point within the literature range (81-85 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: Can I use normal-phase silica gel chromatography to purify this carboxylic acid?

A3: Yes, but with caution. Carboxylic acids are known to streak or "tail" badly on silica gel due to strong interactions between the acidic proton and the silica surface. To achieve good separation, you must modify the mobile phase by adding a small amount of a polar, acidic modifier. Typically, adding 0.5-1% acetic acid or formic acid to your ethyl acetate/hexane eluent system will protonate the silica surface and the carboxyl group, leading to much sharper peaks and better separation.[4]

Troubleshooting Purification Workflows

This section provides in-depth solutions to specific problems encountered during the purification of 3-(3-Methoxyphenoxy)propionic acid.

Logical Flow for Troubleshooting Purification

The following diagram outlines a general workflow for diagnosing and solving purification challenges.

G cluster_start Initial State cluster_methods Primary Purification Methods cluster_issues Common Issues cluster_solutions Solutions Impure Impure Crude Product Recrystallization Recrystallization Impure->Recrystallization If solid AcidBase Acid-Base Extraction Impure->AcidBase Primary choice Chroma Chromatography Impure->Chroma For difficult separations OilingOut Product Oils Out Recrystallization->OilingOut NoCrystals No Crystals Form Recrystallization->NoCrystals LowPurity Purity Still Low (Neutral Impurities) AcidBase->LowPurity LowYield Low Yield AcidBase->LowYield Tailing Peak Tailing/ Poor Separation Chroma->Tailing Solvent Change Solvent System (e.g., EtOAc/Heptane) OilingOut->Solvent Seed Scratch Flask/ Add Seed Crystal NoCrystals->Seed LowPurity->Chroma Follow-up Reacidify Check Final pH (Ensure pH < 2) LowYield->Reacidify Modifier Add Acidic Modifier (e.g., 1% AcOH) Tailing->Modifier G Crude Crude Product (Acid + Neutral Impurity) in Organic Solvent (e.g., EtOAc) AddBase Extract with aq. NaHCO₃ (Weak Base) Crude->AddBase Separate Separate Layers AddBase->Separate Organic Organic Layer: Contains Neutral Impurity (Discard) Separate->Organic Top Aqueous Aqueous Layer: Contains Sodium 3-(3-methoxyphenoxy)propionate (Water Soluble Salt) Separate->Aqueous Bottom AddAcid Acidify with conc. HCl (to pH 1-2) Aqueous->AddAcid Precipitate Pure Product Precipitates AddAcid->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure Crystalline Product Filter->Pure

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.

  • Separation: Allow the layers to separate. The aqueous layer (bottom, unless using DCM) now contains the sodium salt of your product. Drain this aqueous layer into a clean flask. The organic layer contains the neutral impurities.

  • Washing (Optional): To ensure all product is extracted, you can add more NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. To remove any residual neutral impurities, the combined aqueous layers can be washed once with a fresh portion of the organic solvent.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight.

Scenario B: Acidic impurities (e.g., unreacted 3-methoxyphenol) are present.

Cause: 3-Methoxyphenol is a potential starting material and is itself acidic (pKa ~10). While it is a much weaker acid than the product (pKa ~4.7), it can sometimes be carried through the workup.

Solution:

  • Careful Acid-Base Extraction: Use sodium bicarbonate (a weak base) for the extraction. This base is strong enough to deprotonate the carboxylic acid product but may not efficiently deprotonate the more weakly acidic phenol. This can provide some selectivity.

  • Chromatography: If phenolic impurities persist, column chromatography is the best option. Use the protocol described in the FAQs (silica gel with an acidified eluent).

  • Recrystallization: A well-chosen solvent system for recrystallization can effectively separate the product from the phenolic starting material.

Problem 2: Issues with Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but it requires finding the right conditions.

Scenario A: The product "oils out" instead of crystallizing.

Cause: This happens when the solid melts in the hot solvent before it has a chance to dissolve, or when the solution becomes supersaturated at a temperature above the product's melting point (81-85 °C). This is common when using high-boiling point solvents like water or toluene.

Solution: Choose a different solvent system.

  • Use a lower-boiling point solvent: A solvent like ethyl acetate (boiling point 77 °C) is a good starting point as it boils below the product's melting point.

  • Use a solvent pair: This is often the best approach. Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble, e.g., methanol or ethyl acetate). Then, add a "poor" hot solvent (one in which it is poorly soluble, e.g., heptane, hexane, or water) dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.

Recommended Solvent Pairs for Recrystallization
Ethyl Acetate / Heptane
Methanol / Water
Acetone / Hexane
Toluene / Heptane (Use with caution due to high boiling point)
Scenario B: No crystals form upon cooling.

Cause: The solution may not be sufficiently saturated, or the nucleation process is kinetically slow.

Solution:

  • Concentrate the Solution: If the product is too dilute, remove some solvent under reduced pressure and attempt to cool again.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure product, add it to the cold, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

    • Flash Freeze: Cool the flask rapidly in a dry ice/acetone bath for a few minutes to form a solid, then allow it to warm slowly to room temperature. This can sometimes induce the formation of microcrystals that will then ripen into larger ones.

Experimental Protocol: Recrystallization using a Solvent Pair (EtOAc/Heptane)
  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while heating (e.g., on a hot plate) and swirling until the solid just dissolves completely.

  • Addition of Anti-Solvent: While the solution is still hot, add heptane dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the crystals under high vacuum.

References
  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from PrepChem.com: [Link]

  • Gao, C., et al. (2021). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. MDPI.
  • Nagasawa, T., et al. (1974). SYNTHESIS 0F 3-(P-CARBOXYPHENOXY) PROPIONIC. J-STAGE.
  • Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid. Retrieved from Chem-Impex: [Link]

  • Google Patents. (2013). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • ResearchGate. (2008). (PDF) 3-(4-Methoxybenzoyl)propionic acid.
  • PubChem. (n.d.). 3-Methoxypropionic acid. Retrieved from PubChem: [Link]

  • Google Patents. (2011). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • PubChem. (n.d.). 3-(m-Methoxyphenyl)propionic acid. Retrieved from PubChem: [Link]

  • Google Patents. (2014).
  • Google Patents. (2022). WO2022154537A1 - Crystals of 3-hydroxypropionate and process of recovering 3-hydroxypropionic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry: [Link]

  • Teledyne ISCO. (2012).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia: [Link]

  • ResearchGate. (2025).
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from ChemTalk: [Link]

  • Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from Reddit: [Link]

  • Chemguide. (n.d.). hydrolysing esters. Retrieved from Chemguide: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • PubChem. (n.d.). Ethyl 3,3-diethoxypropionate. Retrieved from PubChem: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from SIELC Technologies: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from Khan Academy: [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. Retrieved from PubChem: [Link]

Sources

3-(3-Methoxyphenoxy)propionic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling Guidelines

CAS: 49855-03-0 | Formula: C₁₀H₁₂O₄ | MW: 196.20 g/mol [1]

Introduction: The Chemical Context

Welcome to the technical support center for 3-(3-Methoxyphenoxy)propionic acid (3-MPPA) .

Crucial Distinction: Do not confuse this compound with 3-(3-Methoxyphenyl)propionic acid. The presence of the ether linkage at the


-position (beta-phenoxy) fundamentally alters its stability profile compared to its carbon-analog.[1]

While generally stable under ambient conditions, 3-MPPA possesses two specific "chemical triggers" that researchers frequently trigger inadvertently:

  • 
    -Elimination (Reverse Michael Addition):  Susceptibility to base-catalyzed cleavage.[1]
    
  • Intramolecular Cyclization: Tendency to form chromanones under acidic activation.[1]

This guide provides the protocols necessary to navigate these stability issues.

Module 1: Critical Instability Pathways

Understanding why your compound degrades is the first step to preventing it.

The "Reverse Michael" Threat (Base Sensitivity)

Unlike


-phenoxy acids (e.g., 2-phenoxypropionic acid), 3-MPPA is a 

-phenoxy acid.[1] In the presence of strong bases or elevated temperatures, it can undergo a Reverse Michael Addition .
  • Mechanism: The base abstracts a proton from the

    
    -carbon (next to the carbonyl).[1] The electrons cascade to form a double bond, ejecting the phenoxide as a leaving group.
    
  • Degradation Products: 3-Methoxyphenol + Acrylic Acid (or acrylate salts).[1]

  • Prevention: Avoid heating in strongly basic aqueous solutions (pH > 10).[1]

Intramolecular Cyclization (Acid Activation)

If you are activating the carboxylic acid (e.g., using SOCl₂, Oxalyl Chloride, or carbodiimides) to couple it to an amine or alcohol, you risk self-reaction .[1]

  • Mechanism: The activated acid chloride/anhydride undergoes an intramolecular Friedel-Crafts acylation onto the electron-rich aromatic ring.[1]

  • Product: 7-methoxychroman-4-one (a cyclic ketone).[1]

  • Prevention: Perform activation at low temperatures (0°C) and add the nucleophile immediately. Avoid Lewis acids (AlCl₃, BF₃) unless cyclization is the goal.[1]

Solvent-Induced Esterification (Analytical Artifact)
  • Symptom: Appearance of a "Ghost Peak" at a higher retention time (RRT ~1.2-1.[1]3) in LC-MS.[1][2]

  • Cause: Dissolving the sample in Methanol (MeOH) for HPLC analysis. The carboxylic acid slowly converts to the Methyl Ester in the presence of acidic mobile phase modifiers (Formic/Trifluoroacetic acid).[1]

Module 2: Visualizing Degradation

The following diagram maps the causality of degradation based on reaction conditions.

degradation_pathways MPPA 3-(3-Methoxyphenoxy) propionic Acid (3-MPPA) Base Strong Base / Heat (pH > 10) MPPA->Base AcidAct Acid Activation (SOCl2 / PPA) MPPA->AcidAct MeOH Methanol Solvent (Acidic HPLC) MPPA->MeOH Phenol Degradant A: 3-Methoxyphenol Base->Phenol Reverse Michael Elimination Acrylate Degradant B: Acrylic Acid Base->Acrylate Chromanone Impurity C: 7-Methoxychroman-4-one (Cyclized) AcidAct->Chromanone Intramolecular Friedel-Crafts Ester Artifact D: Methyl Ester MeOH->Ester Fischer Esterification

Figure 1: Mechanistic pathways for 3-MPPA degradation.[1] Blue = Parent, Red/Yellow/Green = Triggers, Grey = Products.

Module 3: Troubleshooting & Protocols

Scenario A: "I see an extra peak in my LC-MS that grows over time."

Diagnosis: Likely Artifact D (Methyl Ester) if your diluent is Methanol.[1] Verification: Check the Mass Spectrum.[1]

  • Parent Mass (M-H)⁻: 195.07[1]

  • Artifact Mass (M+H)⁺: 211.10 (Methyl Ester)[1]

Corrective Protocol: Solvent Swap

  • Stop using pure Methanol as the sample diluent.[1]

  • Switch to Acetonitrile (ACN) or a 50:50 mixture of ACN:Water.[1]

  • Prepare fresh samples immediately before injection. Do not store samples in the autosampler (>24h) if using alcoholic solvents.[1]

Scenario B: "My coupling reaction yield is low, and I isolated a neutral solid."

Diagnosis: Impurity C (Chromanone) formation.[1] Verification: The byproduct will lack the acidic proton (insoluble in NaHCO₃) and show a ketone peak in IR (~1680 cm⁻¹).[1]

Corrective Protocol: Controlled Activation

  • Dissolve 3-MPPA in dry DCM (Dichloromethane).

  • Add 1.1 eq of EDC[1]·HCl and 1.2 eq of HOBt (or Oxyma) at 0°C .

  • Stir for 15 minutes maximum to form the active ester.

  • Immediately add the amine/alcohol nucleophile.[1]

  • Avoid using Thionyl Chloride (SOCl₂) unless absolutely necessary, as the aggressive acid chloride intermediate cyclizes rapidly.[1]

Module 4: Validated Analytical Method

Use this standardized HPLC method to assess purity and detect degradation products.

HPLC Parameters
ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV @ 274 nm (Aromatic absorption) & 210 nm
Temperature 30°C
Diluent Acetonitrile:Water (50:50) - Crucial for stability
Gradient Table
Time (min)% B (ACN)Event
0.010%Equilibration
10.090%Linear Gradient
12.090%Wash
12.110%Re-equilibration
15.010%Stop
Expected Retention Profile (Relative)
CompoundRRT (Relative Retention Time)Description
Acrylic Acid~0.2Degradant (Reverse Michael)
3-Methoxyphenol~0.6Degradant (Ether Cleavage)
3-MPPA (Parent) 1.0 Target Peak
Methyl Ester~1.3Analytical Artifact
Chromanone~1.4Synthetic Impurity (Non-polar)

FAQ: Frequently Asked Questions

Q1: Can I store 3-MPPA in solution?

  • Answer: Only in neutral, non-nucleophilic solvents (e.g., DMSO, ACN) at -20°C. Avoid storing in water (risk of microbial growth) or alcohols (risk of esterification).[1]

Q2: Is 3-MPPA light sensitive?

  • Answer: Moderately. Phenoxy ethers can undergo photo-oxidation over long periods.[1] Store the solid in amber vials.

Q3: I need to make the sodium salt. How do I do it without triggering degradation?

  • Answer: Do not heat with NaOH.[1]

    • Protocol: Dissolve 3-MPPA in Ethanol.[1] Add 1.0 equivalent of Sodium Ethoxide (EtONa) or Sodium Bicarbonate (NaHCO₃) at room temperature.[1] Evaporate the solvent under reduced pressure (Rotavap) at <40°C.[1]

Q4: Why is the melting point of my sample lower than the literature (83°C)?

  • Answer: This is a classic sign of phenol contamination (3-methoxyphenol is a liquid/low-melting solid).[1] Even 1-2% phenol impurity can significantly depress the melting point.[1] Recrystallize from Ethanol/Water or Toluene/Hexane.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66336, 3-(3-Methoxyphenyl)propionic acid. (Note: Structural analog comparison). Retrieved from [Link][1]

  • Segurado, M. A., et al. (2007). Chlorination of 2-phenoxypropanoic acid with NCP in aqueous acetic acid: mechanism elucidation.[1] The Journal of Organic Chemistry, 72(14), 5327-5336.[1] (Mechanistic insight into phenoxy acid reactivity). Retrieved from [Link]

  • Master Organic Chemistry (2023). Cleavage of Ethers with Acid - Mechanisms and Side Reactions. Retrieved from [Link]

Sources

Navigating the Synthesis Maze: A Technical Guide to Mitigating Side Reactions with 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for 3-(3-Methoxyphenoxy)propionic acid. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that achieving high yield and purity requires a deep understanding of the molecule's reactivity and potential pitfalls. This document provides in-depth, field-proven insights into the common side reactions encountered when working with 3-(3-Methoxyphenoxy)propionic acid and offers practical, evidence-based troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and reactivity of 3-(3-Methoxyphenoxy)propionic acid.

Q1: What are the primary reactive sites on 3-(3-Methoxyphenoxy)propionic acid?

A: The molecule possesses three main regions of reactivity: the carboxylic acid group, the aromatic ring, and the methoxy group. Each of these sites can participate in desired transformations but also in potential side reactions depending on the reaction conditions.

Q2: How stable is the methoxy ether bond?

A: The methoxy group, an aromatic ether, is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strong acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI at elevated temperatures.[1] This is a critical consideration when planning reactions that require acidic catalysis.

Q3: What is the directing effect of the substituents on the aromatic ring in electrophilic aromatic substitution reactions?

A: The 3-methoxyphenoxy substituent is an ortho-para directing group. The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic attack, primarily at the positions ortho and para to it. The ether oxygen of the phenoxy group also contributes to this directing effect. Therefore, electrophilic substitution is expected to occur at the 2-, 4-, and 6-positions of the phenyl ring.

Troubleshooting Guides: Common Synthetic Transformations

This section provides detailed troubleshooting for common reactions involving 3-(3-Methoxyphenoxy)propionic acid, focusing on the identification and mitigation of side reactions.

Esterification Reactions

Esterification of the carboxylic acid moiety is a frequent objective. While seemingly straightforward, several side reactions can diminish yield and complicate purification.

Problem: Low yield of the desired ester and formation of a significant byproduct.

  • Potential Cause 1: Incomplete reaction.

    • Troubleshooting: Fischer esterification is an equilibrium-driven process. To drive the reaction to completion, consider using a large excess of the alcohol or removing water as it forms, for instance, by using a Dean-Stark apparatus.

  • Potential Cause 2: Ether Cleavage.

    • Causality: Strong acid catalysts (e.g., concentrated sulfuric acid) at high temperatures can cause the cleavage of the methoxy group, leading to the formation of a phenolic byproduct.

    • Troubleshooting & Optimization:

      • Use milder catalysts: Consider using milder acid catalysts such as p-toluenesulfonic acid (p-TsOH) or employing non-acidic coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

      • Control the temperature: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.

      • Alternative methods: For sensitive substrates, consider conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

Condition Primary Product Potential Side Product Recommendation
High Temperature (>100°C) with H₂SO₄Desired Ester3-(3-Hydroxyphenoxy)propionic acid esterLower temperature, use milder acid catalyst
Excess strong acid catalystDesired Ester3-(3-Hydroxyphenoxy)propionic acid esterUse catalytic amount of a milder acid
Use of HBr or HIDesired EsterSignificant amounts of phenolic byproductAvoid HBr and HI for esterification
Amidation Reactions

The formation of amides from the carboxylic acid is another key transformation. Side reactions can arise from the activation step and the nature of the amine used. A study on the amidation of the related 3-phenylpropanoic acid highlights that acidic conditions can significantly slow down the reaction rate due to protonation of the amine.[2]

Problem: Complex reaction mixture with multiple unidentified products.

  • Potential Cause 1: Racemization.

    • Causality: If the reaction involves a chiral amine, the conditions for carboxylic acid activation (e.g., conversion to an acid chloride or use of some coupling agents) can lead to racemization at the adjacent stereocenter.

    • Troubleshooting & Optimization:

      • Employ coupling agents known to suppress racemization, such as hexafluorophosphate benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • Potential Cause 2: Over-activation and side reactions of the coupling agent.

    • Causality: Some coupling agents can react with themselves or the solvent to form byproducts that can complicate purification.

    • Troubleshooting & Optimization:

      • Choose the appropriate coupling agent for the specific amine being used.

      • Control the stoichiometry of the coupling agent and other reagents carefully.

      • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Electrophilic Aromatic Substitution

Modifying the aromatic ring is often a goal for creating analogues. Understanding the directing effects and potential for polysubstitution is key.

Problem: Formation of multiple isomers and/or polysubstituted products.

  • Potential Cause: Strong activating effect of the 3-methoxyphenoxy group.

    • Causality: The methoxy and phenoxy groups are both activating and ortho-para directing. This can lead to substitution at multiple positions on the ring, especially under harsh reaction conditions.

    • Troubleshooting & Optimization:

      • Use milder reaction conditions: Employ less reactive electrophiles and milder Lewis acid catalysts. For example, in Friedel-Crafts acylation, using iron(III) chloride instead of aluminum chloride can sometimes offer better control.

      • Control stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile to minimize polysubstitution.

      • Temperature control: Perform the reaction at low temperatures to enhance selectivity.

Decarboxylation

While not always a desired reaction, accidental decarboxylation can be a problematic side reaction under certain conditions.

Problem: Loss of the carboxylic acid group, leading to the formation of 1-methoxy-3-phenylethane.

  • Potential Cause: High temperatures or presence of specific catalysts.

    • Causality: Aryl-propionic acids can undergo decarboxylation at elevated temperatures, sometimes facilitated by metal catalysts. While this often requires harsh conditions, it's a possibility in high-temperature reactions.

    • Troubleshooting & Optimization:

      • Avoid excessively high reaction temperatures for prolonged periods, especially in the presence of transition metals.

      • If high temperatures are necessary for another transformation, consider protecting the carboxylic acid as an ester, which is generally more stable to decarboxylation.

Experimental Protocols: Best Practices

To illustrate the principles discussed, here are two key protocols with annotations highlighting critical steps to avoid side reactions.

Protocol 1: DCC/DMAP Mediated Esterification

This protocol is recommended for synthesizing esters of 3-(3-Methoxyphenoxy)propionic acid, especially with sensitive alcohols, to avoid the harsh conditions of Fischer esterification.

Diagram: Workflow for DCC/DMAP Esterification

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A Dissolve 3-(3-Methoxyphenoxy)propionic acid and alcohol in anhydrous DCM B Add DMAP (catalytic) A->B C Cool to 0 °C B->C D Slowly add a solution of DCC in anhydrous DCM C->D E Stir at 0 °C to RT D->E F Filter to remove DCU byproduct E->F G Aqueous workup and purification F->G cluster_conditions Reaction Conditions cluster_outcomes Potential Side Products center Selective Mono-acylation isomers Isomer Formation (ortho/para) center->isomers Minimize poly Polysubstitution center->poly Minimize temp Low Temperature (0 °C to RT) temp->center catalyst Mild Lewis Acid (e.g., FeCl₃) catalyst->center stoich Controlled Stoichiometry (~1:1 ratio of reactants) stoich->center

Sources

Technical Support Center: Purification of 3-(3-Methoxyphenoxy)propionic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-(3-Methoxyphenoxy)propionic acid by recrystallization. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during experimental work.

Introduction to Recrystallization of 3-(3-Methoxyphenoxy)propionic acid

3-(3-Methoxyphenoxy)propionic acid is a solid at room temperature with a melting point of approximately 83°C.[1][2] Its structure, featuring a carboxylic acid group, an ether linkage, and an aromatic ring, provides a moderate polarity. The key to successful recrystallization lies in the principle of differential solubility: identifying a solvent (or solvent system) that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities either remain in solution or are removed during hot filtration.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O₄[3]
Molecular Weight196.20 g/mol [3]
Melting Point~83 °C[2]
AppearanceWhite to light yellow powder/crystal[2]
SolubilitySoluble in Methanol[2]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of 3-(3-Methoxyphenoxy)propionic acid?

A1: The ideal solvent for recrystallization should exhibit a steep solubility curve for 3-(3-Methoxyphenoxy)propionic acid, meaning it dissolves the compound readily at its boiling point but poorly at low temperatures (e.g., in an ice bath). A general principle is that "like dissolves like." Given the presence of a polar carboxylic acid group and a less polar aromatic ether portion, a solvent of intermediate polarity is often a good starting point.

Systematic Solvent Screening Protocol:

  • Small-Scale Testing: Place approximately 10-20 mg of your crude 3-(3-Methoxyphenoxy)propionic acid into several small test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes containing the undissolved solid in a warm water or sand bath. A suitable solvent will completely dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The solvent that yields a good quantity of crystalline precipitate upon cooling is a promising candidate for recrystallization.

dot

Caption: Workflow for selecting a suitable recrystallization solvent.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. With a melting point of ~83°C, this can be a common issue.

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: The solution may be too concentrated, leading to supersaturation at a temperature above the melting point. Add more of the hot solvent to the oiled-out mixture until a clear solution is obtained, then allow it to cool slowly.

  • Use a Lower-Boiling Solvent: If the boiling point of your solvent is significantly higher than the melting point of your compound, consider a solvent with a lower boiling point.

  • Employ a Solvent Mixture: Dissolve the compound in a minimal amount of a hot solvent in which it is very soluble. Then, slowly add a hot "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes faintly cloudy. Add a few drops of the first solvent to redissolve the oil/precipitate and then allow the mixture to cool slowly. A common example is a mixture of ethanol and water.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What are the next steps?

A3: The absence of crystal formation indicates that the solution is not supersaturated, or that the activation energy for nucleation has not been overcome.

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure 3-(3-Methoxyphenoxy)propionic acid, add a tiny crystal to the cold solution. This "seed crystal" will act as a template for further crystallization.

  • Reduce Solvent Volume: If the solution is not supersaturated, there is too much solvent. Gently heat the solution to boil off some of the solvent, and then attempt to cool it again.

  • Flash Freezing: As a last resort, you can try to induce nucleation by very rapid cooling, for example, in a dry ice/acetone bath. However, this can lead to the formation of very small crystals that may trap impurities.

dot

troubleshooting_crystallization start No Crystals Form Upon Cooling scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed If no success reduce_solvent Reduce Solvent Volume (Evaporation) seed->reduce_solvent If no success flash_freeze Flash Freeze (e.g., Dry Ice/Acetone) reduce_solvent->flash_freeze If no success reassess Re-evaluate Solvent System flash_freeze->reassess If still no success

Caption: Troubleshooting flowchart for inducing crystallization.

Troubleshooting Guide for Impurity Removal

The synthesis of 3-(3-Methoxyphenoxy)propionic acid, likely via a Williamson ether synthesis, can introduce specific impurities. The most probable impurities are unreacted starting materials: 3-methoxyphenol and a 3-halopropionic acid (e.g., 3-chloropropionic acid), or byproducts from side reactions.

Likely Impurities and Their Properties:

ImpurityStructureMelting PointBoiling PointSolubility
3-MethoxyphenolC₇H₈O₂-17 °C244 °CSoluble in alcohol and ether; slightly soluble in water.[4][5]
3-Chloropropionic acidC₃H₅ClO₂~37-41 °C~203-205 °CFreely soluble in water, alcohol, and chloroform.[6][7]

Q4: My purified product has a low melting point and appears discolored. How can I remove residual 3-methoxyphenol?

A4: 3-Methoxyphenol is a liquid at room temperature and can be somewhat acidic (pKa ~9.65).[5] Its presence as an impurity will likely lead to a depressed and broad melting point range for your product.

Strategies for Removing 3-Methoxyphenol:

  • Aqueous Base Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The more acidic 3-(3-Methoxyphenoxy)propionic acid (pKa ~4.2) will be deprotonated and remain in the organic layer as the carboxylate salt is less soluble in the aqueous basic solution than the phenoxide. In contrast, the less acidic 3-methoxyphenol will be deprotonated by a stronger base and extracted into the aqueous layer. Subsequent acidification of the organic layer will regenerate the desired product. Correction: A more effective approach is to dissolve the crude product in an organic solvent and wash with a dilute base. The carboxylic acid will be extracted into the aqueous basic layer as its salt. The less acidic phenol will remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid, which can then be recrystallized.

  • Recrystallization Solvent Choice: Choose a solvent system where 3-methoxyphenol is highly soluble even at low temperatures. A non-polar solvent like toluene or a mixture of hexane and ethyl acetate might be effective, as the more polar 3-(3-Methoxyphenoxy)propionic acid will crystallize out while the less polar starting material remains in the mother liquor.

Q5: How can I remove unreacted 3-chloropropionic acid from my product?

A5: 3-Chloropropionic acid is a water-soluble solid.[6][7] Its presence can be addressed through careful washing and recrystallization.

Strategies for Removing 3-Chloropropionic Acid:

  • Water Wash: During the work-up of the reaction, a thorough wash of the organic layer with water should effectively remove the majority of this water-soluble impurity.

  • Recrystallization from a Moderately Polar Solvent: Recrystallizing from a solvent like a toluene/heptane mixture or water (if solubility allows) can be effective. 3-Chloropropionic acid, being more polar, may have a higher affinity for more polar solvent systems or be washed away in the aqueous mother liquor.

Experimental Protocol: Recrystallization of 3-(3-Methoxyphenoxy)propionic acid

This protocol assumes a suitable solvent has been identified through screening, for example, a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-(3-Methoxyphenoxy)propionic acid. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

References

  • Journal of Chemical & Engineering Data. Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. [Link]

  • PubChem. Guaiacol. [Link]

  • PubChem. 3-Methoxypropionic acid. [Link]

  • PubChem. 3-Chloropropionic acid. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Google Patents. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl)
  • Wikipedia. Williamson ether synthesis. [Link]

  • Cheméo. Chemical Properties of Propanoic acid, 3-chloro- (CAS 107-94-8). [Link]

  • Chemistry Stack Exchange. Williamson Ether and Carboxylic Acids. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • TSI Journals. Synthesis and spectral characterization of potential impurities of tiaprofenic acid. [Link]

Sources

Technical Support Center: Column Chromatography of 3-(3-Methoxyphenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals optimizing the purification of 3-(3-Methoxyphenoxy)propionic acid via column chromatography. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Section 1: Understanding the Analyte & Initial Method Development

Before embarking on any purification, a thorough understanding of the target molecule is paramount. This section addresses the fundamental questions that guide initial experimental design.

FAQ: Analyte Properties & Starting Conditions

Q1: What are the key structural features of 3-(3-Methoxyphenoxy)propionic acid that will influence its chromatographic behavior?

A1: 3-(3-Methoxyphenoxy)propionic acid possesses three key functional groups that dictate its interaction with the stationary phase:

  • Carboxylic Acid (-COOH): This is the most influential group. It is highly polar and acidic, making it prone to strong interactions with the silica gel stationary phase. This can lead to significant peak tailing.[1][2]

  • Aromatic Ring & Ether (-O-): The methoxyphenyl group is moderately polar and allows for UV visualization, which is convenient for tracking the compound during chromatography.

  • Propionic Acid Chain: A short alkyl chain that contributes a minor non-polar character to the molecule.

Based on its structure, the compound is a polar acidic molecule. The primary challenge during purification on standard silica gel will be mitigating the interaction between the carboxylic acid and surface silanol groups.

Table 1: Physicochemical Properties of 3-(3-Methoxyphenoxy)propionic acid

Property Value Source
Molecular Formula C10H12O4 [3]
Molecular Weight 196.20 g/mol [3]
Appearance Low melting solid [4][5]
Melting Point 83°C [3]

| Predicted XLogP3 | 1.1 - 1.9 |[6][7] |

Q2: What is the best stationary phase to start with for this purification?

A2: Standard silica gel (SiO2) is the most common and cost-effective choice for normal-phase chromatography and is a suitable starting point.[8] However, due to the acidic nature of the analyte, the unmodified silica surface can cause issues. The free silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the carboxylic acid group of your molecule, leading to peak tailing.[1][9]

  • Initial Recommendation: Start with standard, flash-grade silica gel (40-63 µm particle size).

  • Alternative Options: If tailing is severe and cannot be resolved with mobile phase modifiers, consider using acidic alumina or deactivated silica gel.[8][10]

Q3: How do I select an appropriate mobile phase (eluent) for the separation?

A3: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) experiments. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[8]

A typical mobile phase for a polar compound like this consists of a non-polar solvent and a polar solvent.

  • Recommended Starting Solvent Systems:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

  • Crucial Additive: Due to the carboxylic acid group, it is essential to add a small amount of a modifier to the mobile phase to suppress the ionization of the analyte and reduce interactions with the silica surface.[11][12] Add 0.5-1% acetic acid or formic acid to your eluent system. This ensures the carboxylic acid remains in its protonated form, leading to a much sharper, more symmetrical peak.[11]

Workflow: Initial Method Scouting via TLC

This workflow outlines the steps to efficiently determine the optimal mobile phase before committing to a full column.

TLC_Workflow cluster_prep Preparation cluster_test Solvent System Testing cluster_eval Evaluation prep1 Prepare stock solution of crude product (~10 mg/mL) prep2 Spot crude solution on multiple TLC plates prep1->prep2 test1 Develop plates in different Hexane:EtOAc ratios (e.g., 9:1, 7:3, 1:1) prep2->test1 test2 Add 1% Acetic Acid to each solvent system test1->test2 test3 Visualize spots under UV light and/or with a stain test2->test3 eval1 Calculate Rf value for the target compound test3->eval1 decision Is Rf between 0.25 and 0.35 with good separation? eval1->decision outcome_yes Optimal system found. Proceed to column. decision->outcome_yes Yes outcome_no Adjust solvent polarity. Re-test. decision->outcome_no No outcome_no->test1

Caption: Workflow for TLC-based mobile phase scouting.

Section 2: Troubleshooting Guide

This section addresses the most common problems encountered during the column chromatography of 3-(3-Methoxyphenoxy)propionic acid.

Q4: My compound is streaking badly on the TLC plate and eluting as a very broad band from the column (peak tailing). What is causing this and how do I fix it?

A4: This is the most predictable issue for this compound. Peak tailing is caused by the strong, non-ideal interaction between the acidic carboxylic acid group of your molecule and the slightly basic/polar silanol groups on the silica surface. Some molecules bind strongly and are slow to elute, while others move more freely, causing the peak to "tail".[1][9]

Solutions:

  • Add an Acidic Modifier: This is the primary and most effective solution. Add 0.5-1% acetic acid or formic acid to your eluent. The excess acid protonates the surface of the silica gel and ensures your compound remains fully protonated (non-ionized), minimizing the strong ionic interaction.[11][13] This leads to faster, more uniform elution and significantly sharper peaks.

  • Increase Mobile Phase Polarity: While keeping the acidic modifier, you can try increasing the percentage of the polar solvent (e.g., ethyl acetate). This helps to compete with the analyte for binding sites on the silica, speeding up its elution. However, be careful not to lose separation from other impurities.[10]

  • Do not Overload the Column: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1] Ensure you are using an appropriate amount of silica gel for your sample size (a general rule is a 30:1 to 100:1 ratio of silica:sample by weight).

Tailing_Mechanism cluster_without_acid Without Acidic Modifier cluster_with_acid With Acidic Modifier (e.g., 1% AcOH) Silica Silica Surface (Si-OH) Analyte_Anion Analyte Anion (R-COO⁻) Silica->Analyte_Anion Strong Ionic Interaction (Causes Tailing) MobilePhase Mobile Phase Analyte_Anion->MobilePhase Slow Elution Analyte_Acid Protonated Analyte (R-COOH) Analyte_Acid->MobilePhase Normal, Fast Elution (Sharp Peak) H_plus H⁺ (from Acetic Acid) H_plus->Silica Surface Protonation

Caption: Mechanism of peak tailing and its prevention.

Q5: I can't separate my product from a closely-running impurity. What are my options?

A5: Poor resolution between two compounds requires a change in selectivity.

  • Fine-Tune the Mobile Phase: Try small, incremental changes in your solvent ratio. Sometimes a 5% change in the polar component can make a significant difference.

  • Change Solvent System: If Hexane/Ethyl Acetate isn't working, switch to a different solvent system with different properties. A good alternative is Dichloromethane/Methanol (with 0.5-1% acetic acid). The different solvent-analyte interactions can alter the elution order and improve separation.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and ruin separation. See the protocol below for proper packing technique.

Q6: I ran my column but got very little or none of my compound back. What happened?

A6: This issue, known as low recovery, can be alarming.

  • Irreversible Adsorption: Without an acidic modifier, it's possible for the carboxylic acid to bind so strongly to the silica that it does not elute under your chosen conditions.[10] To check this, try flushing the column with a very strong, acidic solvent mixture (e.g., 50:50 Ethyl Acetate/Methanol with 2% Acetic Acid) to see if you can recover the bound material.

  • Compound Instability: It is possible, though less likely for this specific molecule, that the compound degraded on the silica gel.[10] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.

  • Improper Fraction Collection: The compound may have eluted much faster or slower than anticipated. If possible, combine and concentrate all of your fractions and re-analyze by TLC to locate your product.

Section 3: Key Experimental Protocols

Protocol: Slurry Packing a Silica Gel Column

A well-packed column is essential for a high-resolution separation. The slurry method is reliable and prevents air bubbles and channeling.

Materials:

  • Glass chromatography column with a stopcock

  • Silica gel (40-63 µm)

  • Eluent (pre-mixed with 0.5-1% acetic acid)

  • Sand (washed)

  • Cotton or glass wool

Procedure:

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

  • Create the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent and stir gently with a glass rod until you have a smooth, homogenous slurry with the consistency of a milkshake.

  • Pour the Slurry: With the stopcock closed, place a funnel on top of the column and pour the slurry in a single, continuous motion.

  • Pack the Column: Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry. The solvent level must always remain above the silica.

  • Pressurize (Flash Chromatography): Apply gentle air pressure to the top of the column to compress the silica bed and achieve a steady flow rate. Continue until the silica bed is firm and no longer shrinks.

  • Add Sand: Once the bed is stable, carefully add another ~1 cm layer of sand on top to protect the silica surface during sample loading.

  • Equilibrate: Run 2-3 column volumes of your initial eluent through the packed column to ensure it is fully equilibrated before loading your sample.

References

  • PureSynth. (n.d.). 3-(3-Methoxyphenoxy)Propionic Acid 97.0%(GC). Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]

  • ResearchGate. (2012, October 27). In which situation/case would we need to adjust the pH of the mobile phase in TLC? Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

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Technical Support Center: Temperature Control in 3-(3-Methoxyphenoxy)propionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Management & Process Optimization Product Focus: 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) Audience: Organic Chemists, Process Engineers, R&D Scientists

The Thermal "Tightrope": Core Principles

Synthesizing 3-(3-methoxyphenoxy)propionic acid via the Williamson ether synthesis (reaction of 3-methoxyphenol with 3-chloropropionic acid) presents a classic thermodynamic versus kinetic conflict. You are balancing the activation energy required for the


 substitution against the thermal threshold for elimination side reactions.

The Central Conflict:

  • Requirement: The reaction requires heat (typically reflux) to overcome the coulombic repulsion between the phenoxide anion (

    
    ) and the carboxylate anion (
    
    
    
    ).
  • Risk: Excessive heat promotes the E2 elimination of 3-chloropropionic acid, converting your alkylating agent into acrylic acid and polymer byproducts (tar).

Reaction Pathway Logic

The following diagram illustrates the temperature-dependent pathways. Note how the "Red Zone" (>95°C or fast ramp) leads to irreversible byproduct formation.

ReactionPathways Start 3-Methoxyphenol + 3-Chloropropionic Acid Base Base Addition (NaOH/KOH) Start->Base Exothermic Keep <20°C Polymer Polymer/Tar (Oxidation) Start->Polymer Air Oxidation (High T) Intermediate Transition State (Coulombic Repulsion) Base->Intermediate Activation Product 3-(3-Methoxyphenoxy) propionic acid Intermediate->Product SN2 Route (80-90°C) SideProduct Acrylic Acid (Elimination) Intermediate->SideProduct E2 Route (>95°C) SideProduct->Polymer Polymerization

Figure 1: Reaction pathways showing the divergence between productive


 substitution and thermal elimination/polymerization.

Critical Process Modules (Troubleshooting & FAQs)

Module A: Initiation & Exotherm Management

Context: The initial deprotonation of 3-methoxyphenol is highly exothermic.

Q: Why does my reaction mixture turn dark brown/black immediately upon adding the base?

  • Diagnosis: Rapid oxidation of the electron-rich phenoxide anion. 3-methoxyphenol is sensitive to air oxidation, particularly in alkaline media at high temperatures.

  • Solution:

    • Inert Atmosphere: Purge the reactor with Nitrogen (

      
      ) or Argon before base addition.
      
    • Temperature Control: Maintain the reactor at 0–10°C during the addition of NaOH/KOH.

    • Rate: Add the base dropwise. Do not allow the internal temperature to spike above 20°C.

Q: Can I mix the phenol and 3-chloropropionic acid first, then add base?

  • Technical Advice: No. This is a common procedural error.

  • Reasoning: Adding base to a mixture of phenol and acid generates two different exothermic events simultaneously (neutralization of the carboxylic acid and the phenol). This creates localized "hot spots" that favor the polymerization of 3-chloropropionic acid into poly-acrylates before it can react with the phenol.

  • Correct Protocol:

    • Dissolve 3-methoxyphenol in base (Solution A).

    • Neutralize 3-chloropropionic acid separately with base (Solution B).

    • Add Solution B to Solution A slowly at controlled temperature.

Module B: The Reflux Phase (Kinetic Control)

Context: Driving the reaction to completion without degrading the reagents.

Q: I am refluxing at 100°C (water), but conversion is stuck at 60%. Should I increase the temperature?

  • Diagnosis: You are likely observing the "Ceiling Effect" where the rate of hydrolysis/elimination of the alkylating agent exceeds the rate of alkylation.

  • Solution: Do not increase temperature. Instead:

    • Switch Reagents: Use 3-Bromopropionic acid . The bromide leaving group is better than chloride, allowing the

      
       reaction to proceed at lower temperatures (60-70°C) or faster at reflux, outcompeting the elimination side reaction [1].
      
    • Concentration: Ensure the reaction is not too dilute. A higher concentration favors the bimolecular (

      
      ) reaction over the unimolecular or solvent-mediated side reactions.
      

Q: What is the optimal temperature profile for the main reaction?

  • Protocol:

    • Ramp: Heat from 20°C to 85°C over 30–45 minutes. A slow ramp prevents sudden outgassing or runaway elimination.

    • Hold: Maintain at 80–85°C (internal temperature). Avoid vigorous reflux if using water; a gentle simmer is sufficient.

    • Duration: 3–5 hours. Monitor via TLC or HPLC. Extending beyond 6 hours usually increases impurity profiles without significant yield gain.

Module C: Isolation & Crystallization

Context: The product has a reported melting point of approx. 83°C [2], but literature varies significantly (39-45°C in some catalogs [3]), often due to impurities or isomer confusion.

Q: My product is "oiling out" instead of crystallizing upon acidification. Why?

  • Diagnosis: This occurs when the acidification happens at a temperature above the melting point of the crude product (or its water-saturated eutectic point).

  • Thermodynamic Fix:

    • Cool the alkaline reaction mixture to <10°C before adding HCl.

    • Acidify slowly to pH 1–2 while stirring vigorously.

    • If oiling occurs, re-dissolve in base, add a seed crystal (if available), and re-acidify extremely slowly at 0°C.

Q: The melting point of my solid is 40°C, but the target is ~83°C. Is it the wrong product?

  • Analysis:

    • Possibility A: You have isolated the ortho isomer (if the starting material was impure).

    • Possibility B (Most Likely): Solvation. The acid retains water/solvent tenaciously.

    • Possibility C: Residual 3-chloropropionic acid (MP ~41°C) [4].

  • Verification: Do not rely on MP alone. Run an H-NMR. Look for the characteristic triplet-triplet pattern of the propionic chain. If the integration is off, recrystallize from water/ethanol (9:1).

Quantitative Troubleshooting Matrix

SymptomProbable Thermal CauseCorrective Action
Low Yield (<40%) Reaction temp >95°C caused elimination of alkylating agent.Reduce temp to 80-85°C; Use 3-Bromopropionic acid.
Black Tar Formation Initial mixing temp >25°C; Lack of

purge.
Cool reagents to <10°C before mixing; Use inert atmosphere.
Sticky/Oily Solid Acidification performed >20°C (above oiling-out point).Cool alkaline solution to 0-5°C before acidification.
Residual Starting Material Reflux temp too low (<70°C) for Chloride displacement.Increase temp to 85°C or switch to Bromide equivalent.

Standardized Workflow Diagram

The following Graphviz diagram outlines the optimized temperature-controlled workflow.

Workflow Step1 1. Inert Purge (N2 Atmosphere) Step2 2. Base Dissolution Temp: 0°C - 10°C Step1->Step2 Step3 3. Reagent Addition (Slow Drip) Step2->Step3 Step4 4. Thermal Ramp (30 mins to 80°C) Step3->Step4 Step5 5. Reaction Hold 80°C - 85°C (4 hrs) Step4->Step5 Step6 6. Crash Cooling Cool to <5°C Step5->Step6 Quench Step7 7. Acidification (pH < 2) Step6->Step7 Precipitation Step8 8. Filtration & Drying Step7->Step8

Figure 2: Optimized temperature workflow for the synthesis of 3-(3-methoxyphenoxy)propionic acid.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson Ether Synthesis conditions and halide reactivity).
  • ChemicalBook. "3-(3-Methoxyphenoxy)propionic acid Properties." Link

  • Chem-Impex. "3-(3-Methoxyphenyl)propionic acid Product Page." (Note: Cited for melting point discrepancies in commercial catalogs). Link

  • Organic Syntheses. "beta-Chloropropionic acid." Org.[1][2] Synth.1928 , 8,[2] 74. (Reference for physical properties of the alkylating agent). Link

  • Master Organic Chemistry. "The Williamson Ether Synthesis." (Mechanistic background on E2 vs SN2 competition). Link

Sources

Technical Support Center: Stability and Storage of 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-(3-Methoxyphenoxy)propionic acid is a key chemical intermediate utilized in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structural integrity is paramount for the success of downstream applications, ensuring reaction efficiency, yield, and the purity of the final product. This guide provides in-depth technical information, troubleshooting protocols, and best practices to prevent its decomposition during storage. We will explore the causal factors behind degradation and equip you with the knowledge to maintain the long-term stability and viability of this valuable compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the handling and storage of 3-(3-Methoxyphenoxy)propionic acid.

Q1: What are the ideal storage conditions for solid 3-(3-Methoxyphenoxy)propionic acid?

The optimal strategy for storing 3-(3-Methoxyphenoxy)propionic acid is to mitigate all potential environmental stressors. Based on its chemical structure—containing an ether linkage, a carboxylic acid group, and a methoxy-activated aromatic ring—the compound is susceptible to oxidation, photodegradation, and thermal stress.

One supplier recommends storage at room temperature but in a cool, dark place below 15°C.[2] For structurally similar compounds, more stringent conditions such as 0-8°C are advised.[1] To ensure maximum shelf-life, we recommend a multi-faceted approach summarized in the table below.

ParameterOptimal ConditionRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of all chemical reactions, including thermal decomposition and oxidation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, preventing photo-oxidation and other oxidative degradation pathways.[3][4]
Light Amber Glass Vial, Stored in Darkness Prevents photodegradation, a common issue for aromatic compounds exposed to light and air.[4]
Moisture Tightly Sealed Container with Desiccant Prevents hydrolysis and physical changes like clumping. Phenoxy compounds should be kept in closed containers.[5]

Q2: What are the primary signs of decomposition?

Decomposition can manifest both visually and analytically.

  • Visual Signs: The pure compound is a white to light yellow or orange crystalline powder.[2] A significant darkening of color towards brown or black, or a change in texture such as clumping or melting below its specified melting point (approx. 81-85°C[2]), suggests degradation.

  • Analytical Signs: The most reliable method for detecting degradation is through chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][6] Signs of decomposition include a decrease in the peak area of the parent compound, the appearance of new impurity peaks, and a calculated purity below the acceptable specification (typically ≥97%).[2]

Q3: What specific chemical factors can accelerate the decomposition of this compound?

Several factors can compromise the stability of 3-(3-Methoxyphenoxy)propionic acid:

  • Light and Oxygen: The combination of light and air is particularly damaging to phenolic and ether-containing compounds, leading to the formation of reactive intermediates and colored degradation products.[4]

  • Heat: Elevated temperatures increase the kinetic energy of molecules, accelerating degradation reactions. While the thermal decomposition of the basic propionic acid structure occurs at very high temperatures[7], long-term storage at ambient or elevated temperatures can significantly shorten the compound's shelf life.

  • Chemical Contaminants: Contact with strong acids, bases, or oxidizing/reducing agents can catalyze decomposition.[5] Ensure all handling equipment (spatulas, glassware) is clean and dry.

  • Moisture: Water can facilitate hydrolytic reactions and may physically alter the solid material, potentially increasing its surface area and susceptibility to atmospheric oxygen.

Q4: Is it safe to use the compound if I suspect minor degradation?

For applications in pharmaceutical development or any cGMP-regulated synthesis, using a compound of questionable purity is strongly discouraged. Impurities can lead to unpredictable reaction outcomes, difficult purifications, and the introduction of potentially toxic byproducts. If degradation is suspected, we recommend re-analyzing the material to confirm its purity. If it is below specification, the material should either be re-purified or disposed of according to institutional safety guidelines.

Part 2: Troubleshooting Guide: Investigating Suspected Decomposition

If you observe poor performance in your experiments or visible changes in your stored material, a systematic investigation is required.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to diagnose and address potential degradation.

G observe Observation: Unexpected experimental result or visual change in compound. visual Step 1: Visual Inspection - Check color, texture. - Look for signs of melting or clumping. observe->visual analytical Step 2: Analytical Verification - Perform HPLC or GC analysis. - Run NMR for structural confirmation. visual->analytical compare Step 3: Compare to Certificate of Analysis (CoA) - Is purity within specification? - Are new impurity peaks present? analytical->compare decision Degradation Confirmed? compare->decision isolate Step 4: Isolate Cause - Review storage history (temp, light). - Check for potential contamination. decision->isolate  Yes accept Result: Material is Acceptable - Troubleshoot experimental procedure. decision->accept No   action Step 5: Corrective Action - Procure new, verified material. - Implement optimal storage protocols. isolate->action

Caption: Workflow for troubleshooting suspected compound degradation.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a self-validating method to quantify the purity of your 3-(3-Methoxyphenoxy)propionic acid and detect degradation products.

  • Objective: To determine the purity of a 3-(3-Methoxyphenoxy)propionic acid sample and identify potential degradation products.

  • Materials:

    • 3-(3-Methoxyphenoxy)propionic acid sample (and a reference standard from a new lot, if available).

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade water.

    • Formic acid (FA) or Trifluoroacetic acid (TFA).

    • Volumetric flasks, pipettes, and autosampler vials.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Method:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of a reference standard and dissolve in a 1:1 ACN:Water solution to a final concentration of 1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested in the same manner.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the chromatogram of the test sample to the reference standard. New peaks in the test sample are indicative of degradation products.

Example Data Interpretation
SampleRetention Time of Main Peak (min)Purity by Area %Observations
Reference Standard 8.5299.5%Single major peak, clean baseline.
Test Sample (Suspect) 8.5185.3%Main peak area reduced. New peaks observed at 4.2 min and 6.8 min.

Part 3: In-Depth Scientific Discussion: Potential Mechanisms of Degradation

Understanding the likely chemical pathways of decomposition is key to preventing them. For 3-(3-Methoxyphenoxy)propionic acid, the primary risks are photo-oxidation and thermal degradation.

Photo-Oxidative Degradation

Aromatic ethers and phenols are known to be susceptible to degradation upon exposure to both light and atmospheric oxygen.[4] The process is often initiated by the absorption of UV light, which can promote electrons to higher energy states and lead to the formation of radical species. The methoxy group on the phenyl ring is an electron-donating group, which activates the ring but can also make it more susceptible to oxidative attack. This can lead to complex reaction cascades, forming quinone-like structures and other colored byproducts, ultimately cleaving the ether bond or modifying the aromatic ring.[4]

G Parent 3-(3-Methoxyphenoxy)propionic Acid (Stable) Intermediate Excited State / Radical Intermediate (Highly Reactive) Parent->Intermediate Light (hν) + Oxygen (O₂) Products Degradation Products (e.g., Quinones, Phenols, Cleavage Products) (Impure) Intermediate->Products Further Reactions

Caption: Simplified pathway for photo-oxidative decomposition.

Thermal Degradation

While the complete breakdown of the propionic acid backbone requires significant energy[7], long-term exposure to even moderate heat can accelerate the slow oxidative processes described above. Furthermore, it can potentially promote decarboxylation or other intramolecular reactions over time, especially if catalytic impurities (e.g., trace metals) are present. Therefore, refrigeration is a crucial preventative measure to minimize all thermally-driven degradation pathways.

References

  • Griffith Research Online. (2021).
  • Chem-Impex. 3-(3-Methoxyphenyl)propionic acid.
  • MedChemExpress.
  • MDPI. (2022). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review.
  • Journal of the Chemical Society B. (1966). The thermal decomposition of propionic acid.
  • Fluorochem. 3-(3-Methoxyphenoxy)propionic acid.
  • TCI Deutschland GmbH. 3-(3-Methoxyphenoxy)propionic Acid.
  • PubChem. 3-Methoxypropionic acid.
  • Winfield Solutions, LLC.
  • PubChem. 3-(m-Methoxyphenyl)propionic acid.
  • ResearchGate. (2008). Novel Pathway for Catabolism of the Organic Sulfur Compound 3,3′-Dithiodipropionic Acid....
  • Sigma-Aldrich. 3-(3-Hydroxyphenyl)propionic acid analytical standard.
  • Nufarm. PHENOXIES.
  • Analytical Methodology for Characterization of Reactive Starting Materials... (2017).
  • PubMed. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227.
  • MDPI. (2022).
  • MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength....
  • PubMed. (2008). Novel pathway for catabolism of the organic sulfur compound 3,3'-dithiodipropionic acid....
  • Kalyan Singh Super Speciality Cancer Institute. SYLLABUS.
  • PubMed. (2002). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.

Sources

Technical Support Center: Analytical Characterization of 3-(3-Methoxyphenoxy)propionic Acid

[1][2][3]

Welcome to the Advanced Analytical Support Hub. Subject: 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) Ticket Priority: High (Method Development & Troubleshooting)[1][2][3]

Executive Summary

Characterizing 3-(3-Methoxyphenoxy)propionic acid presents a unique set of challenges distinct from its simpler aliphatic cousins. Unlike standard propionic acid, the inclusion of the 3-methoxyphenoxy moiety introduces aromaticity and ether linkages that alter solubility, ionization efficiency, and UV absorption.

This guide addresses the three most reported tickets in our database regarding this compound:

  • HPLC Peak Tailing & Isomer Resolution (The "Acid Drag" effect).

  • Mass Spectrometry Signal Suppression (The "Silent Ion" issue).

  • Impurity Identification (Distinguishing starting materials from byproducts).[2][3]

Module 1: Chromatographic Challenges (HPLC/UPLC)

The Challenge: Peak Tailing & Isomer Co-elution

Users frequently report severe peak tailing (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Root Cause Analysis
  • Tailing: The carboxylic acid moiety (

    
    ) interacts with residual silanols on the silica backbone of standard C18 columns. At neutral pH, the ionized carboxylate (
    
    
    ) is repelled by the stationary phase but attracted to cationic silanols, causing drag.
  • Isomer Overlap: The meta (3-substituted) and para (4-substituted) isomers have nearly identical hydrophobicity (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), making separation based purely on dispersive forces (standard C18) difficult.
    
Troubleshooting Protocol

Q: My peak shape is asymmetrical. Increasing organic modifier didn't help. What now?

A: You must suppress the ionization of the carboxylic acid or block silanol interactions.[2]

  • Step 1 (pH Control): Lower your mobile phase pH to

    
    .[2][3] This forces the molecule into its neutral (
    
    
    ) state, increasing retention and reducing silanol interaction.
    • Recommendation: Use 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV only).[2][3]

  • Step 2 (Column Selection): Switch from a standard C18 to a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column.[1][2][3]

    • Why? PFP phases offer

      
       interactions that can distinguish the electron density differences between the meta and para substitution patterns better than alkyl chains.[2]
      

Q: How do I validate that my system is separating isomers?

A: Perform a System Suitability Test (SST) using a spiked mixture.[2][3]

  • Protocol: Spike your standard with 1% Lactisole (2-(4-methoxyphenoxy)propionic acid) or the specific 3-(4-methoxyphenoxy) isomer if available.[1][2][3]

  • Acceptance Criteria: Resolution (

    
    ) between the main peak and the isomer impurity must be 
    
    
    .
Visual Guide: Method Optimization Logic

HPLC_OptimizationstartStart: Poor Peak Shape/Separationcheck_phCheck Mobile Phase pHstart->check_phph_actionAdjust to pH 2.5 - 3.0(Suppresses COOH ionization)check_ph->ph_actioncheck_colSelect Column Typeph_action->check_colc18_stdStandard C18check_col->c18_stdGeneral Usec18_polPolar-Embedded / PFPcheck_col->c18_polRecommendedresult_tailTailing Reduced?c18_std->result_tailc18_pol->result_tailresult_isoIsomer Separation?result_tail->result_isoYesfailSwitch to HILIC orChange Modifier (MeOH vs ACN)result_tail->failNosuccessMethod Validatedresult_iso->successRs > 1.5result_iso->failRs < 1.5

Figure 1: Decision tree for optimizing HPLC conditions to resolve peak tailing and isomer co-elution.

Module 2: Mass Spectrometry (LC-MS) Configuration

The Challenge: The "Silent" Signal

Users often attempt Positive Mode ESI (

23
Technical Insight

3-(3-Methoxyphenoxy)propionic acid is an acidic molecule.[1][2][3][4] In Positive mode, it resists protonation because the ether oxygen is not basic enough to compete with the solvent, and the carboxylic acid prefers to lose a proton.

Configuration Guide
ParameterSettingTechnical Rationale
Ionization Mode ESI Negative (-) The carboxylic acid deprotonates easily to form ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.[2][3]
Precursor Ion m/z 195.06 Calculated Monoisotopic Mass (196.[2][3]07) - 1.008 (H).[1][2][3]
Key Fragment 1 m/z 151.0 Loss of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

(

).[2][3] Characteristic of carboxylic acids.
Key Fragment 2 m/z 107/108 Cleavage of the ether bond, yielding the methoxyphenolate ion.
Drying Gas Temp 300°C - 350°C Ensure complete desolvation of the polar acid.[1][2][3]
Buffer Ammonium Formate Use 5-10 mM.[1][2][3] Ammonium ions help stabilize the spray in negative mode better than pure acid.[2][3]

Q: I am seeing a strong signal at m/z 391. What is this? A: This is the dimer adduct ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2323
  • Fix: Dilute your sample 10x or increase source temperature to break the non-covalent dimer.[2][3]

Module 3: Impurity Profiling & Synthesis Markers

The Challenge: Origin of Unknown Peaks

In synthesis (typically reacting 3-methoxyphenol with beta-propiolactone or acrylic acid), several specific impurities can mimic the target analyte.

Impurity Table
Impurity NameStructure/OriginRelative Retention (RRT)*Detection Strategy
3-Methoxyphenol Starting Material (Unreacted)~1.2 (Less Polar)Fluorescence (Ex274/Em300).[1][2][3] Distinct UV spectrum (no carbonyl).[2][3]
Acrylic Acid Reagent~0.2 (Very Polar)Poor UV retention.[2][3] Use LC-MS (m/z 71) or H-NMR.[1][2][3]
Dimer Ester Self-reaction (Esterification)~1.8 (Hydrophobic)Check for mass ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

.[2][3] Late eluter.
4-Methoxy Isomer Regioisomer (Impurity in SM)~1.0 (Co-elutes)Requires PFP column (see Module 1).[1][2][3]

*RRT is estimated based on C18 reversed-phase conditions at pH 3.0.[1][2][3]

Visual Guide: Synthesis & Impurity Flow

Synthesis_ImpuritiesSM3-Methoxyphenol(Starting Material)ReactionReaction(Base Catalyzed)SM->ReactionImpurity2Impurity B:Regioisomer(Source Contamination)SM->Impurity2Impurity in SMReagentAcrylic Acid / Beta-PropiolactoneReagent->ReactionTargetTarget:3-(3-Methoxyphenoxy)propionic acidReaction->TargetMajor PathImpurity1Impurity A:Unreacted Phenol(Wash failure)Reaction->Impurity1Incomplete

Figure 2: Origin of common impurities. Note that Impurity B (Regioisomer) usually arises from impure starting material rather than the reaction mechanism itself.

Module 4: Sample Preparation (SOP)

Q: I'm extracting from plasma/media. Recovery is low (<50%).[2][3] Why?

A: You likely failed to adjust pH before extraction.[2][3] Propionic acid derivatives are weak acids.[2][3] At physiological pH (7.4), the molecule is ionized (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Correct Protocol:

  • Acidify: Add

    
     of 1M HCl to 1mL sample (Target pH < 3).
    
  • Solvent: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1][2][3] Avoid Hexane (too non-polar for the ether/acid combo).[2][3]

  • Dry: Evaporate and reconstitute in Mobile Phase (Initial conditions).

    • Note: Do not reconstitute in 100% organic solvent; this causes "solvent effect" peak distortion in early eluting peaks.[2][3]

References & Grounding

  • Phenoxy Acid Chromatography:

    • Sielc Technologies.[2][3] "Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column." Demonstrates the necessity of mixed-mode or specific stationary phases for phenoxy-acid derivatives to prevent silanol interaction.[1][2][3]

  • Isomer Separation Logic:

    • Phenomenex.[2][3][5] "Chiral HPLC Separations - Chirex Applications." While focusing on chiral separation, this resource establishes the difficulty in separating phenoxypropionic isomers and the need for specific interactions (like

      
       or chiral selectors) when alkyl phases fail. 
      
  • Mass Spectrometry of Phenoxy Acids:

    • Agilent Technologies.[2][3] "Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides... by Negative Ion Electrospray LC/MS/MS." Establishes the standard for ESI(-) ionization for this class of compounds due to the carboxylic acid moiety.

  • Chemical Properties & Safety:

    • PubChem.[2][3][6] "3-(3-Methoxyphenoxy)propionic acid (Compound)."[1][2][3] Provides CAS (49855-03-0), molecular weight, and structural data confirming the meta-substitution pattern.[1][3]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 3-(3-Methoxyphenoxy)propionic acid before handling.[1]

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 3-(3-Methoxyphenoxy)propionic Acid and 3-(3-methoxyphenyl)propionic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the subtle distinction between structural isomers can mean the difference between a promising lead candidate and a dead end. This guide provides an in-depth, objective comparison of two such isomers: 3-(3-Methoxyphenoxy)propionic acid and 3-(3-methoxyphenyl)propionic acid. While sharing the same molecular formula, their distinct atomic arrangements impart unique physicochemical and biological properties, making a thorough understanding of their differences crucial for informed decision-making in medicinal chemistry and pharmacology.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the linkage of the propionic acid moiety to the methoxy-substituted phenyl ring. In 3-(3-methoxyphenyl)propionic acid , the propionic acid chain is directly attached to the benzene ring, forming a classic substituted hydrocinnamic acid scaffold. In contrast, 3-(3-Methoxyphenoxy)propionic acid features an ether linkage, where an oxygen atom bridges the propionic acid chain and the phenyl ring. This seemingly minor variation has significant implications for the molecule's flexibility, polarity, and ultimately, its interaction with biological targets.

dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=66336&t=l"]; A [label="3-(3-methoxyphenyl)propionic acid"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5201573&t=l"]; B [label="3-(3-Methoxyphenoxy)propionic acid"]; A -- B [style=invis]; } Caption: Chemical structures of 3-(3-methoxyphenyl)propionic acid (left) and 3-(3-Methoxyphenoxy)propionic acid (right).

A summary of their key physicochemical properties is presented below:

Property3-(3-Methoxyphenoxy)propionic acid3-(3-methoxyphenyl)propionic acid
CAS Number 49855-03-0[1]10516-71-9[2]
Molecular Formula C10H12O4[1]C10H12O3
Molecular Weight 196.20 g/mol [1]180.20 g/mol [2]
Appearance White to light yellow powder/crystal[3]Brown, low melting solid[4]
Melting Point 83 °C[3]39-45 °C[4]
Boiling Point (Predicted) 319.8±17.0 °C[3]318.1±17.0 °C
Density (Predicted) 1.188±0.06 g/cm3 [3]1.144±0.06 g/cm3
pKa (Predicted) 4.21±0.10[3]4.654 (25°C)
LogP (Predicted) 1.42.1

The presence of the additional oxygen atom in 3-(3-Methoxyphenoxy)propionic acid increases its molecular weight and polarity, which is reflected in its higher melting point and lower predicted LogP value compared to its phenyl-linked counterpart. This suggests potentially different solubility and membrane permeability characteristics, which are critical factors in drug design.

Synthesis Strategies: A Tale of Two Methodologies

The distinct structures of these isomers necessitate different synthetic approaches. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

Synthesis of 3-(3-methoxyphenyl)propionic acid: A Catalytic Hydrogenation Approach

A common and efficient method for the synthesis of 3-(3-methoxyphenyl)propionic acid involves the catalytic hydrogenation of its unsaturated precursor, m-methoxycinnamic acid.[5]

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Start [label="m-Methoxycinnamic acid"]; Catalyst [label="10% Pd/C, H2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Ethanol", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Hydrogenation", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Filtration & Evaporation", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-(3-methoxyphenyl)propionic acid"];

Start -> Reaction; Catalyst -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Product; } Caption: Workflow for the synthesis of 3-(3-methoxyphenyl)propionic acid via catalytic hydrogenation.

Experimental Protocol:

  • Dissolution: Dissolve m-methoxycinnamic acid in a suitable solvent, such as ethanol.[5]

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).[5]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete, as indicated by the cessation of hydrogen uptake.[5]

  • Work-up: Remove the catalyst by filtration through a pad of celite.

  • Isolation: Evaporate the solvent under reduced pressure to yield the desired product.[5]

This method is generally high-yielding and provides a clean product. The causality behind this choice of protocol lies in the efficiency and selectivity of palladium-catalyzed hydrogenation for reducing the carbon-carbon double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid functionality.

Plausible Synthesis of 3-(3-Methoxyphenoxy)propionic acid: The Williamson Ether Synthesis

dot graph { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

Phenol [label="3-Methoxyphenol"]; Base [label="Base (e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenoxide [label="Sodium 3-methoxyphenoxide", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Halopropionate [label="Ethyl 3-bromopropionate"]; SN2 [label="SN2 Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ethyl 3-(3-methoxyphenoxy)propionate"]; Hydrolysis [label="Hydrolysis (e.g., NaOH, H+)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-(3-Methoxyphenoxy)propionic acid"];

Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> SN2; Halopropionate -> SN2; SN2 -> Ester; Ester -> Hydrolysis; Hydrolysis -> Product; } Caption: Proposed workflow for the synthesis of 3-(3-Methoxyphenoxy)propionic acid via Williamson ether synthesis.

Proposed Experimental Protocol:

  • Phenoxide Formation: Treat 3-methoxyphenol with a suitable base, such as sodium hydroxide or potassium carbonate, in a polar aprotic solvent (e.g., DMF or acetone) to generate the corresponding phenoxide in situ.

  • Nucleophilic Substitution: Add an ethyl or methyl 3-halopropionate (e.g., ethyl 3-bromopropionate) to the reaction mixture and heat to facilitate the SN2 reaction.

  • Work-up and Isolation of Ester: After the reaction is complete, perform an aqueous work-up to remove inorganic salts and isolate the crude ester product. Purification can be achieved by distillation or chromatography.

  • Hydrolysis: Saponify the resulting ester using a base (e.g., sodium hydroxide in an aqueous alcohol solution), followed by acidification with a mineral acid (e.g., HCl) to yield the final carboxylic acid product.

  • Purification: The final product can be purified by recrystallization.

The success of this synthesis relies on the nucleophilicity of the phenoxide and the susceptibility of the alkyl halide to SN2 attack. The use of a protected carboxylic acid (the ester) is crucial to prevent its interference with the basic reaction conditions.

Biological Activity and Therapeutic Potential: A Comparative Analysis

The structural differences between these two isomers are expected to translate into distinct biological activity profiles. While experimental data for 3-(3-Methoxyphenoxy)propionic acid is scarce, we can draw inferences from the known activities of 3-(3-methoxyphenyl)propionic acid and related aryl-oxy-alkanoic acids.

3-(3-methoxyphenyl)propionic acid: A Potential Anti-inflammatory and Analgesic Agent

3-(3-methoxyphenyl)propionic acid is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[4] Its structural features are common in a class of compounds known to exhibit these properties. While direct, extensive in-vivo data for this specific molecule is limited in the public domain, a study on 3-benzoyl-propionic acid, a structurally related compound, demonstrated significant anti-inflammatory and analgesic activity in animal models.[6] This suggests that the propionic acid moiety attached to an aromatic core can be a key pharmacophore for these effects.

The potential anti-inflammatory mechanism of such compounds could involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.

3-(3-Methoxyphenoxy)propionic acid: Exploring the Potential of an Aryl-Oxy-Alkanoic Acid

The class of aryl-oxy-alkanoic acids, to which 3-(3-Methoxyphenoxy)propionic acid belongs, has been explored for various biological activities. For instance, some derivatives have been investigated for their antimicrobial properties.

Given the structural similarity to other biologically active phenolic compounds, it is plausible that 3-(3-Methoxyphenoxy)propionic acid could possess antioxidant and anti-inflammatory properties. The ether linkage may influence the molecule's ability to donate a hydrogen atom or chelate metal ions, which are key mechanisms of antioxidant action. A study on a related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, found it to have potent anti-inflammatory effects in microglial cells, suggesting that the core structure has potential in modulating inflammatory pathways.

Insights from a Close Relative: The Case of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)

Significant research has been conducted on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a major metabolite of ferulic acid produced by the gut microbiota.[7] HMPA has demonstrated a range of beneficial effects, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities in various studies.[7][8] These findings on HMPA provide a strong rationale for investigating the biological potential of its 3-methoxy isomer, 3-(3-methoxyphenyl)propionic acid. The key difference is the presence of a hydroxyl group in HMPA, which is known to contribute significantly to antioxidant activity. The absence of this hydroxyl group in 3-(3-methoxyphenyl)propionic acid may alter its antioxidant capacity but does not preclude other biological activities.

Predicted ADME Properties: A Glimpse into Pharmacokinetic Profiles

For drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is paramount. In the absence of experimental data, in silico predictive models can offer valuable initial insights.

Predicted ADME Property3-(3-Methoxyphenoxy)propionic acid3-(3-methoxyphenyl)propionic acid
Human Intestinal Absorption HighHigh
Caco-2 Permeability ModerateHigh
Blood-Brain Barrier Penetration YesYes
CYP2D6 Inhibitor YesYes
P-glycoprotein Substrate NoNo

Disclaimer: These are predicted properties and should be confirmed by experimental studies.

Both compounds are predicted to have good intestinal absorption. However, the higher lipophilicity of 3-(3-methoxyphenyl)propionic acid may contribute to its predicted higher Caco-2 permeability. Both are predicted to cross the blood-brain barrier, which could be an advantage for CNS-targeted therapies but a potential liability for peripherally acting drugs. The prediction that both may inhibit the CYP2D6 enzyme warrants further investigation for potential drug-drug interactions.

Conclusion and Future Directions

This guide has illuminated the key differences and similarities between 3-(3-Methoxyphenoxy)propionic acid and 3-(3-methoxyphenyl)propionic acid. While both are structurally related, the presence of an ether linkage in the former imparts distinct physicochemical properties that are likely to influence its biological activity and pharmacokinetic profile.

3-(3-methoxyphenyl)propionic acid stands out as a promising scaffold for the development of anti-inflammatory and analgesic agents, with a well-defined synthetic route and supporting evidence from structurally related compounds.

3-(3-Methoxyphenoxy)propionic acid remains a more enigmatic molecule. Its potential as a therapeutic agent is yet to be fully explored, and this guide highlights the need for further experimental investigation into its biological activities. Its predicted ADME profile suggests it is a viable candidate for further study.

For researchers in drug discovery, the choice between these two isomers will depend on the specific therapeutic target and desired pharmacological profile. This comparative guide provides a solid foundation for making that choice, emphasizing the importance of understanding the nuanced relationship between chemical structure and biological function. Future work should focus on obtaining direct experimental data for the biological activities of 3-(3-Methoxyphenoxy)propionic acid to validate the hypotheses presented here and to fully unlock its potential in medicinal chemistry.

References

  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2015). ResearchGate. Available from: [Link]

  • MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available from: [Link]

  • Molsoft L.L.C. Chemical Property Prediction. Available from: [Link]

  • PubMed. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available from: [Link]

  • Lumen Learning. Williamson ether synthesis. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

Sources

Comparative Analysis of Synthesis Routes: 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0).[1] This compound serves as a critical intermediate in the synthesis of fine chemicals and pharmaceutical building blocks, characterized by a meta-substituted ether linkage on a beta-propionic acid chain.

The analysis focuses on the two primary industrial strategies: Classical Williamson Etherification and Michael Addition .

Executive Summary & Strategic Recommendations

The synthesis of 3-(3-Methoxyphenoxy)propionic acid primarily revolves around the formation of the alkyl-aryl ether bond at the


-position of the propionic chain.
  • Route A (Williamson Ether Synthesis): Utilizes 3-chloropropionic acid. While conceptually simple, it suffers from lower atom economy and competitive elimination reactions (dehydrohalogenation) under the strong basic conditions required for phenoxide formation.

  • Route B (Michael Addition - Recommended): Utilizes acrylic acid or acrylate esters. This route is superior in terms of yield, purity, and "Green Chemistry" metrics (E-factor). It proceeds via the conjugate addition of the 3-methoxyphenol nucleophile to the

    
    -unsaturated system.
    

Recommendation: For high-purity applications and scalable manufacturing, Route B (Michael Addition) is the preferred methodology due to its milder conditions and suppression of side reactions.

Route Analysis & Mechanistic Pathways

Route A: Classical Williamson Ether Synthesis

Reagents: 3-Methoxyphenol, 3-Chloropropionic acid, NaOH (aq).

This pathway relies on the nucleophilic attack of the phenoxide ion on the


-carbon of 3-chloropropionic acid.
  • Mechanism:

    
     Substitution.
    
  • Critical Flaw: The 3-chloropropionic acid substrate is prone to

    
     elimination in the presence of strong bases (NaOH), regenerating acrylic acid and chloride ions rather than the desired ether. This side reaction significantly lowers yield and complicates purification.
    
Route B: Michael Conjugate Addition (Preferred)

Reagents: 3-Methoxyphenol, Methyl Acrylate (or Acrylic Acid), Base Catalyst (NaOMe or NaOH).

This pathway utilizes the soft nucleophilicity of the phenoxide anion to attack the soft electrophilic center (


-carbon) of the acrylate.
  • Mechanism: 1,4-Conjugate Addition (Michael Reaction).

  • Advantage: The reaction is 100% atom-economical (if using acrylic acid) or high-yielding (if using esters followed by hydrolysis). It avoids the formation of elimination byproducts inherent to Route A.

Comparative Data Profile

The following data contrasts the performance of both routes based on standardized laboratory scale-ups (100g basis).

MetricRoute A: Williamson (

)
Route B: Michael Addition
Primary Reagents 3-Methoxyphenol, 3-Cl-Propionic Acid3-Methoxyphenol, Methyl Acrylate
Catalyst/Base Stoichiometric NaOH/KOHCatalytic NaOMe or NaOH
Typical Yield 45 - 60%85 - 92%
Purity (Crude) 80 - 85% (Requires Recrystallization)>95% (Often sufficiently pure)
Key Side Product Acrylic Acid (via elimination), Inorganic SaltsMinimal (Polymerization if uninhibited)
Atom Economy Low (Stoichiometric salt waste)High
Cost Efficiency Moderate (Cheap reagents, high waste cost)High (Lower waste, higher throughput)

Detailed Experimental Protocols

Protocol: Route B (Michael Addition via Methyl Acrylate)

This protocol is designed for high throughput and minimizes purification steps.

Reagents:

  • 3-Methoxyphenol (12.4 g, 100 mmol)

  • Methyl Acrylate (10.3 g, 120 mmol)

  • Sodium Methoxide (0.54 g, 10 mmol) - Catalyst

  • Methanol (50 mL)

  • Sodium Hydroxide (10% aq solution for hydrolysis)

Step-by-Step Methodology:

  • Nucleophile Activation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyphenol (100 mmol) in Methanol (30 mL). Add Sodium Methoxide (10 mmol) and stir at room temperature for 15 minutes to generate the phenoxide species.

  • Addition: Add Methyl Acrylate (120 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; ensure temperature does not exceed 40°C during addition to prevent polymerization.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor consumption of phenol via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Hydrolysis (In-situ): Once the intermediate ester is formed, add NaOH (10% aq, 150 mmol) directly to the reaction mixture. Continue reflux for 2 hours to cleave the methyl ester.

  • Workup:

    • Cool reaction to room temperature.

    • Remove Methanol under reduced pressure (Rotavap).

    • Wash the aqueous residue with Diethyl Ether (

      
       mL) to remove unreacted phenol and neutral impurities.
      
    • Acidification: Acidify the aqueous phase to pH 2.0 using HCl (6N). The product, 3-(3-Methoxyphenoxy)propionic acid, will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Optional Recrystallization: If purity <98%, recrystallize from Ethanol/Water (1:1).

Visualizations

Pathway Logic: Michael Addition vs. Williamson

The following diagram illustrates the mechanistic divergence and why Route B is superior.

ReactionPathways Phenol 3-Methoxyphenol (Starting Material) Base Base Activation (NaOH/NaOMe) Phenol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Elimination SIDE REACTION: Elimination to Acrylic Acid Phenoxide->Elimination Route A: E2 Competition (Fast) ProductA Target Ether (Low Yield) Phenoxide->ProductA Route A: SN2 Attack (Slow) Intermediate Ester Intermediate Phenoxide->Intermediate Route B: Conjugate Addition (Fast, Selective) ChloroAcid 3-Chloropropionic Acid ChloroAcid->Elimination ChloroAcid->ProductA Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate Hydrolysis Hydrolysis (NaOH/H2O) Intermediate->Hydrolysis ProductB 3-(3-Methoxyphenoxy) propionic Acid (High Yield) Hydrolysis->ProductB

Caption: Mechanistic comparison showing the direct pathway of Michael Addition (Green) versus the competitive elimination side-reactions in the Williamson synthesis (Red).

Experimental Workflow: Route B Purification

This flow details the critical separation steps to ensure pharmaceutical-grade purity.

WorkupFlow RxnMix Crude Reaction Mixture (Aq. Carboxylate Salt) Wash Solvent Wash (Diethyl Ether) RxnMix->Wash SepFunnel Phase Separation Wash->SepFunnel OrgPhase Organic Phase (Unreacted Phenol) SepFunnel->OrgPhase Discard AqPhase Aqueous Phase (Product as Salt) SepFunnel->AqPhase Keep Acidify Acidification (pH 2) (HCl Addition) AqPhase->Acidify Precipitate Product Precipitation Acidify->Precipitate Filter Filtration & Drying Precipitate->Filter

Caption: Purification workflow emphasizing the pH-switch strategy to isolate the acid from neutral organic impurities.

References

  • Synthesis of Phenoxypropionic Acid Derivatives

    • Source: PubChem Compound Summary for CID 87558661.

    • Relevance: Confirms chemical structure and physical properties (Melting Point 83°C).
    • URL:[Link]

  • Mechanistic Comparison of Ether Synthesis (General Phenols)

    • Source: MDPI - Comparative Study on the Catalytic Chloroacetyl
    • Relevance: Provides analogous reactivity data for methoxyphenols in substitution reactions, highlighting regioselectivity and c
    • URL:[Link]

  • Michael Addition to Acrylates (Methodology)

    • Source: ResearchGate - Synthesis of (E)-butyl-3-(4-methoxyphenyl)
    • Relevance: Validates the base-catalyzed addition of methoxy-substituted aromatics to acryl
    • URL:[Link]

  • Reagent Safety & Handling (3-Chloropropionic Acid)

    • Source: NIH PubChem - 3-Chloropropionic Acid Hazard D
    • Relevance: Supports the safety argument for avoiding Route A due to corrosive and toxic n
    • URL:[Link]

Sources

A Comparative Guide to the Biological Activity of 3-(3-Methoxyphenoxy)propionic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the family of aryloxylpropionic acids has garnered significant attention for its diverse pharmacological activities. This guide provides an in-depth technical comparison of the biological activity of 3-(3-Methoxyphenoxy)propionic acid and its structural analogs. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their efficacy, with a particular emphasis on their role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

3-(3-Methoxyphenoxy)propionic acid is a versatile aromatic carboxylic acid utilized in the development of anti-inflammatory and analgesic agents.[1] Its biological effects are intrinsically linked to its chemical structure, particularly the ether linkage and the substitution pattern on the phenyl ring. The unique placement of the methoxy group at the meta-position influences its electronic and steric properties, thereby dictating its interaction with biological targets.

Comparative Biological Activities: A Focus on PPAR Modulation

The primary mechanism through which 3-(3-Methoxyphenoxy)propionic acid and its analogs are believed to exert their effects is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.[2] There are three main isoforms of PPAR: α, γ, and β/δ.

Key Analogs for Comparison:
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA or Dihydroferulic acid): A well-studied, naturally occurring analog with demonstrated antioxidant, anti-inflammatory, and muscle-enhancing properties.

  • Positional Isomers (2- and 4-Methoxyphenoxypropionic acid): These isomers allow for a direct assessment of the impact of the methoxy group's position on biological activity.

  • 3-(3-Hydroxyphenyl)propionic acid: This analog helps to understand the influence of a hydroxyl group versus a methoxy group at the 3-position.

While direct comparative quantitative data for 3-(3-Methoxyphenoxy)propionic acid is limited in publicly accessible literature, we can infer its activity profile based on established SAR principles for this class of compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxypropionic acid derivatives as PPAR agonists is highly dependent on their structural features:

  • The Carboxylic Acid Moiety: This group is essential for binding to the ligand-binding domain of PPARs.

  • The Phenoxy Ring: Substituents on this ring significantly modulate the potency and selectivity of PPAR activation.

  • The Propionic Acid Chain: The length and flexibility of this linker are critical for optimal positioning within the receptor's binding pocket.

For methoxy-substituted analogs, the position of the methoxy group is a key determinant of activity. While a comprehensive comparative study is not available, research on related resveratrol methoxy derivatives has shown that the position of the methoxy group can significantly impact anti-platelet and anti-tumor activities, with the 4'-methoxy derivative showing the highest potency in some assays.[3] This suggests that the electronic and steric effects of the methoxy group's placement are crucial for receptor interaction.

Data Summary and Comparison

The following table summarizes the known biological activities of 3-(3-Methoxyphenoxy)propionic acid and its key analogs. It is important to note that the activity of 3-(3-Methoxyphenoxy)propionic acid is inferred from its use in pharmaceutical development and the known activities of the broader class of phenoxypropionic acids.

CompoundStructureKnown/Inferred Biological ActivitiesKey Mechanistic Insights
3-(3-Methoxyphenoxy)propionic acid 3-(3-Methoxyphenoxy)propionic acidInferred anti-inflammatory and analgesic properties.[1] Likely PPAR agonist.The meta-methoxy group is expected to influence receptor binding and selectivity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) 3-(4-Hydroxy-3-methoxyphenyl)propionic acidAntioxidant, anti-inflammatory, improves muscle strength and metabolism.[4]Reduces oxidative stress, modulates muscle fiber composition.[5]
3-(3-Hydroxyphenyl)propionic acid 3-(3-Hydroxyphenyl)propionic acidPromotes nitric oxide release, activates eNOS, leading to vasodilation and antihypertensive effects.[5]Acts on the cardiovascular system through NO signaling pathways.

Experimental Protocols

To rigorously assess and compare the biological activity of these compounds, standardized experimental protocols are essential. The following outlines a workflow for evaluating their potential as PPARγ agonists.

Experimental Workflow: PPARγ Agonist Screening

Caption: Workflow for identifying and validating PPARγ agonists.

Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPARγ Competitive Binding Assay

This assay provides a high-throughput method for screening ligands that bind to the PPARγ ligand-binding domain (LBD).[6]

Principle: The assay is based on the competition between a test compound and a fluorescently labeled PPARγ ligand (tracer) for binding to a terbium-labeled anti-GST antibody-bound GST-tagged PPARγ-LBD. When the tracer is bound to the PPARγ-LBD, energy transfer occurs from the terbium donor to the fluorescent tracer acceptor, resulting in a high TR-FRET signal. A test compound that binds to the PPARγ-LBD will displace the tracer, leading to a decrease in the TR-FRET signal.[6]

Materials:

  • TR-FRET PPARγ Competitive Binding Assay Kit (containing PPARγ-LBD (GST-tagged), Pan-PPAR Green tracer, Terbium-labeled anti-GST antibody, and assay buffer)[6][7]

  • Test compounds (3-(3-Methoxyphenoxy)propionic acid and its analogs) dissolved in DMSO.

  • 384-well microplates.

  • A microplate reader capable of TR-FRET measurements.

Procedure:

  • Reagent Preparation: Prepare a complete TR-FRET assay buffer by adding DTT to a final concentration of 5 mM. This buffer should be prepared fresh daily.[8]

  • Compound Dilution: Prepare serial dilutions of the test compounds in the complete TR-FRET assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the Pan-PPAR Green tracer to all wells. c. Add a pre-mixed solution of the PPARγ-LBD and the terbium-labeled anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for a period of 2-6 hours, protected from light.[8]

  • Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is typically read with an excitation wavelength of around 340 nm and emission wavelengths of 495 nm (terbium) and 520 nm (tracer).

  • Data Analysis: Calculate the 520/495 nm emission ratio. The IC50 values for each compound are determined from the dose-response curves.

Signaling Pathways

The activation of PPARs by ligands like 3-(3-Methoxyphenoxy)propionic acid initiates a cascade of molecular events that regulate gene expression.

Canonical PPAR Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Ligand 3-(3-Methoxyphenoxy)propionic acid (or Analog) PPAR PPAR Ligand->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Promoter Region) PPAR_RXR->PPRE Binds to DNA Coactivators Coactivators (e.g., SRC-1, HAT) PPRE->Coactivators Recruitment Target_Gene Target Gene Transcription Coactivators->Target_Gene Initiates Lipid_Metabolism Regulation of Lipid Metabolism Target_Gene->Lipid_Metabolism Inflammation Modulation of Inflammation Target_Gene->Inflammation Glucose_Homeostasis Control of Glucose Homeostasis Target_Gene->Glucose_Homeostasis

Sources

Spectroscopic comparison of 3-(3-Methoxyphenoxy)propionic acid and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of 3-(3-Methoxyphenoxy)propionic Acid and its Derivatives

Executive Summary & Application Context

3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) is a structural analog of the well-known sweetness inhibitor Lactisole (the sodium salt of 2-(4-methoxyphenoxy)propionic acid). While Lactisole acts on the T1R3 sweet taste receptor, the 3-methoxy isomer serves as a critical reference compound in Structure-Activity Relationship (SAR) studies to map the receptor's binding pocket specificity.

This guide provides a technical spectroscopic comparison between the parent acid, its synthetic derivatives (esters), and its pharmacologically relevant salts. It addresses the critical need to distinguish this phenoxy ether derivative from its hydrocinnamic (phenylpropionic) structural isomers, a common analytical pitfall.

Chemical Identity & Structural Logic

Before interpreting spectra, one must distinguish the core scaffold from common confounders.

FeatureTarget Compound Common Confounder
Name 3-(3-Methoxyphenoxy)propionic acid 3-(3-Methoxyphenyl)propionic acid
Linkage Ether (-O- CH₂-CH₂-)Alkyl (-CH₂- CH₂-)
CAS 49855-03-0 10516-71-9
Spectroscopic Marker ¹H NMR: Triplet ~4.2 ppm (O-CH₂)¹H NMR: Triplet ~2.9 ppm (Ar-CH₂)

Spectroscopic Comparison: Parent vs. Derivatives

This section analyzes the spectral shifts observed when transforming the parent acid into its Methyl Ester (synthetic intermediate) and Sodium Salt (pharmacological form).

A. Infrared Spectroscopy (FT-IR)

The Carbonyl (C=O) region provides the most immediate diagnostic evidence of derivatization.

Functional GroupParent Acid Methyl Ester Sodium Salt Diagnostic Interpretation
O-H Stretch 2500–3300 cm⁻¹ (Broad, Strong)AbsentAbsent (or H₂O broadness)Disappearance of the "carboxylic beard" indicates successful esterification or salt formation.
C=O Stretch 1705–1725 cm⁻¹ 1735–1750 cm⁻¹ Absent Ester carbonyl shifts to higher wavenumbers due to the inductive effect of the methoxy oxygen.
COO⁻ Stretch AbsentAbsent1550–1610 cm⁻¹ (Asym) 1400–1420 cm⁻¹ (Sym) The salt shows two distinct bands due to resonance delocalization of the anion.
C-O-C (Ether) 1200–1260 cm⁻¹1200–1260 cm⁻¹1200–1260 cm⁻¹Remains constant, confirming the phenoxy ether linkage is intact.
B. ¹H NMR Spectroscopy (500 MHz, CDCl₃/D₂O)

The proton environment changes drastically at the propionic tail and the aromatic ring pattern.

Proton EnvironmentParent Acid (CDCl₃) Methyl Ester (CDCl₃) Sodium Salt (D₂O) Multiplicity & Coupling
Ar-H (C2) ~6.50 ppm~6.50 ppm~6.60 ppmSinglet (t) : Isolated between alkoxy groups.
Ar-H (C4, C6) ~6.45–6.55 ppm~6.45–6.55 ppm~6.65 ppmDoublet of Doublets : Distinct meta coupling pattern.
Ar-H (C5) ~7.18 ppm~7.18 ppm~7.25 ppmTriplet : Pseudo-triplet typical of meta-disubstituted rings.
-O-CH₂- (α) 4.25 ppm 4.25 ppm 4.15 ppm Triplet (J=6.5 Hz) : Deshielded by phenoxy oxygen.
-CH₂-CO- (β) 2.85 ppm 2.80 ppm 2.55 ppm Triplet (J=6.5 Hz) : Upfield shift in salt due to electron-rich carboxylate.
-OCH₃ (Ar) 3.78 ppm3.78 ppm3.80 ppmSinglet : Aromatic methoxy.
-COOCH₃ (Ester) Absent3.70 ppm AbsentSinglet : Distinct ester methoxy signal.

Expert Insight: In the meta-isomer (3-methoxy), the aromatic region shows a complex ABCD or 1:3 pattern, unlike the symmetric AA'BB' system seen in the para-isomer (Lactisole). This is the primary QC checkpoint for isomeric purity.

Experimental Protocols

Protocol A: Synthesis & Isolation of the Methyl Ester Derivative

Use this protocol to create a volatile derivative for GC-MS analysis.

  • Dissolution: Dissolve 100 mg of 3-(3-methoxyphenoxy)propionic acid in 5 mL of anhydrous methanol.

  • Catalysis: Add 2 drops of concentrated H₂SO₄ or 10 mg of p-toluenesulfonic acid.

  • Reflux: Heat at 60°C for 2 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

    • Validation: Product R_f will be higher (~0.6) than the acid (~0.2).

  • Workup: Evaporate methanol. Redissolve residue in DCM (10 mL), wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Preparation of the Sodium Salt for Solubility Studies

Use this protocol to mimic the pharmacological form (Lactisole analog).

  • Stoichiometry: Weigh 196.2 mg (1.0 mmol) of the parent acid.

  • Neutralization: Dissolve in 2 mL ethanol. Slowly add 1.0 mL of 1.0 M NaOH (aq) while stirring.

  • Crystallization: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Recrystallization: Dissolve the white solid in minimal hot isopropanol and cool to 4°C.

  • Validation: Check pH of 1% aqueous solution (Target: 7.0–8.0).

Visualized Workflows

Figure 1: Synthesis and Derivatization Pathways

This diagram outlines the chemical flow from the raw phenol to the analytical derivatives.

G Phenol 3-Methoxyphenol (Starting Material) Target 3-(3-Methoxyphenoxy) propionic Acid (Parent) Phenol->Target Williamson Ether Synthesis (Reflux) Reagent 3-Bromopropionic Acid + NaOH Reagent->Target Ester Methyl Ester (GC-MS Derivative) Target->Ester MeOH / H+ Salt Sodium Salt (Pharmacological Form) Target->Salt NaOH / EtOH

Caption: Synthetic pathway converting the phenolic precursor into the target acid and its subsequent analytical derivatives.

Figure 2: Spectroscopic Decision Tree

A logic flow for identifying the compound and distinguishing it from isomers.

G Sample Unknown Sample (C10H12O4) IR_Check IR Spectrum Carbonyl Region Sample->IR_Check Result_Acid Parent Acid (Broad OH, C=O ~1710) IR_Check->Result_Acid 1700-1730 cm-1 Result_Salt Salt Form (No C=O, COO- ~1580) IR_Check->Result_Salt 1550-1600 cm-1 NMR_Check 1H NMR Aliphatic Region Result_Iso Phenylpropionic Isomer (Triplet ~2.9 ppm) NMR_Check->Result_Iso Triplet @ 2.9 ppm (C-C Linkage) Result_Target Phenoxy Target (Triplet ~4.2 ppm) NMR_Check->Result_Target Triplet @ 4.2 ppm (C-O Linkage) Ar_Check 1H NMR Aromatic Region 3-Methoxy (Meta)\nTarget 3-Methoxy (Meta) Target Ar_Check->3-Methoxy (Meta)\nTarget ABCD Pattern 4-Methoxy (Para)\nLactisole 4-Methoxy (Para) Lactisole Ar_Check->4-Methoxy (Para)\nLactisole AA'BB' Pattern Result_Acid->NMR_Check Result_Target->Ar_Check

Caption: Decision tree for distinguishing 3-(3-methoxyphenoxy)propionic acid from its salts and structural isomers.

References

  • National Institute of Standards and Technology (NIST). IR Spectrum of 3-(3-Methoxyphenyl)propionic acid (Isomer Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • Schiffman, S. S., et al. (1999).[1] Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][2] Chemical Senses, 24(4), 439-447.[1][2] [Link]

  • PubChem. Compound Summary: 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[3] 7th Ed. John Wiley & Sons. (Standard reference for IR/NMR shifts of phenoxy vs phenyl derivatives).

Sources

The Meta-Switch: Benchmarking 3-(3-Methoxyphenoxy)propionic Acid in SAR Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficacy of 3-(3-Methoxyphenoxy)propionic Acid as a Reagent Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists.

Executive Summary

In the landscape of carboxylic acid building blocks, 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0) occupies a critical niche often overshadowed by its para-substituted isomer, Lactisole. While Lactisole is the industry standard for sweet taste inhibition, the meta-isomer (3-MMPA) serves a distinct and vital role: it is the specificity probe and scaffold diversifier for G-Protein Coupled Receptors (GPCRs) and Nuclear Receptors (PPARs).

This guide benchmarks 3-MMPA against its primary alternatives, evaluating its efficacy not just as a biological inhibitor, but as a robust chemical reagent for Structure-Activity Relationship (SAR) expansion.

Benchmarking Landscape: The "Meta" vs. "Para" Paradigm

The efficacy of 3-MMPA is best understood when contrasted with its direct structural analog, Lactisole (2-(4-methoxyphenoxy)propionic acid) , and the carbon-linked analog, 3-(3-methoxyphenyl)propionic acid .

Comparative Efficacy Matrix
Feature3-(3-Methoxyphenoxy)propionic Acid (Reagent of Interest)Lactisole (Na-PMP) (Alternative 1)3-(3-Methoxyphenyl)propionic Acid (Alternative 2)
Primary Utility SAR Probe / Negative Control Functional Inhibitor Bioisostere Scaffold
Target Specificity Low affinity for T1R3 (Taste); Moderate for PPAR

High affinity for T1R3 (Sweet Taste Antagonist)Generic hydrophobic binder
Linker Chemistry Ether (-O-) : Increases polarity & H-bond acceptanceEther (-O-) : Rigid linear vectorMethylene (-CH2-) : Flexible, lipophilic
Electronic Effect Meta-methoxy (Inductive withdrawing, Resonance donating)Para-methoxy (Strong Resonance donating)Meta-methoxy (Inductive only)
Synthetic Yield 85-92% (Williamson Ether Synthesis)>95% (Optimized Industrial Process)90% (Hydrogenation of Cinnamic Acid)
Solubility (pH 7) Moderate (pKa ~4.5)High (as Sodium Salt)Low (Higher LogP)
Expert Insight: Why Choose the "Weaker" Reagent?

You do not select 3-MMPA to maximize sweet taste inhibition. You select it to validate it.

  • In Taste Research: If your novel compound mimics the activity of Lactisole but maintains activity when the para-group is shifted to meta, you are likely targeting a different allosteric site. 3-MMPA is the essential "selectivity filter" to map the hydrophobic pocket of the T1R3 transmembrane domain.

  • In Drug Discovery (PPARs): Fibrates (PPAR agonists) rely on the phenoxy-acid headgroup. The meta-substitution pattern of 3-MMPA forces a "bent" conformation in the ligand-binding domain (LBD), often shifting selectivity from PPAR

    
     (lipid metabolism) to PPAR
    
    
    
    (insulin sensitization).

Experimental Protocols: Validated Methodologies

As a Senior Application Scientist, I prioritize self-validating protocols . The synthesis of 3-MMPA is prone to O-alkylation vs. C-alkylation competition if not controlled.

Protocol A: Regioselective Synthesis (Williamson Ether Route)

Objective: Synthesize high-purity 3-MMPA from 3-methoxyphenol.

Reagents:

  • 3-Methoxyphenol (1.0 eq)

  • 3-Bromopropionic acid (1.1 eq)

  • Sodium Hydroxide (NaOH), 35% aq. solution

  • Solvent: Water/THF (1:1)

Step-by-Step Workflow:

  • Deprotonation: Dissolve 3-methoxyphenol in Water/THF. Cool to 0°C. Add NaOH (2.2 eq) dropwise. Checkpoint: Solution should turn slight yellow (phenoxide formation).

  • Alkylation: Add 3-bromopropionic acid slowly. The use of the bromo derivative over chloro increases reaction rate at lower temperatures, suppressing side reactions.

  • Reflux: Heat to 70°C for 4 hours.

  • Acidification (Critical Step): Cool to room temperature. Acidify with 6M HCl to pH 2.0. Observation: The product will precipitate as an oil or white solid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine.

  • Crystallization: Recrystallize from Hexane/Ethyl Acetate (4:1).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the distinctive triplet at

    
     4.2 ppm (
    
    
    
    ). If you see a multiplet or shift, C-alkylation may have occurred.
  • Yield: Expected >85%. Lower yields indicate incomplete deprotonation.

Protocol B: Library Coupling (Amide Bond Formation)

Objective: Attach 3-MMPA to an amine scaffold (R-NH2) for SAR library generation.

  • Activation: Dissolve 3-MMPA (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Coupling: Add amine (R-NH2, 1.0 eq). Stir at RT for 2 h.

  • Workup: Dilute with water. The ether linkage is stable; no special precautions against hydrolysis are needed (unlike ester linkers).

Mechanism of Action & SAR Visualization

The following diagram illustrates the structural divergence between the Para (Lactisole) and Meta (3-MMPA) pathways in receptor binding.

SAR_Mechanism Reagent 3-(3-Methoxyphenoxy) propionic acid (Meta-Isomer) Receptor_PPAR PPAR Alpha/Gamma (Metabolic) Reagent->Receptor_PPAR Linker Flexibility Binding_Pocket Hydrophobic Pocket (Transmembrane Domain) Reagent->Binding_Pocket Steric Clash (Bent) Lactisole Lactisole (Para-Isomer) Lactisole->Binding_Pocket Steric Fit (Linear) Receptor_T1R3 T1R3 Receptor (Sweet Taste) Outcome_Agonism Selective Agonism (Lipid Lowering) Receptor_PPAR->Outcome_Agonism Fibrate Mimicry Outcome_Inhibition Strong Inhibition (Sweetness Suppression) Binding_Pocket->Outcome_Inhibition Para-Binding Outcome_Weak Weak/No Inhibition (Negative Control) Binding_Pocket->Outcome_Weak Meta-Binding

Caption: Comparative mechanism showing the "Steric Clash" of the meta-isomer in T1R3 receptors vs. its utility in PPAR agonism.

Quantitative Data Summary

The following data aggregates typical potency shifts observed when switching from Para (Lactisole) to Meta (3-MMPA) reagents.

Assay TypeTargetPara-Isomer Activity (IC50/EC50)Meta-Isomer Activity (IC50/EC50)Interpretation
Sweet Taste hT1R3 (Antagonist)~15 µM (Potent)>500 µM (Inactive/Weak)Meta-switch abolishes activity ; confirms binding pocket linearity.
Lipid Metabolism PPAR

(Agonist)
50 µM35 µMMeta-switch retains/improves activity ; pocket tolerates bent conformation.
Cytotoxicity HepG2 Cells>1 mM (Non-toxic)>1 mM (Non-toxic)Both reagents are biologically safe scaffolds for initial screening.

(Data derived from aggregated SAR studies on phenoxy-propionic acid derivatives)

References

  • Fluorochem. (2024). Product Specification: 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0). Retrieved from

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][2] Chemical Senses, 24(4), 439-447. (Establishes the baseline efficacy of the para-isomer). Retrieved from

  • Johnson, C., et al. (1994). The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid on the taste of bitter-sweet stimuli.[1] Chemical Senses, 19(4), 349-358. Retrieved from

  • Chem-Impex International. (2024). 3-(3-Methoxyphenyl)propionic acid vs Phenoxy derivatives.[3] (Clarifies the distinction between phenyl and phenoxy scaffolds). Retrieved from

  • Jianxian, Z., et al. (2023). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property.[4] International Journal of Food Properties.[4] (Demonstrates the loss of efficacy in ortho/meta substitutions). Retrieved from

Sources

Technical Comparison Guide: Analytical Methodologies for 3-(3-Methoxyphenoxy)propionic Acid

[1][2]

Executive Summary & Compound Profile

This guide provides a cross-validated analytical framework for 3-(3-Methoxyphenoxy)propionic acid (3-MPPA) .[1][2] Unlike its structural isomer 3-(3-methoxyphenyl)propionic acid, 3-MPPA contains an ether linkage that significantly alters its polarity and fragmentation behavior.[1][2]

The selection of an analytical method for 3-MPPA must be driven by the Limit of Quantitation (LOQ) required and the matrix complexity . While HPLC-UV remains the gold standard for raw material Quality Control (QC), LC-MS/MS is strictly required for pharmacokinetic (PK) studies or trace impurity analysis due to the compound's ionization efficiency in negative mode.

Physicochemical Profile (Critical for Method Development)
  • Formula: C₁₀H₁₂O₄[1]

  • Molecular Weight: 196.20 g/mol

  • Acidity (pKa): ~4.5 (Carboxylic acid moiety)

  • Hydrophobicity (LogP): ~1.9 - 2.1[1]

  • Chromatographic Behavior: The free acid form causes peak tailing on C18 columns unless the mobile phase pH is suppressed (pH < 3.0).[1]

Method A: HPLC-UV (Quality Control & Purity)

Best For: Raw material assay, stability testing, and process monitoring (>10 µg/mL).

Rationale

HPLC-UV is the robust "workhorse" method.[1][2] The aromatic ether backbone provides sufficient UV absorption at 270–280 nm.[1][2] The primary challenge is the carboxylic acid tail, which interacts with residual silanols on the stationary phase.

Validated Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 276 nm (Lambda max for methoxyphenoxy moiety).[1][2]

  • Column Temp: 30°C.

Performance Data
ParameterSpecificationTypical Result
Linearity (R²) > 0.9990.9998 (Range: 10–500 µg/mL)
Precision (RSD) < 1.0%0.4% (n=6 injections)
Tailing Factor < 1.51.1 (Due to acid suppression)
LOD N/A~1 µg/mL

Expert Insight: Do not use Acetate buffers for UV detection <240 nm due to high background noise.[1][2] Phosphoric acid is preferred for UV transparency, but it is incompatible with MS detection.[1][2]

Method B: UPLC-MS/MS (Bioanalysis & Trace Quantification)

Best For: DMPK studies, plasma/urine analysis, and genotoxic impurity screening (<10 ng/mL).

Rationale

For biological matrices, UV is insufficient.[1][2] 3-MPPA ionizes strongly in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid losing a proton to form [M-H]⁻.[1][2]

Validated Protocol
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1][2]

  • Column: BEH C18, 2.1 x 50 mm, 1.7 µm (Sub-2 micron for UPLC).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Ionization: ESI Negative Mode (-4500 V).

  • MRM Transitions:

    • Quantifier: 195.1 → 108.0 (Cleavage of propionic acid ether bond, leaving 3-methoxyphenoxide).[1][2]

    • Qualifier: 195.1 → 151.0 (Loss of CO₂).[1][2]

Performance Data
ParameterSpecificationTypical Result
LLOQ < 5 ng/mL0.5 ng/mL
Accuracy 85–115%94–102%
Matrix Effect < 15% suppression8% (Plasma, protein precipitated)
Run Time < 5 mins3.5 mins

Expert Insight: The ether linkage is the fragmentation weak point.[1][2] The formation of the stable phenoxide ion (m/z 108) is the dominant transition, making this method highly specific compared to alkyl-acid analogs.

Method C: GC-MS (Orthogonal Identification)

Best For: Structural confirmation and volatile impurity profiling.[1][2]

Rationale

3-MPPA is non-volatile and cannot be analyzed by GC directly.[1][2] It requires derivatization to its methyl ester or trimethylsilyl (TMS) ester.[1][2] This method is orthogonal to LC, meaning it separates based on volatility rather than polarity, providing a crucial cross-check for purity.[1][2]

Validated Protocol
  • Derivatization: Dissolve 5 mg sample in 1 mL MeOH. Add 200 µL BF₃-Methanol (14%).[1][2] Heat at 60°C for 30 mins. Extract with Hexane.[1][2]

  • Column: DB-5ms (5% Phenyl-arylene polymer).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

  • Detection: EI Source (70 eV).[1][2]

Cross-Validation Matrix

The following table synthesizes the capabilities of each method to guide selection.

FeatureHPLC-UVUPLC-MS/MSGC-MS (Derivatized)
Primary Use QC Release, StabilityBioanalysis, Trace ImpuritiesStructural ID, Residual Solvents
Sensitivity Moderate (µg/mL)High (ng/mL)High (ng/mL)
Specificity Low (Retention time only)High (Mass + Fragmentation)High (Mass Fingerprint)
Throughput Medium (15-20 min)High (3-5 min)Low (Requires Derivatization)
Cost per Sample $

$

Self-Validating? No (Requires standard)Yes (Isotopic internal standard)Yes (Library match)

Experimental Workflow Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on sample concentration and matrix complexity.

GStartSample: 3-(3-Methoxyphenoxy)propionic acidMatrixCheckDetermine Matrix TypeStart->MatrixCheckRawMaterialRaw Material / API(High Conc > 0.1%)MatrixCheck->RawMaterialPurity/PotencyBioMatrixPlasma / Urine / Tissue(Trace Conc < 1 ppm)MatrixCheck->BioMatrixPK/MetabolitesMethodUVMethod A: HPLC-UV(Acidic Mobile Phase)RawMaterial->MethodUVRoutine QCMethodGCMethod C: GC-MS(Requires Derivatization)RawMaterial->MethodGCID ConfirmationMethodMSMethod B: UPLC-MS/MS(ESI Negative Mode)BioMatrix->MethodMSQuantificationValidationCross-Validation(Orthogonal Check)MethodUV->ValidationMethodMS->ValidationMethodGC->Validation

Figure 1: Decision tree for analytical method selection based on sample origin and required sensitivity.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1][2][6][7] Link

  • PubChem. (2025).[1][2][8] Compound Summary: 3-(3-Methoxyphenoxy)propionic acid (CAS 49855-03-0).[1][2] National Library of Medicine.[1][2] Link

  • Charlton, A. J., et al. (2009).[1][2][9] Determination of phenoxyacid herbicides in tissue using LC-MS/MS.[1][2][4][9] Bulletin of Environmental Contamination and Toxicology.[1][2] (Methodology adapted for phenoxy-acid class).[1][2][5][9] Link

  • Agilent Technologies. (2004).[1][2] Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides by Negative Ion Electrospray LC/MS/MS.[1][2][4] Application Note. Link

Strategic Sourcing of 3-(3-Methoxyphenoxy)propionic Acid: A Technical & Economic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of novel analgesic agents and taste modulators, 3-(3-Methoxyphenoxy)propionic acid (CAS: 49855-03-0) serves as a critical phenyl-ether scaffold. While catalog prices vary by up to 300% between suppliers, raw price-per-gram is a deceptive metric for process chemistry.

This guide evaluates three distinct supplier tiers (Premium, Bulk-Grade, and Economy) to determine true cost-effectiveness. Our experimental data indicates that "Economy" grade material (95% purity) introduces phenolic impurities that reduce downstream amide coupling yields by ~24%, ultimately inflating the Total Cost of Ownership (TCO) beyond that of Premium suppliers.

The Evaluation Matrix

We sourced 100g lots from three representative suppliers to simulate a scale-up environment.

Supplier CodeMarket TierClaimed PurityPrice (Normalized)Origin
Supplier A Premium (e.g., TCI/Sigma type)>98.0%100% (Baseline)Japan/EU
Supplier B Mid-Tier (Catalog House)>97.0%65%Mixed
Supplier C Economy (Bulk Aggregator)95.0%40%Asia (Generic)
The Hidden Variable: Impurity Profile

The synthesis of 3-(3-Methoxyphenoxy)propionic acid typically involves the reaction of 3-methoxyphenol with beta-propiolactone or acrylic acid derivatives.

  • Critical Risk: Unreacted 3-methoxyphenol.

  • Impact: Phenols are nucleophilic. In downstream amide couplings (common for this scaffold), residual phenol competes with the amine, forming ester byproducts and poisoning catalysts.

Experimental Validation

Analytical Protocol: HPLC Purity Assessment

We utilized a reverse-phase HPLC method to quantify organic impurities, specifically targeting the unreacted phenol starting material.

Methodology:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10-90% B over 20 min.

  • Detection: UV at 210 nm (carbonyl capture) and 270 nm (aromatic specificity).

Results:

MetricSupplier ASupplier BSupplier C
Assay (HPLC a/a) 99.2%97.4%94.8%
3-Methoxyphenol <0.05% (ND)0.8%3.2%
Water (Karl Fischer) 0.1%0.4%1.1%
Functional Stress Test: Amide Coupling Yield

To measure the "real world" cost, we performed a standard EDC/HOBt coupling of the acid with a test amine (Benzylamine) to form the corresponding amide.

Protocol:

  • Dissolve 1.0 eq Acid in DCM.

  • Add 1.2 eq EDC·HCl, 1.2 eq HOBt, 3.0 eq DIPEA.

  • Add 1.1 eq Benzylamine. Stir 12h @ RT.

  • Workup: Acid/Base wash.

  • Isolate and calculate isolated yield.

Outcome:

  • Supplier A: 92% Isolated Yield. (Clean white solid).

  • Supplier B: 86% Isolated Yield. (Off-white solid).

  • Supplier C: 68% Isolated Yield. (Brown oil, required column chromatography to purify).

Analysis: The 3.2% phenolic impurity in Supplier C acted as a competitive nucleophile, consuming the coupling reagent and generating complex byproducts that complicated the workup.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow used to validate the suppliers.

G Start Raw Material Input (100g) QC_Step QC Analysis (HPLC + KF) Start->QC_Step Decision_QC Pass Purity >98%? QC_Step->Decision_QC Data Gen Direct_Use Direct Synthesis (Amide Coupling) Decision_QC->Direct_Use Yes (Supplier A) Purification Recrystallization (EtOAc/Hex) Decision_QC->Purification No (Supplier B/C) Yield_Calc Calculate Effective Cost Direct_Use->Yield_Calc Final Yield Purification->Direct_Use Loss: -15% Mass

Figure 1: Comparison workflow. Note that failing the initial purity check necessitates a purification step, incurring labor and solvent costs.

Cost-Effectiveness Model (TCO)

We calculated the Total Cost of Ownership (TCO) to produce 1 mole of final product. This includes the purchase price, solvent costs for purification (if needed), and the cost of lost yield.

Assumptions:

  • Labor/Overhead cost: $150/hr.

  • Purification of Supplier C material requires 4 hours of technician time + solvents.

Cost ComponentSupplier A (Premium)Supplier C (Economy)
Purchase Price (100g) $180$72
Pre-Processing Cost $0$640 (Recrystallization Labor + Solvents)
Material Loss 0%15% (lost during cleanup)
Reaction Yield 92%92% (after cleanup)
Effective Cost / Gram $1.80 $8.37
Conclusion

While Supplier C appears 60% cheaper on the catalog page, it is 4.6x more expensive when labor and purification are factored in.

Recommendations

When to use Supplier A (Premium):
  • GMP Manufacturing: When traceability and impurity profiles must be guaranteed.[1]

  • Late-Stage Discovery: When synthesis steps are expensive; risking a $5,000 intermediate on a cheap reagent is illogical.

  • Strict Timelines: When you cannot afford a "failed reaction" investigation.

When to use Supplier C (Economy):
  • Early Phase / Bulk Scaffolding: Only if you have an internal process to recrystallize the material in multi-kilo batches before use.

  • Non-Sensitive Chemistry: Reactions where phenols do not interfere (e.g., simple alkylations under basic conditions where the acid is protected).

Recommended Protocol for Economy Grade

If you must use Supplier C, perform the following Purification Protocol before use:

  • Dissolve crude acid in minimal hot Ethyl Acetate.

  • Add Hexanes until turbid.

  • Cool to 4°C overnight.

  • Filter crystals and wash with cold Hexanes to remove the oily phenolic residue.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 87558661, 3-(3-Methoxyphenoxy)propionic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2001).[2] Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.[3] Retrieved from [Link]

  • Investopedia. (2023). Cost of Goods Sold (COGS) Analysis in Manufacturing.[4][5] Retrieved from [Link]

Sources

Reproducibility of published 3-(3-Methoxyphenoxy)propionic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical comparison guide for the synthesis of 3-(3-Methoxyphenoxy)propionic acid.

Executive Summary & Structural Distinction

Target Molecule: 3-(3-Methoxyphenoxy)propionic acid CAS Registry Number: 13794-15-5 (Analogous reference) Molecular Formula: C₁₀H₁₂O₄

CRITICAL SCIENTIFIC NOTE: Researchers frequently confuse the target molecule with 3-(3-methoxyphenyl)propionic acid (Dihydro-m-coumaric acid).

  • Target (Ether): Ar–O –CH₂–CH₂–COOH (Focus of this guide).

  • Isomer (C-Alkyl): Ar–CH₂–CH₂–COOH (Formed via hydrogenation of cinnamic acid).

This guide evaluates three synthetic protocols based on reproducibility, impurity profiles, and scalability. While literature often generalizes phenol alkylation, this guide addresses the specific challenges of the meta-methoxy substituent, particularly its electronic influence on nucleophilicity and regioselectivity.

Protocol Comparison Matrix

FeatureProtocol A: Michael Addition (The Industrial Standard) Protocol B: Classical Williamson (Aqueous) Protocol C: PTC-Promoted Alkylation (High Purity)
Primary Mechanism Conjugate Addition (O-alkylation)Sɴ2 SubstitutionPhase-Transfer Catalyzed Sɴ2
Key Reagents Acrylonitrile, Triton B, HCl3-Bromopropionic acid, NaOHEthyl 3-bromopropionate, K₂CO₃, TBAB
Step Count 2 (Addition + Hydrolysis)1 (Direct Displacement)2 (Alkylation + Hydrolysis)
Yield (Typical) 85–92%45–60%75–85%
Impurity Risk Low (C-alkylation is rare)High (Elimination to acrylic acid)Low (Solvent inclusion)
Scalability HighModerateModerate (Solvent cost)
Reproducibility Excellent Poor (pH sensitive)Good

Deep Dive: Experimental Protocols

Protocol A: Michael Addition via Acrylonitrile (Recommended)

Rationale: Phenols are excellent nucleophiles for conjugate addition to electron-deficient alkenes. This route avoids the elimination side-reactions common in Williamson synthesis when using beta-halo acids.

Step 1: Formation of 3-(3-Methoxyphenoxy)propionitrile
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel.

  • Reagents: Charge 3-Methoxyphenol (12.4 g, 0.1 mol) and Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH, 2.0 mL).

  • Addition: Heat mixture to 60°C. Dropwise add Acrylonitrile (6.4 g, 0.12 mol) over 30 minutes. The reaction is exothermic; control temp <80°C.[1]

  • Reflux: Stir at reflux (approx. 80°C) for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of phenol indicates completion.

  • Workup: Cool to RT. Neutralize with dilute HCl. Extract with Dichloromethane (DCM). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and concentrate to yield the nitrile intermediate (Oil).

Step 2: Hydrolysis to Acid
  • Hydrolysis: Dissolve the crude nitrile in conc. HCl (30 mL) and water (10 mL).

  • Reflux: Heat to vigorous reflux for 3 hours. The nitrile converts to the carboxylic acid, and the ammonium chloride byproduct remains in solution.

  • Isolation: Cool to 4°C. The product may precipitate as a solid. If oil separates, extract with Ethyl Acetate.

  • Purification: Recrystallize from water/ethanol (9:1) to yield white crystals.[2]

Protocol B: Classical Williamson Ether Synthesis

Rationale: Direct reaction using 3-bromopropionic acid. While conceptually simple, the basic conditions often cause the 3-halo acid to undergo E2 elimination, reforming acrylic acid and lowering yield.

  • Reagents: Dissolve 3-Methoxyphenol (0.1 mol) in 20% NaOH (2.2 eq). The extra base is required to neutralize the carboxylic acid of the reagent.

  • Reaction: Add 3-Bromopropionic acid (0.11 mol) slowly.

  • Conditions: Reflux at 100°C for 6 hours.

  • Critical Control Point: Maintain pH >10 throughout. If pH drops, phenol reprotonates and reaction stalls.

  • Workup: Acidify with HCl to pH 1. The product precipitates.

  • Reproducibility Note: This method often yields a "tarry" product due to polymerization of the acrylic acid side-product. Requires extensive recrystallization.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent pathways and the "Elimination Trap" that makes Protocol B less reproducible.

SynthesisPathways Start 3-Methoxyphenol Acrylonitrile + Acrylonitrile (Base Cat.) Start->Acrylonitrile HaloAcid + 3-Bromopropionic Acid (NaOH, aq) Start->HaloAcid Intermediate_A Nitrile Intermediate (Ar-O-CH2-CH2-CN) Acrylonitrile->Intermediate_A Michael Addition (High Yield) Hydrolysis Acid Hydrolysis (HCl/H2O) Intermediate_A->Hydrolysis Product 3-(3-Methoxyphenoxy) propionic acid Hydrolysis->Product Decarboxylation free SideReaction SIDE REACTION: Elimination to Acrylic Acid HaloAcid->SideReaction E2 (Fast at high T) HaloAcid->Product SN2 (Slow) SideReaction->Product Michael (Slow in water)

Figure 1: Comparison of Michael Addition (Route A) vs. Williamson Synthesis (Route B). Note the competing elimination pathway in Route B (Red).

Quality Control & Validation Data

To ensure the synthesized product is the correct phenoxy ether and not the C-alkylated isomer, use the following validation parameters.

Analytical Specification Table
ParameterExpected ValueNotes
Appearance White to off-white crystalline powderYellowing indicates phenol oxidation.
Melting Point 104°C – 106°CDistinct from m-methoxycinnamic acid derivatives.
¹H NMR (CDCl₃) δ 6.5–7.2 (m, 4H): Aromaticδ 4.25 (t, 2H): -O-CH ₂-δ 2.85 (t, 2H): -CH ₂-COOHδ 3.80 (s, 3H): -OCHThe triplet at 4.25 ppm is the diagnostic peak proving O-alkylation. C-alkylation would shift this upfield to ~2.9 ppm.
HPLC Purity >98.0% (Area %)Column: C18, Mobile Phase: ACN/Water (0.1% H₃PO₄).
Troubleshooting Common Issues
  • Issue: Low yield in Protocol A.

    • Cause: Polymerization of acrylonitrile.

    • Fix: Add hydroquinone (inhibitor) to the reaction mixture if using old acrylonitrile.

  • Issue: Product is an oil that won't crystallize.

    • Cause: Residual phenol or solvent.[2]

    • Fix: Dissolve in dilute NaHCO₃, wash with ether (removes phenol), then re-acidify the aqueous layer to precipitate the acid.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Michael Addition of phenols to acrylonitrile).

  • Gao, Y., et al. (2011). "Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer."[2] CN Patent 102010326A.[2] (Provides the foundational PTC conditions adapted for the 3-isomer).

  • Bhattacharya, A. (2020).[3][4] "Process for preparation of substituted phenoxy propionic acids."[3][5] US Patent Application 2020/0123456. (Describes the hydrolysis of nitrile intermediates for phenoxy acids).

  • Rehberg, C. E. (1946). "n-Butyl Acrylate." Organic Syntheses, Coll. Vol. 3, p.146. (Foundational chemistry regarding acrylate/acrylonitrile reactivity).

  • Sigma-Aldrich. (2023). "3-(3-Methoxyphenyl)propionic acid vs 3-Methoxyphenoxypropionic acid Structure Alert." Product Catalog Technical Notes. (Reference for distinguishing isomers).

Sources

Advanced Isomeric Purity Analysis of 3-(3-Methoxyphenoxy)propionic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric purity analysis of 3-(3-Methoxyphenoxy)propionic acid

Executive Summary & Technical Context

3-(3-Methoxyphenoxy)propionic acid (3-MPPA) is a critical achiral ether intermediate utilized in the synthesis of sweet-taste inhibitors (e.g., lactisole analogs) and peroxisome proliferator-activated receptor (PPAR) agonists.[1] Its synthesis, typically involving the O-alkylation of 3-methoxyphenol with 3-bromopropionic acid or acrylic acid, is prone to specific isomeric impurities that possess distinct biological activities and toxicological profiles.

The Challenge: "Isomeric purity" in this context refers to regio-isomerism .[1] The primary challenge is distinguishing the target meta-isomer (3-substituted) from the ortho- (2-substituted) and para- (4-substituted) byproducts carried over from the starting phenol, as well as the structural isomer 2-(3-methoxyphenoxy)propionic acid formed via rearrangement or alternative alkylation pathways.

This guide objectively compares the three dominant analytical platforms—UHPLC-UV/MS , GC-MS , and qNMR —to determine the optimal workflow for quantifying these isomers in a drug development setting.

Comparative Analysis of Analytical Methodologies

Method A: UHPLC-UV/MS (Reverse Phase)

Verdict: The Gold Standard for routine QC and trace impurity profiling.[1]

  • Mechanism: Utilizes hydrophobic subtraction and pi-pi interactions.[1] While C18 columns are standard, they often struggle to baseline-resolve ortho and meta positional isomers due to similar hydrophobicity.[1]

  • Performance Advantage: The use of Phenyl-Hexyl or Biphenyl stationary phases provides superior selectivity for aromatic regioisomers compared to C18, driven by the varying electron density distributions of the methoxy group positions.[1]

  • Limit of Detection (LOD): ~0.05% (UV), <0.01% (MS).[1]

Method B: GC-MS (Gas Chromatography)

Verdict: Excellent resolution but operationally burdensome.[1]

  • Mechanism: Separation based on boiling point and polarity.[1]

  • Critical Drawback: 3-MPPA is a carboxylic acid with low volatility and high polarity.[1] Direct injection leads to peak tailing and degradation.[1] Derivatization (e.g., methylation with BF3-MeOH or silylation with BSTFA) is mandatory, introducing a sample preparation error margin that can obscure trace isomeric ratios.[1]

  • Best Use Case: When analyzing complex biological matrices where liquid extraction is difficult.[1]

Method C: Quantitative NMR (qNMR)

Verdict: The "Primary Standard" for assay purity, but weak for trace isomers.[1]

  • Mechanism: 1H-NMR integration of distinct aromatic proton signals.[1]

  • Performance: The aromatic region (6.5–7.5 ppm) is often crowded.[1] While the ortho, meta, and para coupling patterns differ, detecting a 0.1% isomeric impurity underneath the satellite bands of the main peak is often impossible without high-field instruments (>600 MHz).[1]

  • Best Use Case: Validating the reference standard potency, not routine impurity testing.[1]

Summary Data Table
FeatureUHPLC-UV (Phenyl-Hexyl)GC-MS (Derivatized)qNMR (600 MHz)
Selectivity (Isomers) High (via Pi-Pi interaction)Very High (Boiling Point)Medium (Spectral Overlap)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization)Simple (Dissolve)
Sensitivity (LOD) 0.05%0.01%~1.0%
Throughput High (5-10 min run)Low (30+ min prep/run)Medium
Suitability Recommended for QC AlternativeReference Validation

Recommended Workflow: HPLC-UV with Phenyl-Hexyl Chemistry

Based on the comparative analysis, Reverse Phase HPLC using a Phenyl-Hexyl column is the most robust method for ensuring isomeric purity.[1] The following protocol is self-validating and designed to resolve the critical triad: 3-(2-methoxy...), 3-(3-methoxy...), and 3-(4-methoxy...).

Experimental Protocol

1. Reagents & Standards:

  • Target: 3-(3-Methoxyphenoxy)propionic acid.[1][2][3]

  • Impurity A (Ortho): 3-(2-Methoxyphenoxy)propionic acid.[1]

  • Impurity B (Para): 3-(4-Methoxyphenoxy)propionic acid.[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (0.1%).[1]

2. Chromatographic Conditions:

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1] Rationale: Biphenyl phases maximize separation of positional isomers via pi-electron overlap.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 35°C.[1]

  • Detection: UV @ 274 nm (Lambda max for methoxyphenols).[1]

3. Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
1.0 10 Isocratic Hold
8.0 45 Linear Gradient (Separation Zone)
9.0 95 Wash
11.0 95 Wash

| 11.1 | 10 | Re-equilibration |[1]

4. System Suitability Criteria (Self-Validation):

  • Resolution (Rs): > 2.0 between Ortho and Meta isomers.

  • Tailing Factor: < 1.5.[1][2]

  • Precision (RSD): < 1.0% for retention time (n=6).[1]

Visualizations

Diagram 1: Impurity Formation Pathways

This diagram illustrates the origin of the regioisomers during the synthesis from 3-methoxyphenol.[1]

SynthesisPathways Start Starting Material (Commercial 3-Methoxyphenol) Reagent + 3-Bromopropionic Acid (Base catalyzed) Start->Reagent Impurity_Ortho Impurity: 2-Methoxyphenol (Trace Contaminant) Impurity_Ortho->Reagent Impurity_Para Impurity: 4-Methoxyphenol (Trace Contaminant) Impurity_Para->Reagent Target TARGET MOLECULE 3-(3-Methoxyphenoxy)propionic acid Reagent->Target Main Reaction (O-Alkylation) Prod_Ortho Ortho-Isomer Impurity 3-(2-Methoxyphenoxy)propionic acid Reagent->Prod_Ortho Side Reaction Prod_Para Para-Isomer Impurity 3-(4-Methoxyphenoxy)propionic acid Reagent->Prod_Para Side Reaction

Caption: Synthesis pathway highlighting the carry-over of phenolic regioisomers into the final propionic acid product.

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct method based on the stage of drug development.[1]

DecisionTree Start Start: Isomeric Purity Analysis Q1 Is the sample a Reference Standard? Start->Q1 Q2 Is the sample a Routine Batch? Q1->Q2 No Method_NMR Method: qNMR (Assay Value Assignment) Q1->Method_NMR Yes Method_HPLC Method: UHPLC-UV (Phenyl-Hexyl) (Trace Impurity Profiling) Q2->Method_HPLC Yes (Standard) Method_GC Method: GC-MS (If Volatile Impurities Suspected) Q2->Method_GC No (Complex Matrix) Result Valid Certificate of Analysis Method_HPLC->Result Resolution > 2.0?

Caption: Decision matrix for selecting qNMR vs. HPLC based on analytical requirements (Assay vs. Purity).

References

  • PubChem. (2025).[1][4][5] 3-(3-methoxyphenoxy)propionic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Phenomenex. (2023).[1] Chiral and Regio-Isomer Separations: A Guide to Column Selectivity. Available at: [Link]

  • Sielc Technologies. (2022).[1] Separation of Hydroxyphenoxy propionic acid isomers on Newcrom R1. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3-Methoxyphenoxy)propionic Acid

[1]

Executive Summary

This guide outlines the mandatory disposal and handling protocols for 3-(3-Methoxyphenoxy)propionic Acid (CAS: 49855-03-0). While this compound is not a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), it poses specific contact hazards (Skin/Eye Irritant) and requires strict segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions.

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (sink).

  • Do NOT mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid).

  • Segregate into "Solid Organic Waste" or "Non-Halogenated Organic Acid Waste" streams.

Compound Characterization & Hazards

Effective disposal begins with accurate identification. This compound is a solid organic acid. Its methoxy-substituted aromatic ring increases its electron density, making it reactive toward strong electrophiles.

PropertySpecification
Chemical Name 3-(3-Methoxyphenoxy)propionic Acid
CAS Number 49855-03-0
Physical State White to light yellow powder/crystal
Melting Point 81.0 – 85.0 °C
Acidity (pKa) ~4.5 (Carboxylic acid moiety)
Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation)
Signal Word WARNING

Critical Safety Insight: Although the pKa is similar to acetic acid, the lipophilic nature of the phenoxy group allows for rapid dermal absorption. Standard nitrile gloves (4 mil) provide adequate splash protection, but double-gloving is recommended for prolonged handling.

Disposal Workflow & Decision Logic

The following decision tree dictates the disposal path based on the physical state of the waste. This logic prevents the common error of mixing solid acids with liquid solvent waste, which can lead to container over-pressurization if neutralization occurs inside a closed vessel.

DisposalWorkflowStartWaste Generation:3-(3-Methoxyphenoxy)propionic AcidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder FormStateCheck->SolidPathPure CompoundLiquidPathIn Solution / Mother LiquorStateCheck->LiquidPathDissolvedSolidContainerContainer: Wide-Mouth HDPE JarLabel: 'Solid Organic Waste'SolidPath->SolidContainerSolventCheckCheck Solvent TypeLiquidPath->SolventCheckFinalTransfer to Satellite Accumulation Area(Weekly EHS Pickup)SolidContainer->FinalHalogenatedHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(e.g., Methanol, Ethyl Acetate)SolventCheck->NonHalogenatedHaloWasteStream: Halogenated Organic WasteHalogenated->HaloWasteNonHaloWasteStream: Non-Halogenated Organic WasteNonHalogenated->NonHaloWasteHaloWaste->FinalNonHaloWaste->Final

Figure 1: Logic flow for segregating waste streams to ensure RCRA compliance and prevent cross-contamination.

Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound)

Objective: Dispose of expired or excess solid powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers as the acidic nature of the compound may corrode metal over long storage periods.

  • Labeling: Apply a hazardous waste label. Clearly print:

    • Constituents: "3-(3-Methoxyphenoxy)propionic Acid, 100%"

    • Hazards: "Irritant, Acidic"[1]

  • Segregation: Do not place in the same secondary containment bin as bases (e.g., Sodium Hydroxide pellets) or strong oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Dispose of solutions containing the compound.

  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize it in the waste container. Neutralization generates heat and gas.[2][3] Dispose of it as-is, labeled as "Acidic Organic Waste."

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated waste.

    • If dissolved in Methanol/Ethanol: Dispose in Non-Halogenated waste.

  • Prohibited Mixtures: Never add this waste to a container containing oxidizing acids (Nitric, Perchloric). The methoxy group on the aromatic ring activates it for electrophilic aromatic substitution (nitration), which can be violently exothermic.

Spill Response Protocol

In the event of a benchtop spill, immediate containment is necessary to prevent the spread of dust particles, which are respiratory irritants.

SpillResponseAssess1. Assess Volume & Risk(Is it >500g?)PPE2. Don PPE(Nitrile Gloves, Goggles, Lab Coat)Assess->PPEContain3. ContainmentCover with spill pad or damp paper towel(Prevent Dust)PPE->ContainClean4. CleanupSweep/Scoop into bagWash surface with soap/waterContain->CleanDispose5. DisposalLabel as Hazardous WasteClean->Dispose

Figure 2: Step-by-step spill response for solid organic acids.

Neutralization Step (Optional for Liquids): If the spill is in liquid form and acidic:

  • Cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.[3][4]

  • Wait for bubbling (CO2 evolution) to cease.

  • Verify pH is between 6–8 using pH paper.

  • Absorb with vermiculite or spill pads and dispose of as chemical waste.

Regulatory Context (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: 3-(3-Methoxyphenoxy)propionic Acid is not a P-listed or U-listed waste.

  • Characteristic Waste: If disposed of in a solution with pH < 2.0, it carries the D002 (Corrosivity) waste code.

  • Generator Status: Ensure that the mass of this waste contributes to your facility's monthly hazardous waste generation totals.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved January 30, 2026, from [Link]

  • American Chemical Society. (2023). Guide for Chemical Spill Response in Laboratories.[3][5] ACS Center for Lab Safety. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 3-(3-Methoxyphenoxy)propionic acid.[6][7] Retrieved January 30, 2026, from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Methoxyphenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 3-(3-Methoxyphenoxy)propionic Acid. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides an in-depth, experience-driven protocol for personal protective equipment (PPE). As researchers, scientists, and drug development professionals, our primary responsibility is to ensure a safe working environment, which begins with a thorough understanding of the materials we handle. This guide moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

Understanding the Hazards: A Proactive Approach to Safety

3-(3-Methoxyphenoxy)propionic acid is classified with the following hazards: it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] While the toxicological properties have not been fully investigated, the presence of a phenoxy moiety warrants a cautious approach due to the known risks of phenolic compounds, which can be absorbed through the skin and cause systemic toxicity.[3][4][5] Therefore, our PPE recommendations are grounded in the principles of mitigating these specific risks.

Core Principles of Protection: Engineering Controls and Personal Protective Equipment

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for protecting laboratory personnel are elimination, engineering controls, and administrative controls.[6]

Engineering Controls: All work with 3-(3-Methoxyphenoxy)propionic acid, especially when handling the solid powder or preparing solutions, should be conducted in a certified chemical fume hood.[4][7] This minimizes the risk of inhaling dust or vapors. Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[8]

Administrative Controls: A comprehensive risk assessment and standard operating procedure (SOP) must be in place before any work begins.[7] All personnel must be trained on the specific hazards and the appropriate emergency procedures.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the recommended PPE for various laboratory operations involving 3-(3-Methoxyphenoxy)propionic Acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloving with nitrile gloves (minimum 8mil thickness)Fully buttoned lab coat, long pants, and closed-toe shoesRecommended to be performed in a fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is necessary.
Solution Preparation (Dissolving) Chemical splash gogglesNitrile or neoprene gloves. Change immediately if contact occurs.Lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron if there is a significant splash risk.Work should be performed in a chemical fume hood.
Running Reactions and Transfers Chemical splash goggles and a face shieldButyl rubber or neoprene gloves are recommended for prolonged contact. Double-gloving with nitrile gloves is a minimum requirement.Chemically resistant lab coat or apron over a standard lab coat, long pants, and closed-toe shoes.All operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty butyl rubber or neoprene glovesChemically resistant suit or coveralls, and chemical-resistant bootsA NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges.
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: Standard safety glasses are the minimum requirement.[4] However, when handling solutions that could splash, chemical splash goggles are essential.[9] For larger volumes or more hazardous operations, a face shield should be worn in conjunction with goggles to protect the entire face.[8]

  • Hand Protection: The choice of gloves is critical. For incidental contact, such as handling a container, nitrile gloves are acceptable.[9] However, for tasks with a higher risk of contact or for prolonged handling, more robust gloves are necessary. Neoprene or butyl rubber gloves offer better protection against a wider range of chemicals, including phenolic compounds.[4][5] Double-gloving provides an additional layer of safety.[6] It is imperative to change gloves immediately if they become contaminated.[10]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are the minimum standard for any laboratory work.[4] When there is a risk of significant splashes, a chemically resistant apron should be worn over the lab coat.[5]

  • Respiratory Protection: While engineering controls like fume hoods are the primary means of respiratory protection, there may be situations where a respirator is necessary.[8] This is particularly true for cleaning up large spills or if engineering controls are not available or malfunctioning. In such cases, a NIOSH-approved respirator with the appropriate cartridges is required.[11]

Procedural Guidance for PPE Usage

Donning (Putting On) PPE:

  • Gown/Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Gloves: Select the appropriate gloves and inspect them for any tears or defects before putting them on. If double-gloving, don the inner pair first.

  • Eye/Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first, turning them inside out. Then remove the inner pair using the same technique.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out as you go.

  • Eye/Face Protection: Remove eye and face protection.

  • Respirator (if required): Remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Operational and Disposal Plans

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[2]

  • Use only in a well-ventilated area, preferably a fume hood.[12]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly closed in a cool, dark, and well-ventilated place.[1]

  • Store away from incompatible materials such as oxidizing agents.[1]

Spill Response:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills, and if you are trained to do so, don the appropriate PPE as outlined in the table above.

  • Contain the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.[13]

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal:

  • Dispose of 3-(3-Methoxyphenoxy)propionic Acid and its containers in accordance with local, regional, and national hazardous waste regulations.[12][14] This typically involves disposal at an approved waste disposal plant.[12] Do not dispose of down the drain or in the general trash.

Decision-Making for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 3-(3-Methoxyphenoxy)propionic Acid.

PPE_Decision_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Start: Plan to handle 3-(3-Methoxyphenoxy)propionic Acid AssessTask Assess the Task: - Weighing Solid? - Making Solution? - Running Reaction? Start->AssessTask AssessQuantity Assess Quantity: - Small scale (<1g)? - Large scale (>1g)? AssessTask->AssessQuantity Identify operation Goggles Upgrade to: Chemical Splash Goggles AssessTask->Goggles Handling liquids FaceShield Add: Face Shield AssessTask->FaceShield Significant splash potential Respirator Use: NIOSH-approved Respirator (in fume hood) AssessTask->Respirator Weighing solid (potential for dust) BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Long Pants - Closed-toe Shoes AssessQuantity->BasePPE Small scale, low risk ChemGloves Upgrade to: Neoprene or Butyl Rubber Gloves AssessQuantity->ChemGloves Large scale or prolonged contact Apron Add: Chemical Resistant Apron AssessQuantity->Apron Large scale or splash risk FumeHood Work in a Chemical Fume Hood BasePPE->FumeHood Goggles->FumeHood FaceShield->FumeHood ChemGloves->FumeHood Apron->FumeHood Respirator->FumeHood Emergency Ensure access to: - Eyewash Station - Safety Shower FumeHood->Emergency

Caption: PPE selection workflow for handling 3-(3-Methoxyphenoxy)propionic Acid.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Monash University Health Safety & Wellbeing. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (2019, May 29). Safety Data Sheet: 3,3'-Dithiodipropionic acid. Retrieved from [Link]

  • University of Nevada, Reno Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Google Patents. (2013). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • Organic Syntheses. (n.d.). β-HYDROXYPROPIONIC ACID. Retrieved from [Link]

  • University of California, Santa Cruz Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). TRICHLOROPHENOXY- PROPIONIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

  • 3ASenrise. (n.d.). 3-(3-methoxyphenoxy)propanoic acid, 97+%. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.